Bevirimat

Catalog No.
S548935
CAS No.
174022-42-5
M.F
C36H56O6
M. Wt
584.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bevirimat

CAS Number

174022-42-5

Product Name

Bevirimat

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C36H56O6

Molecular Weight

584.8 g/mol

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MPC4326; MPC 4326; MPC-4326; PA457; PA 457; PA-457; FH11327; FH-11327; FH 11327; YK FH312; Bevirimat.

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

The exact mass of the compound Bevirimat is 584.40769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Bevirimat's Mechanism in HIV-1 Maturation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Maturation and Bevirimat

HIV-1 maturation represents a critical final stage in the viral life cycle wherein immature, non-infectious viral particles transition to their infectious form. This process is driven by the viral protease (PR)-mediated cleavage of the Gag polyprotein precursor (Pr55Gag) into constituent structural proteins including matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). The ordered cleavage cascade occurs with distinct kinetics at different sites, with the CA-SP1 processing event occurring last in this sequence. [1] This compound (BVM), chemically known as 3-O-(3',3'-dimethylsuccinyl)-betulinic acid, represents the first-in-class maturation inhibitor and originated from betulinic acid derivatives first isolated from Syzygium claviflorum, a Chinese herb. [2] Although this compound demonstrated clinical efficacy in Phase I and II trials, its development was discontinued due to issues with natural polymorphisms in the SP1 region of Gag that conferred resistance in approximately 50% of patient populations. [3] [2]

The maturation process is crucial for viral infectivity, as proper cleavage of Gag precursors enables the structural reorganization necessary for formation of the mature conical capsid core. This core houses the viral RNA genome and essential enzymes (reverse transcriptase and integrase) required for subsequent infection rounds. [1] The CA-SP1 junction is particularly critical as it forms a dynamic α-helical structure that self-associates into a six-helix bundle, stabilizing the immature Gag hexameric lattice. During maturation, cleavage at this site disrupts the bundle and facilitates the transition to the mature capsid structure. [4] [1] Maturation inhibitors like this compound specifically target this CA-SP1 cleavage event through a mechanism distinct from classical protease inhibitors, representing a novel antiviral strategy with potential utility against protease-resistant HIV strains. [1] [5]

Molecular Mechanism of Action

Fundamental Mechanism: CA-SP1 Cleavage Inhibition

This compound exerts its antiviral effect through highly specific interference with the final proteolytic cleavage event in the Gag processing cascade—the separation of capsid (CA) from spacer peptide 1 (SP1). Unlike protease inhibitors that directly inhibit the enzymatic activity of the viral protease, this compound acts by binding directly to the Gag polyprotein precursor, specifically to the CA-SP1 boundary region. [2] [5] This binding occurs in nascent virus particles as they bud from infected cells, with the drug incorporating into assembling virions where it accesses its target site. [2]

The binding of this compound to the CA-SP1 junction results in stabilization of the six-helix bundle structure formed by the C-terminal domain of CA and the SP1 peptide. This stabilized bundle conformation sterically hinders access of the viral protease to the scissile bond between CA-L231 and SP1-A1, despite the protease remaining fully functional. [4] [1] Consequently, the CA-SP1 intermediate (also referred to as P25) accumulates in treated virions, while other cleavage events proceed normally. [3] [5] The persistence of the uncleaved CA-SP1 prevents the proper structural rearrangement of the capsid protein required for condensation of the conical core, resulting in the release of immature, non-infectious particles that contain malformed, electron-dense cores readily observable by electron microscopy. [2] [5]

Structural Basis of Inhibition

Recent high-resolution structural studies have elucidated the atomic-level details of this compound's mechanism. Magic-angle spinning (MAS) NMR spectroscopy of microcrystalline assemblies of the CACTD-SP1 Gag fragment complexed with this compound has revealed that the drug binds inside the central pore of the CA-SP1 six-helix bundle. [4] The binding interaction tightens the bundle structure and quakes the dynamic motions of SP1 and the simultaneously bound assembly cofactor inositol hexakisphosphate (IP6). [4]

Table 1: Key Structural Interactions in this compound Mechanism

Structural Element Role in Maturation Effect of this compound Binding
CA-SP1 junction helix Forms six-helix bundle in immature Gag; must unfold for proteolytic cleavage Stabilizes helical bundle, preventing unfolding and protease access
IP6 binding site Binds above six-helix bundle, engaging CA-K158 and CA-K227 rings This compound tightens bundle pore, quenching IP6 dynamics
SP1 region Transitions from helical to extended conformation upon cleavage Maintains helical conformation, preventing structural transition
Protease cleavage site Located at CA-L231/SP1-A1 within the junction helix Becomes structurally occluded within stabilized bundle

This compound and IP6 can bind simultaneously to the CA-SP1 region, with IP6 located just above the six-helix bundle where it forms salt bridges with two rings of lysine side chains (CA-K158 and CA-K227), while this compound occupies the central cavity of the bundle itself. [4] Although both molecules contain negatively charged groups, they do not compete for binding but rather exhibit a cooperative stabilization effect on the helical bundle structure. This simultaneous binding explains how both cellular IP6 and this compound contribute to stabilization of the immature Gag lattice, though with dramatically different functional consequences. [4]

The diagram below illustrates the key stages of HIV-1 maturation and this compound's site of inhibition:

G cluster_1 HIV-1 Maturation Process cluster_2 This compound Inhibition Immature Immature HIV-1 Particle (Uncleaved Gag) PR Viral Protease Cleavage Immature->PR Mature Mature HIV-1 Particle (Cleaved Gag) PR->Mature Inhibit INHIBITS PR->Inhibit Infectious Infectious Virion Mature->Infectious BVM This compound Binding CA_SP1 Stabilized CA-SP1 Junction BVM->CA_SP1 Aberrant Aberrant Particle CA_SP1->Aberrant NonInfectious Non-Infectious Virion Aberrant->NonInfectious Inhibit->BVM

Figure 1: HIV-1 Maturation Process and this compound Inhibition Site. The normal maturation pathway (yellow to red) is disrupted by this compound binding (blue pathway), which inhibits the CA-SP1 cleavage event and produces non-infectious virions.

Resistance Profiles and Clinical Limitations

Resistance Mutations

The clinical utility of this compound was ultimately limited by the emergence of resistance mutations, particularly natural polymorphisms in the SP1 region of Gag that pre-existed in approximately 50% of patient populations. [3] [2] These mutations cluster primarily in a glutamine-valine-threonine (QVT) motif spanning SP1 residues 6 to 8, with the SP1-V7A polymorphism representing the most significant contributor to resistance. [3] [2] In vitro selection experiments have identified additional mutations that confer resistance to this compound, including CA-A194T, CA-L231M/F, SP1-A1V, SP1-S5N, and SP1-V7A. [6] [5]

Table 2: this compound Resistance Mutations and Their Effects

Mutation Location Effect on this compound Susceptibility Impact on Viral Fitness
SP1-V7A SP1 QVT motif (residue 7) Strong resistance (most significant clinical polymorphism) Minimal fitness cost
SP1-A1V CA-SP1 cleavage site Confers resistance Does not impair viral replication
CA-A194T CA C-terminal domain Confers resistance May impact assembly efficiency
CA-L231M/F CA C-terminal domain (cleavage site) Confers resistance May affect CA-SP1 processing
SP1-T8Δ SP1 QVT motif (residue 8) Confers resistance Variable fitness impact

The structural basis for this compound resistance has been elucidated through NMR studies of resistant variants. For the SP1-A1V mutation, this compound binding to the CA-SP1(A1V)-NC peptide is almost completely abolished compared to wild-type peptide. [6] [5] Similarly, the SP1-V7A variant exhibits distinct conformational and binding characteristics that reduce drug efficacy. [4] These structural changes likely alter the helix-coil equilibrium at the CA-SP1 junction or modify the drug binding pocket, thereby reducing this compound's capacity to stabilize the six-helix bundle and prevent protease access. [6] [4]

Clinical Implications

The high prevalence of natural SP1 polymorphisms in treatment-naïve patients presented a significant barrier to this compound's clinical development. [3] Approximately 40-50% of patients enrolled in clinical trials showed reduced response to this compound monotherapy due to pre-existing resistance mutations, particularly in the QVT motif of SP1. [7] [2] This high level of pre-existing resistance ultimately led to the discontinuation of this compound's clinical development despite demonstrated efficacy in susceptible viral strains. [3] [2]

The fitness costs associated with resistance mutations vary significantly. While some mutations (like SP1-A1V) have minimal impact on viral replication capacity, others may impair viral fitness, potentially creating a genetic barrier to resistance emergence. [2] However, the high prevalence of naturally occurring polymorphisms with minimal fitness costs meant that resistance was already widespread in untreated populations, limiting this compound's utility as a first-line therapeutic option. [3] [2]

Second-Generation Maturation Inhibitors

This compound Derivatives

To overcome the limitations of this compound, significant efforts have been directed toward developing second-generation maturation inhibitors with improved potency and resistance profiles. These compounds maintain the core betulinic acid scaffold but incorporate strategic modifications at key positions, particularly the C-28 carboxyl group. [3] [7] Structure-activity relationship studies have demonstrated that the C-3 dimethylsuccinyl ester moiety is crucial for anti-maturation activity, while the C-28 position can be modified to improve potency against resistant variants. [7]

Notable this compound derivatives include:

  • Alkyl amine derivatives: C-28 alkyl amine compounds demonstrate markedly improved potency (low-nanomolar range) compared to this compound and maintain robust activity against SP1-V7A variants. [3]
  • Privileged structure incorporations: Derivatives incorporating caffeic acid and piperazine motifs at C-28 show significantly improved activity against both wild-type and resistant viruses. Compound 18c exhibits 3-fold greater potency against wild-type HIV-1 and 51-fold improvement against the NL4-3/V370A variant carrying the most prevalent this compound-resistant polymorphism. [7]
  • EP-39: This this compound derivative features improved hydrosolubility while maintaining the core mechanism of action. EP-39 demonstrates a higher selectivity index and stronger antiviral activity than this compound, and induces production of a higher proportion of morphologically aberrant particles. [6] [5]
Mechanism of Improved Resistance Profiles

The improved activity of second-generation maturation inhibitors against this compound-resistant variants appears to stem from enhanced binding interactions with the CA-SP1 region. Although these derivatives maintain the same binding pocket as this compound, they may adopt distinct binding orientations or form additional interactions that compensate for the structural changes induced by resistance mutations. [6] [5]

For instance, while this compound and its derivative EP-39 share the same chemical skeleton, they appear to interact differently with the Gag polyprotein precursor. [6] In silico docking studies suggest these compounds present different predicted positions on the hexameric crystal structure of the CACTD-SP1 Gag fragment, which may account for their differential activity against specific resistance mutations. [6] Additionally, modifications at the C-28 position may enable novent interactions with Gag residues that are not disrupted by SP1 polymorphisms, thereby maintaining binding affinity even in the presence of common resistance mutations. [3] [7]

Experimental Methods for Characterizing Maturation Inhibition

Biochemical and Virological Assays

The antiviral activity and mechanism of action of maturation inhibitors are characterized using a panel of well-established biochemical and virological assays:

  • CA-SP1 accumulation assays: These assays quantitatively measure the inhibition of CA-SP1 processing by detecting the accumulation of the CA-SP1 intermediate (P25) in drug-treated virions. [3] [5] Typically, HeLa or 293T cells transfected with HIV-1 molecular clones (e.g., pNL4-3) are metabolically labeled with [35S]Met/Cys in the presence of maturation inhibitors. Virions are collected by ultracentrifugation, lysed, and analyzed by SDS-PAGE followed by phosphorimaging to quantify CA-SP1 and mature CA levels. [3]
  • Antiviral potency assays: The 50% inhibitory concentrations (IC50) of maturation inhibitors are determined using T-cell lines (e.g., MT-4) infected with wild-type or mutant HIV-1. [3] Viral replication is typically monitored by measuring reverse transcriptase activity in culture supernatants or using reporter cell lines (e.g., TZM-bl cells with luciferase readout). [3] [8]
  • Morphological analysis: Transmission electron microscopy (TEM) is employed to visualize the structural consequences of maturation inhibition in drug-treated virions. [5] This technique reveals the presence of electron-dense, immature cores and aberrant particle morphology characteristic of maturation defects. [5]
  • Resistance selection studies: To identify resistance mutations, HIV-1 is passaged in vitro in the presence of increasing concentrations of maturation inhibitors. [6] [5] Emerging resistant variants are sequenced to identify mutations in CA and SP1, and the contribution of specific mutations to resistance is validated through site-directed mutagenesis. [6] [5]

The following diagram illustrates a typical experimental workflow for characterizing maturation inhibitors:

G cluster_1 Experimental Characterization of Maturation Inhibitors Compound Test Compound Assay1 CA-SP1 Processing Assay (Measure P25 accumulation) Compound->Assay1 Assay2 Antiviral Potency Assay (Determine IC50 values) Compound->Assay2 Assay3 Morphological Analysis (Electron microscopy) Compound->Assay3 Assay4 Resistance Profiling (In vitro selection + sequencing) Compound->Assay4 Mech Mechanistic Studies (NMR, Structural biology) Assay4->Mech If resistant mutants identified

Figure 2: Experimental Workflow for Characterizing Maturation Inhibitors. Multiple complementary assays are employed to comprehensively evaluate compound activity, mechanism, and resistance profiles.

Structural Biology Techniques

High-resolution structural techniques have been instrumental in elucidating the molecular mechanism of maturation inhibitors:

  • Magic-angle spinning (MAS) NMR spectroscopy: This technique has provided atomic-resolution structures of CACTD-SP1 complexes with this compound and IP6. [4] MAS NMR enables determination of protein-ligand interactions in non-crystalline, microcrystalline, or membrane-associated states that may better reflect the native environment of the CA-SP1 junction within assembled virions. [4]
  • X-ray crystallography: While limited by the challenges of crystallizing the full CA-SP1 junction, crystallographic studies of CA constructs have provided complementary structural information. [4]
  • In silico docking: Computational approaches model the interaction of maturation inhibitors with the CA-SP1 binding pocket and predict binding orientations that explain structure-activity relationships and resistance profiles. [6] [5]

These structural approaches have revealed that maturation inhibitors bind inside the central pore of the CA-SP1 six-helix bundle, stabilizing the structure and quenching the dynamic motions necessary for protease access and efficient cleavage. [4] The ability to detect direct correlations between small molecules (this compound, IP6) and the isotopically labeled protein in MAS NMR experiments has been particularly valuable for defining binding orientations and understanding the structural basis of resistance. [4]

Comparative Analysis with Other Late-Stage Inhibitors

Relationship to Protease Inhibitors

While both maturation inhibitors and protease inhibitors (PIs) target the Gag processing cascade, their mechanisms of action are fundamentally distinct. Protease inhibitors directly bind to the active site of the viral protease, preventing it from cleaving all Gag and Gag-Pol sites throughout the polyprotein. [1] In contrast, maturation inhibitors like this compound bind to the Gag substrate itself (specifically the CA-SP1 junction) and allosterically prevent its cleavage without directly inhibiting protease activity. [1] [2] This mechanistic difference has important clinical implications:

  • Maturation inhibitors may remain effective against PI-resistant viruses containing protease mutations, as they do not target the protease itself. [2]
  • Conversely, maturation inhibitors are susceptible to Gag polymorphisms that do not affect protease inhibitor efficacy. [3] [2]
  • The substrate-targeting approach of maturation inhibitors provides a higher genetic barrier to resistance for susceptible viral strains, as mutations must preserve viral fitness while disrupting drug binding. [3]
Comparison with Capsid Inhibitors

The development of capsid inhibitors like Lenacapavir represents an alternative approach to targeting the HIV-1 capsid protein with a different mechanism from maturation inhibitors. [8] [9] While maturation inhibitors specifically prevent CA-SP1 cleavage during viral maturation, capsid inhibitors primarily target the assembled mature capsid and disrupt its function during early infection stages (particularly nuclear import and integration). [8] [9] At higher concentrations, Lenacapavir can also disrupt late stages of replication by impairing proper capsid condensation during virion maturation. [8]

Table 3: Comparison of this compound and Lenacapavir Mechanisms

Characteristic This compound (Maturation Inhibitor) Lenacapavir (Capsid Inhibitor)
Primary target CA-SP1 junction in Gag polyprotein Assembled CA hexamers in mature capsid
Primary mechanism Inhibits CA-SP1 proteolytic cleavage Hyper-stabilizes capsid, impairing uncoating and nuclear import
Stage of inhibition Late (assembly/maturation) Early (post-entry) and late (assembly)
Resistance mutations CA and SP1 polymorphisms (e.g., SP1-V7A) CA mutations at inhibitor binding interface
Clinical status Development discontinued Approved for multidrug-resistant HIV

Notably, Lenacapavir demonstrates picomolar potency against both wild-type and multidrug-resistant HIV-1 strains, with a pharmacokinetic profile supporting twice-yearly subcutaneous administration. [8] [9] The success of Lenacapavir demonstrates the continued therapeutic potential of capsid-targeted antiretroviral strategies, though through a mechanism distinct from this compound's maturation inhibition. [8] [9]

Conclusion and Future Perspectives

This compound represents a pioneering compound that established maturation inhibition as a clinically viable mechanism for antiretroviral therapy. Its detailed mechanism—binding to and stabilizing the CA-SP1 six-helix bundle to prevent final cleavage and proper capsid condensation—has been elucidated through sophisticated structural and virological approaches. [6] [4] While its clinical development was halted due to pre-existing resistance polymorphisms in natural HIV-1 populations, this compound provided the proof-of-concept for this novel inhibitor class and informed the development of improved second-generation compounds. [3] [7]

The ongoing exploration of maturation inhibitors continues to provide fundamental insights into HIV-1 assembly and maturation biology. Second-generation compounds with modified C-28 substituents demonstrate that optimized maturation inhibitors can overcome the resistance limitations of the parent compound while maintaining the desirable safety and pharmacokinetic profiles observed with this compound. [3] [7] These advances, coupled with structural insights from techniques like MAS NMR spectroscopy, continue to inform rational drug design approaches targeting the CA-SP1 junction. [4]

References

what is bevirimat and how was it discovered

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Development Pathway

The discovery of Bevirimat was not the result of a conventional high-throughput screen but rather an activity-directed modification of a natural product.

  • Natural Product Origin: Betulinic acid, a triterpenoid with weak anti-HIV activity, was identified from Syzygium claviflorum, a plant used in traditional Chinese medicine [1].
  • Activity-Directed Derivatization: Researchers found that adding a 3',3'-dimethylsuccinyl moiety to the 3-hydroxy position of betulinic acid increased its anti-HIV-1 potency by more than 1000-fold, resulting in the compound this compound (also known as PA-457) [1].
  • Proof-of-Concept: this compound demonstrated potent antiviral activity in early-phase clinical trials. A Phase 2a study showed that 10 days of monotherapy at 200 mg/day resulted in a median viral load reduction of over 1 log [2]. It was generally well-tolerated and had a long half-life (56-80 hours), supporting once-daily dosing [3] [2].

G HIV-1 Maturation and this compound Inhibition GagSynthesis Pr55Gag Synthesis ImmatureParticle Immature Virus Particle Release from Cell GagSynthesis->ImmatureParticle ProteaseCleavage Viral Protease Cleaves Gag Polyprotein ImmatureParticle->ProteaseCleavage BevirimatBlock This compound Binds CA-SP1 Junction ImmatureParticle->BevirimatBlock This compound enters budding particle MatureInfectious Mature, Infectious Virus Particle ProteaseCleavage->MatureInfectious NonInfectious Non-infectious Particle with Aberrant Core BevirimatBlock->NonInfectious Inhibits final CA-SP1 cleavage

This diagram illustrates how this compound integrates into the viral maturation process to block the production of infectious HIV-1.

Mechanism of Action and Key Experiments

This compound works by uniquely targeting the viral substrate rather than the viral enzyme.

  • Molecular Mechanism: During HIV-1 maturation, the viral protease cleaves the Gag polyprotein at several sites. This compound specifically binds to the C-terminal domain of the capsid protein and spacer peptide 1 (CACTD-SP1) region, stabilizing a helical bundle structure [4]. This prevents the final proteolytic cleavage between capsid (CA) and spacer peptide 1 (SP1), a crucial step for forming the condensed conical core of an infectious virus [3] [1]. Virions released from this compound-treated cells have aberrant, non-infectious cores [1].

  • Key Experimental Evidence: The following methodologies were critical for establishing its mechanism:

    • Gag Processing Assay: Treated HIV-1 infected cells with this compound and analyzed cell lysates and viral supernatants by Western blot. The key finding was accumulation of the CA-SP1 intermediate (p25) and a reduction in mature CA (p24), confirming the specific blockade of the CA-SP1 cleavage site [1].
    • Electron Microscopy: Visualized viral particles from this compound-treated cultures, revealing spherical, acentric cores and a crescent-shaped electron-dense shell inside the viral membrane, instead of the mature conical core [1].
    • Resistance Selection Studies: Serial passage of HIV-1 in escalating this compound concentrations selected for resistant viruses. Mapping the mutations identified the genetic determinants of activity in the CA-SP1 junction (e.g., CA-H226Y, L231F/M, SP1-A1V, A3T/V), proving the Gag protein as the drug's target [1].

This compound Resistance and Clinical Limitations

The major hurdle for this compound was the high prevalence of naturally occurring resistance.

  • Resistance Mutations: Specific polymorphisms in the SP1 region of Gag, particularly SP1-V7A and T8Δ, were found to significantly reduce susceptibility to this compound [4] [5]. These polymorphisms were present as natural variations in the HIV-1 sequences of approximately 50% of patients, limiting the drug's population-wide efficacy [1].
  • Structural Basis of Resistance: High-resolution NMR structures revealed that resistance mutations like SP1-A1V and SP1-V7A induce distinct conformational changes in the CA-SP1 junction helix, disrupting the binding and stabilizing effect of this compound [4].

The table below details key resistance mutations identified for this compound.

Mutation Location Impact on Virus & Drug
SP1-A1V 1st residue of SP1 Confers resistance without significant replication defect [1].
SP1-V7A 7th residue of SP1 A naturally occurring polymorphism associated with clinical resistance [4].
CA-L231F/M C-terminus of CA (adjacent to cleavage site) Selected in vitro; confers high-level resistance [1].

Legacy and Subsequent Developments

Despite its clinical discontinuation, this compound paved the way for a new class of antiretrovirals.

  • Proof of Concept: It validated maturation inhibition as a viable and novel therapeutic strategy, distinct from protease inhibition [1] [6].
  • Second-Generation MIs: Its limitations spurred the development of compounds with improved coverage against Gag polymorphisms. These include GSK3640254 and VH3739937 (VH-937), which are designed to maintain potency against viruses harboring mutations that confer resistance to this compound [7] [5].

References

Bevirimat binding site CA-SP1 cleavage site

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Binding & Inhibition

High-resolution structural studies have revealed that the C-terminal domain of the Capsid protein and Spacer Peptide 1 (CACTD-SP1) spontaneously self-assembles into a 6-helix bundle, forming the core of the Gag hexamer in the immature lattice [1]. The scissile bond between CA and SP1 is buried within this bundle.

  • Binding Location: Bevirimat binds inside the central pore of this 6-helix bundle [1]. The binding orientation is defined by interactions between the inhibitor's dimethylsuccinyl group and the surrounding protein chains [1].
  • Stabilization and Occlusion: Upon binding, this compound tightens the 6-helix bundle and quashes molecular motions, particularly in the SP1 region. This stabilization makes the unfolding of the bundle—a prerequisite for protease access—more difficult, thereby inhibiting cleavage [1].
  • Role of IP6: The cellular cofactor inositol hexakisphosphate (IP6) binds at the top of the 6-helix bundle, forming salt bridges with rings of lysine residues (K158 and K227). IP6 and this compound can bind to the CACTD-SP1 complex simultaneously, and both contribute to stabilizing the immature lattice, though at distinct sites [1].

The following diagram illustrates the mechanism by which this compound binding stabilizes the CA-SP1 6-helix bundle and prevents protease access.

G Immature Immature Gag Lattice Bundle CA-SP1 6-Helix Bundle Immature->Bundle BVM This compound (BVM) Binding Bundle->BVM Binds in central pore Stable Stabilized Bundle BVM->Stable Tightens bundle & quenches motions Blocked Cleavage Blocked Stable->Blocked Protease Viral Protease Protease->Blocked Access to site denied Mature Mature Core Formation Blocked->Mature Inhibited Infectious Infectious Virion Mature->Infectious

This compound binding stabilizes the CA-SP1 6-helix bundle, preventing protease access and blocking viral maturation.

Resistance Mutations

A significant challenge for this compound's clinical development has been pre-existing viral resistance, primarily driven by natural polymorphisms in SP1.

  • Primary Resistance Mutations: Substitutions at SP1 residue V7 (e.g., V7A) and T8 (e.g., T8Δ, T8N) are strongly associated with reduced BVM susceptibility [1]. The T8I mutation not only confers resistance but also phenocopies the drug's effect by stabilizing the immature CA-SP1 lattice and impairing cleavage on its own [2].
  • Mechanism of Resistance: The SP1-V7A mutation introduces a smaller alanine side chain, creating extra space within the 6-helix bundle. This alters the conformational landscape and reduces the stabilizing effect of this compound binding, thereby restoring cleavage efficiency [1]. The T8I mutation likely stabilizes the helical bundle through enhanced hydrophobic interactions [2].

The table below summarizes key resistance mutations and their proposed mechanisms.

Mutation Location Proposed Resistance Mechanism & Notes
SP1-V7A SP1 residue 7 Introduces smaller side chain, creating cavity in bundle; reduces BVM binding stability [1]. A common natural polymorphism.
SP1-T8Δ SP1 residue 8 Deletion of threonine; disrupts local protein-inhibitor interactions [1].
SP1-T8I SP1 residue 8 Substitution with bulkier isoleucine; stabilizes helix bundle independently, mimicking BVM action and rendering it redundant [2].
SP1-A1V SP1 residue 1 (CA-SP1 junction) Selected in vitro; does not severely impair viral replication but confers resistance [1].

Key Experimental Evidence & Protocols

Direct evidence for this compound's binding site and the methodologies used to elucidate it are crucial for researchers.

  • Photoaffinity Crosslinking & Mass Spectrometry [3]: This study provided the first direct evidence of this compound binding to Gag.

    • Protocol Overview:
      • Production of Immature VLPs: HIV-1 Gag virus-like particles were produced by large-scale transfection of a plasmid (pVP-I) in 293T cells. Particles were purified from the medium and stripped of membrane contaminants with mild detergent.
      • Crosslinking: Purified immature VLPs were incubated with photoactivatable analogs of this compound. Upon UV irradiation, these analogs formed covalent crosslinks with their protein binding partners.
      • Digestion and Analysis: Crosslinked VLPs were digested with a protease. The resulting peptides were analyzed by mass spectrometry to identify the specific Gag peptides covalently linked to the this compound analog.
    • Key Finding: The analogs crosslinked to sequences overlapping or proximal to the CA-SP1 cleavage site. A second, unexpected interaction region was mapped to the Major Homology Region (MHR) within CA [3].
  • Magic-Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) [1]: This technique provided atomic-resolution structures of the this compound-target complex.

    • Protocol Overview:
      • Sample Preparation: A recombinant protein spanning the CACTD-SP1 region was assembled into microcrystalline assemblies in the presence of IP6, with and without this compound.
      • Data Collection: Multi-dimensional MAS NMR spectra were recorded on isotopically labeled (13C, 15N) samples.
      • Structure Calculation: A large number of distance restraints (from 13C-13C, 15N-13C, etc., correlations) and dihedral angle restraints were used to calculate the atomic-resolution structure of the CACTD-SP1/Bevirimat complex.
    • Key Finding: Unambiguously defined this compound's binding pose within the center of the 6-helix bundle and revealed its simultaneous binding with IP6 [1].

The workflow for identifying the this compound binding site through photoaffinity crosslinking is summarized below.

G VLP Produce Immature Virus-like Particles (VLPs) Crosslink Incubate with Photoactivatable BVM Analog VLP->Crosslink UV UV Irradiation (Covalent Crosslinking) Crosslink->UV Digest Protease Digestion UV->Digest MS Mass Spectrometry Analysis Digest->MS Identify Identify Crosslinked Gag Peptides MS->Identify

Experimental workflow using photoaffinity crosslinking to map the this compound binding site.

Future Directions

Understanding this compound's binding and resistance mechanisms paves the way for next-generation maturation inhibitors.

  • Designing Improved Inhibitors: Structural data allows for the rational design of compounds that can maintain binding efficacy despite common resistance mutations like V7A [1].
  • Exploiting the MHR Interaction: The discovery of a secondary interaction with the Major Homology Region suggests this could be a novel target for future inhibitors [3].

References

Comprehensive Technical Guide: Structure-Activity Relationship of Bevirimat and Betulinic Acid Derivatives as HIV Maturation Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Betulinic acid (BA), a naturally occurring lupane-type triterpenoid, has emerged as a privileged scaffold in anti-HIV drug discovery due to its unique mechanism of action and favorable drug-like properties. The most significant breakthrough in this field was the development of Bevirimat (BVM), chemically known as 3-O-(3',3'-dimethylsuccinyl)-betulinic acid, which became the first-in-class HIV-1 maturation inhibitor to enter clinical trials. Unlike conventional antiretrovirals that target viral enzymes, this compound specifically interferes with the final step of Gag polyprotein processing, preventing the conversion of the CA-SP1 precursor (p25) to the mature capsid protein (p24). This action results in the production of non-infectious viral particles and represents a novel therapeutic approach for combating HIV-1 infection [1] [2].

The clinical development of this compound demonstrated considerable promise in Phase I and IIa trials, showing effective viral suppression in treatment-naïve patients and a favorable pharmacokinetic profile. However, its efficacy was significantly compromised in approximately 50% of patients who harbored viruses with natural polymorphisms in the Gag SP1 region, particularly the V370A mutation [1] [2]. This limitation, coupled with this compound's suboptimal solubility, spurred extensive research into structural modifications of the betulinic acid scaffold to overcome resistance issues while maintaining or enhancing antiviral potency. The structure-activity relationship (SAR) studies that followed have systematically explored modifications at various positions of the betulinic acid core, leading to derivatives with improved potency against both wild-type and this compound-resistant HIV-1 strains [2] [3].

Strategic Modification Sites on Betulinic Acid

The betulinic acid structure presents several key positions for chemical modification, each offering distinct opportunities for optimizing anti-HIV activity:

  • C-3 Position: The hydroxyl group at C-3 serves as a primary modification site for introducing various ester functionalities. The 3-O-(3',3'-dimethylsuccinyl) moiety in this compound is essential for its maturation inhibition activity. Research has demonstrated that even subtle changes at this position, such as replacing the dimethylsuccinyl group with monomethylsuccinyl or incorporating conformational restrictions, can significantly impact potency and resistance profiles [4].

  • C-28 Position: The carboxylic acid at C-28 provides a versatile handle for extensive structural diversification. Modifications at this position can lead to dramatically different biological activities. While this compound itself contains a free acid at C-28, derivatives with amide or ester functionalities at this position have shown enhanced potency, sometimes by introducing a second mechanism of action (dual inhibitors) [3] [5].

  • Core Modifications: Although less explored, alterations to the lupane skeleton itself, such as oxidation of the C-3 alcohol to a ketone or introduction of double bonds, can influence the overall conformation and electronic properties, thereby modulating biological activity [6].

Table 1: Key Modification Sites on Betulinic Acid Scaffold

Position Functional Group Modification Types Impact on Activity
C-3 Hydroxyl Esterification (e.g., dimethylsuccinyl) Essential for maturation inhibition; determines potency
C-28 Carboxylic acid Amidation, Esterification Can enhance potency; may introduce entry inhibition
Lupane Core Pentacyclic ring system Oxidation, Unsaturation Modulates physicochemical properties and binding

Systematic Structure-Activity Relationship Analysis

C-3 Modifications and SAR Insights

The C-3 position has been extensively investigated as the primary pharmacophore for HIV-1 maturation inhibition. SAR studies reveal that the 3-O-(3',3'-dimethylsuccinyl) group in this compound represents an optimal configuration, with both the ester linkage and terminal carboxylic acid being essential for activity. The geminal dimethyl group adjacent to the carbonyl contributes to metabolic stability by sterically hindering esterase-mediated hydrolysis [1]. Interestingly, replacement of the dimethylsuccinyl group with a monomethylsuccinyl moiety resulted in only a modest decrease in activity, suggesting some flexibility in this region [4]. However, bulkier substituents or significant reduction of the side chain length typically led to substantial loss of potency.

Recent strategies have focused on incorporating privileged fragments at the C-3 position to enhance activity against resistant strains. One notable approach involved integrating cinnamic acid-related moieties and nitrogen-containing heterocycles. For instance, compound 4 (described in recent literature) features a 3,4-(methylenedioxy)cinnamic acid group connected via a piperazine linker, which demonstrated a 3-fold increase in potency against wild-type HIV-1 (NL4-3) and a remarkable 51-fold enhancement against the this compound-resistant variant (NL4-3/V370A) compared to the parent this compound [1] [2]. This significant improvement highlights the potential of strategic hybrid design in overcoming resistance limitations.

C-28 Modifications and Their Impact

Modifications at the C-28 position have yielded fascinating SAR insights, with the potential to modulate mechanism specificity. While early C-28 esters and simple amides generally showed reduced or negligible anti-HIV activity, more sophisticated modifications have produced dramatic enhancements in potency. Introduction of long-chain amide derivatives containing terminal amino acid residues, particularly glutamine, has yielded compounds with potent HIV-1 entry inhibition activity [5]. For example, compound A43D, bearing a C-28 glutamine ester side chain, exhibited potent entry inhibition with EC50 values in the nanomolar range.

Perhaps more significantly, proper C-28 modifications can substantially boost maturation inhibition without introducing entry inhibition activity. This discovery represents a paradigm shift in the field. Compound 41, featuring a C-28 piperazine pentanoic acid side chain, demonstrated a 15-fold increase in anti-HIV potency (IC50 = 0.0059 μM) compared to this compound (IC50 = 0.087 μM) [3]. The incorporation of nitrogen-containing heterocycles (piperazine, piperidine) at C-28, particularly when separated from the core by 4-5 methylene groups, has consistently yielded the most potent maturation inhibitors, suggesting these moieties may engage in additional favorable interactions with the target site.

Combined C-3 and C-28 Modifications

The most significant advances in recent years have come from strategic combinations of optimal substituents at both C-3 and C-28 positions. This approach has led to derivatives with dual functionalities or synergistic effects that enhance maturation inhibition potency. The conceptual framework involves retaining the essential C-3 dimethylsuccinyl group (or improved variants thereof) while incorporating optimized C-28 modifications that further enhance activity without compromising the maturation inhibition mechanism.

In a comprehensive study that synthesized 63 final betulinic acid derivatives, researchers discovered 21 new compounds that exhibited equal or superior potency compared to this compound [1] [2]. Among these, eight derivatives demonstrated improved activity over the advanced compound 4 (EC50 = 0.019 μM), which itself already represented a significant improvement over this compound. These most potent compounds typically feature combinations of optimized C-3 modifications (e.g., cinnamic acid hybrids) with sophisticated C-28 amides containing cyclic amine components, resulting in expanded chemical diversity and improved activity against resistant strains.

Table 2: Representative Betulinic Acid Derivatives and Their Anti-HIV Activity

Compound C-3 Modification C-28 Modification EC50 (μM) vs Wild-Type Fold Improvement vs BVM Resistance Profile
This compound (BVM) 3',3'-dimethylsuccinyl COOH 0.065 [2] 1x Susceptible to Gag polymorphisms
Compound 4 3,4-(methylenedioxy)cinnamic acid + piperazine COOH 0.019 [2] 3.4x Improved (51x vs V370A)
Compound 41 3',3'-dimethylsuccinyl Piperazine pentanoic amide 0.0059 [3] 11x Not reported
Compound 13m Heteroaromatic system COOH <0.019 [1] >3.4x Improved
Compound 17 3',3'-dimethylsuccinyl MEM ester 0.046 [3] 1.4x Similar to BVM

Advanced Modeling and Rational Design Approaches

3D-QSAR and Pharmacophore Models

The limited understanding of the precise binding mode between this compound and the HIV-1 Gag protein has necessitated the development of ligand-based drug design strategies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has emerged as a particularly valuable approach for rational design of new derivatives. These models correlate the spatial arrangement of molecular features with biological activity, allowing prediction of compound potency prior to synthesis [1] [2].

Recent 3D-QSAR studies on betulinic acid derivatives have generated models with high predictive accuracy, identifying key steric and electrostatic requirements for anti-HIV activity. The models typically reveal that bulky substituents at the C-3 position are favorable for activity, while specific electrostatic potentials around the C-28 region correlate with enhanced potency. These computational insights have directly influenced molecular design, leading to compounds with predetermined optimal spatial configurations [2].

Structure-Based Design and X-ray Crystallography

While no crystal structure of this compound bound to its Gag target is currently available, structure-based design approaches using homologous systems and computational modeling have provided valuable insights. The emergence of fragment-based drug discovery (FBDD) methodologies, combined with advanced biophysical techniques like X-ray crystallography, offers promising avenues for future optimization [7].

Protein X-ray crystallography remains a powerful tool in structure-based drug design, capable of providing atomic-level resolution of ligand-target interactions. Although technical challenges have prevented crystallization of the full Gag protein, studies on related systems and computational docking have suggested potential binding modes. These approaches indicate that this compound likely interacts with the CA-SP1 cleavage site in Gag, stabilizing an immature-like conformation and preventing protease access [7] [6].

Experimental Protocols for Key Methodologies

Synthetic Chemistry Approaches

The synthesis of betulinic acid derivatives typically follows modular strategies that allow independent modification at C-3 and C-28 positions:

  • C-3 Modification Protocol: Betulinic acid is first protected at C-28 (often as a methyl or benzyl ester) or the C-3 hydroxyl is acetylated to form 3-O-acetyl-betulinic acid. The free C-3 hydroxyl is then esterified with various anhydrides (e.g., 2,2-dimethylsuccinic anhydride) using microwave-assisted synthesis (100-120°C, 30-60 min) with catalytic DMAP in pyridine or THF, yielding 40-75% of C-3 modified products [1] [8].

  • C-28 Modification Protocol: For C-28 amidation, betulinic acid-3-O-acetate is activated with oxalyl chloride in DCM at room temperature (2-4 h), then treated with appropriate amines (e.g., piperazine derivatives) in the presence of triethylamine to form C-28 amide derivatives. For complex C-28 modifications, a Boc-protection strategy is often employed, followed by deprotection and acylation with various carboxylic acids [3] [5].

  • Dual Modification Strategy: For derivatives modified at both C-3 and C-28 positions, a sequential protection/deprotection approach is essential. Typically, the C-28 position is first amidated with appropriate side chains, followed by C-3 esterification. The order of modification can be reversed depending on the specific synthetic targets [1] [2].

Biological Evaluation Methods

Standardized assays are critical for evaluating the anti-HIV activity and mechanism of betulinic acid derivatives:

  • Anti-HIV Replication Assay: Compounds are evaluated against HIV-1NL4-3 infected MT-4 cell lines. Briefly, MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01, then incubated with serial dilutions of test compounds for 5 days. Viral replication is measured by ELISA for HIV-1 p24 antigen or by cell viability assays (MTT method). The EC50 (effective concentration for 50% protection) and CC50 (cytotoxic concentration for 50% cell death) are calculated using regression analysis [1] [3].

  • Mechanism-Specific Assays: To distinguish between maturation and entry inhibition, single-cycle infectivity assays using TZM-bl cells are employed. For maturation-specific assessment, compounds are tested using a Gag processing assay in HeLa cells transfected with HIV-1 Gag expression vectors, followed by Western blot analysis of CA-SP1 (p25) to CA (p24) processing [3] [5].

  • Metabolic Stability Studies: Compounds are incubated with human or mouse liver microsomes (0.5 mg protein/mL) in NADPH-regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 min, and the remaining parent compound is quantified by LC-MS/MS to determine in vitro half-life [5].

Research Workflow Visualization

The rational design cycle for developing optimized betulinic acid derivatives follows an iterative process that integrates computational design, chemical synthesis, biological evaluation, and structural analysis as shown in the following workflow:

G Start Start: Betulinic Acid Scaffold Computational Computational Design • 3D-QSAR Modeling • Pharmacophore Analysis • Binding Mode Prediction Start->Computational Synthesis Chemical Synthesis • C-3/C-28 Modification • Protection/Deprotection • Purification & Characterization Computational->Synthesis Design Ideas Evaluation Biological Evaluation • Anti-HIV Potency (EC50) • Cytotoxicity (CC50) • Mechanism Confirmation Synthesis->Evaluation New Compounds Analysis SAR Analysis • Structure-Activity Correlations • Resistance Profile • Property Optimization Evaluation->Analysis Bioactivity Data Analysis->Computational Refined Hypotheses Optimal Optimized Derivatives Analysis->Optimal Promising Candidates

This rational drug design cycle enables systematic optimization of betulinic acid derivatives through iterative hypothesis testing and refinement.

Conclusion and Future Directions

The comprehensive SAR studies on this compound and betulinic acid derivatives have yielded critical insights into the structural requirements for potent HIV-1 maturation inhibition. The synergistic combination of optimized C-3 modifications (e.g., cinnamic acid-privileged fragments) with sophisticated C-28 substituents (particularly nitrogen-containing heterocycles) has produced derivatives with significantly enhanced potency against both wild-type and this compound-resistant HIV-1 strains. The integration of computational modeling with experimental SAR has accelerated the rational design process, enabling more predictive optimization cycles.

Future research directions should focus on several key areas: First, elucidation of the precise binding mode through structural biology techniques would provide invaluable insights for targeted design. Second, exploration of novel chemotypes beyond the lupane skeleton may identify scaffolds with improved resistance profiles. Third, advanced formulation strategies could address solubility limitations that have plagued some promising derivatives. Finally, combination studies with other antiretroviral agents will be essential for establishing the therapeutic potential of next-generation maturation inhibitors in clinical settings.

References

how does bevirimat inhibit HIV-1 Gag processing

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Inhibition

Bevirimat exerts its effect by binding to and stabilizing a specific structure in the immature virus, rather than by directly blocking the protease's active site.

  • Binding Site: this compound binds inside the central pore of a 6-helix bundle formed by the C-terminal domain of the Capsid (CACTD) and the Spacer Peptide 1 (SP1) [1]. This CA-SP1 junction is also stabilized by a cellular cofactor, inositol hexakisphosphate (IP6), and evidence suggests this compound and IP6 can bind simultaneously [1].
  • Stabilization of the Helix Bundle: The CA-SP1 junction helix is folded and sequestered within the 6-helix bundle in the immature Gag lattice. The scissile bond (the site where the protease should cut) is occluded inside this bundle. For proteolytic cleavage to occur, the bundle must partially unfold to expose this site [1].
  • Mechanism of Action: By binding inside the helix bundle, this compound stabilizes it and prevents the necessary unfolding, thereby sterically hindering the viral protease from accessing and cleaving the CA-SP1 site [1]. Recent high-resolution NMR structures show that this compound binding "tightens" the 6-helix bundle pore and quashes molecular motions, effectively locking it in an uncleavable state [1].

The following diagram illustrates this sequential mechanism of inhibition.

G Gag HIV-1 Gag Polyprotein (Pr55Gag) Assembly Gag Assembly at Plasma Membrane Gag->Assembly ImmatureParticle Immature Virus Particle with CA-SP1 6-Helix Bundle Assembly->ImmatureParticle ProteaseAccess Protease Access to CA-SP1 Site Blocked ImmatureParticle->ProteaseAccess BVM This compound (BVM) BVM->ImmatureParticle Binds & Stabilizes NoCleavage CA-SP1 Cleavage Inhibited ProteaseAccess->NoCleavage NonInfectious Non-Infectious Virion (Immature Core) NoCleavage->NonInfectious

This compound Resistance

A significant challenge for this compound's clinical development was the pre-existence of natural polymorphisms in the SP1 region of Gag that confer resistance [1] [2]. Resistance mutations typically occur at or near the CA-SP1 cleavage site and disrupt the drug's binding or effect.

Resistance Mutation Location Impact
SP1-A1V [1] [3] Spacer Peptide 1 (P1' position) One of the most common; alters the binding site, significantly reducing this compound binding [1].
SP1-V7A [1] Spacer Peptide 1 Confers resistance by inducing distinct conformational changes in the 6-helix bundle [1].
SP1-T8Δ, SP1-T8N [1] Spacer Peptide 1 Natural polymorphisms associated with clinical resistance [1].
QVT motif changes (e.g., V370A) [4] [2] Spacer Peptide 1 (QVT motif) Polymorphisms in this motif (residues 369-371) are linked to reduced drug response in patients [4] [2].

Experimental Evidence and Techniques

The model of this compound's action is supported by multiple lines of experimental evidence, utilizing diverse biochemical and structural techniques.

  • Photoaffinity Crosslinking & Mass Spectrometry: Studies using this compound analogs with photo-reactive groups confirmed a direct interaction between the drug and the CA-SP1 region within assembled, immature-like virus particles (VLPs). This technique mapped the binding site to sequences overlapping the CA-SP1 cleavage site [5].
  • In Vitro Resistance Selection: Serial passage of HIV-1 in the presence of this compound in cell culture led to the identification of specific resistance mutations. These mutations were found primarily in the CA-SP1 region of Gag, not in the protease gene, providing genetic evidence that Gag is the target [6] [4].
  • Magic-Angle Spinning NMR Spectroscopy: This powerful technique provided atomic-resolution structures of the microcrystalline CACTD-SP1 complex with bound this compound. It directly visualized the drug's location within the 6-helix bundle and revealed how its binding quenches dynamics and tightens the structure [1].
  • Cell-Free Assembly Systems: Reconstituted systems that allow Gag to assemble into immature-like particles in a test tube demonstrated that this compound's activity requires the context of assembled Gag, not just the linear CA-SP1 peptide sequence [5].

Legacy and Future Directions

Although this compound itself did not advance to clinical approval largely due to issues with baseline polymorphisms and resistance, it served as the prototype maturation inhibitor, validating this mechanism as a viable therapeutic approach [3] [2]. Its study has provided a structural framework that is actively guiding the design of second-generation maturation inhibitors. These new compounds aim to have improved efficacy against a broader range of HIV-1 strains (pan-genotypic coverage) and a higher genetic barrier to resistance [3].

References

bevirimat first generation maturation inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary of Bevirimat

This compound (BVM) is a first-in-class HIV-1 maturation inhibitor derived from betulinic acid. Its mechanism of action is distinct from all other antiretroviral classes; it specifically inhibits the final cleavage step of the Gag polyprotein, preventing the release of the mature capsid protein (CA, p24) from its precursor (CA-SP1, p25). This results in the production of non-infectious viral particles with aberrant core structures. While potent against a broad range of HIV-1 isolates, including those resistant to other drugs, its clinical utility was limited by a narrow spectrum of activity due to baseline polymorphisms in the virus, primarily in the SP1 region of Gag. Nonetheless, it serves as the foundational compound for developing second-generation maturation inhibitors [1] [2] [3].

Mechanism of Action and Molecular Target

This compound's mechanism is unique as it targets the viral substrate (Gag) rather than the protease enzyme itself.

  • Molecular Target: this compound binds directly to the C-terminal domain of the Capsid protein and Spacer Peptide 1 (CACTD-SP1) region of the HIV-1 Gag polyprotein [4] [5] [3].
  • Inhibitory Action: The binding of this compound stabilizes the CA-SP1 junction in a helical conformation, forming a 6-helix bundle. This stabilization occludes the cleavage site, preventing the viral protease from accessing and processing the CA-SP1 junction, which is the final rate-limiting step in Gag processing [4] [5].
  • Cellular Outcome: Inhibition of this crucial cleavage step leads to the release of immature virus particles that have disordered core structures and are non-infectious [1] [2].

The diagram below illustrates this targeted mechanism of action.

G Gag HIV-1 Gag Polyprotein (Pr55Gag) PR Viral Protease (PR) Cleavage Sites Gag->PR 1. Sequential Cleavage CA_SP1 CA-SP1 Intermediate (p25) PR->CA_SP1 MatureCA Mature Capsid (CA) (p24) CA_SP1->MatureCA 2. Final Cleavage at CA-SP1 junction ImmatureParticle Non-infectious Immature Particle CA_SP1->ImmatureParticle 3. Cleavage Blocked InfectiousParticle Infectious Mature Particle MatureCA->InfectiousParticle BVM This compound (BVM) BVM->CA_SP1 Binds and Stabilizes 6-helix Bundle

This compound binds to the CA-SP1 junction, preventing the final proteolytic cleavage and resulting in non-infectious viral particles.

Technical and Clinical Data Summary

The following tables consolidate key quantitative data on this compound's pharmacology, efficacy, and resistance profile.

Table 1: Pharmacological & Chemical Profile of this compound

Parameter Details
Chemical Formula C₃₆H₅₆O₆ [6]
Molecular Weight 584.83 g/mol [6]
Mechanism of Action HIV-1 Maturation Inhibitor (binds Gag CACTD-SP1) [1] [5]
Primary Metabolism Hepatic glucuronidation (UGT1A3-mediated) [6]
Elimination Half-life 56.3 - 80 hours [1] [2] [7]
Protein Binding >99% [1]
Oral Bioavailability Good [1]

Table 2: Antiviral Efficacy and Resistance Profile

Parameter Details
In Vitro Antiviral Activity Potent inhibitor of HIV-1 replication; active against wild-type and drug-resistant isolates (IC₅₀ ~10 nM) [1] [2]
Clinical Viral Load Reduction 0.68 - >1.5 log₁₀ copies/mL reduction in clinical trials [1] [2] [8]
Key Resistance Mutations SP1-A1V, A3T, A3V, V7A, V7M, T8Δ, T8N (near CA-SP1 cleavage site) [5] [3]
Impact of Resistance Up to 50% of patients had baseline polymorphisms conferring reduced response [5]

Key Experimental Protocols

Research on this compound's mechanism and efficacy relied on several key methodologies.

Protocol for Photoaffinity Crosslinking to Map Binding Site

This method directly demonstrated this compound's binding to Gag within assembled virus-like particles (VLPs) [4].

  • Step 1: VLP Production. Generate immature HIV-1 VLPs by large-scale transfection of an appropriate plasmid (e.g., pVP-I) into 293T cells. Purify and concentrate particles from the culture supernatant via ultracentrifugation.
  • Step 2: Detergent Stripping. Treat purified VLPs with mild detergent to remove the viral membrane and contaminating proteins, yielding a core preparation of immature Gag.
  • Step 3: Crosslinking. Incubate the immature VLP cores with photoactivatable analogs of this compound. Expose the mixture to UV light to induce covalent crosslinking between the analog and its protein target.
  • Step 4: Proteolytic Digestion & MS Analysis. Digest the crosslinked protein complex with a protease (e.g., trypsin). Analyze the resulting peptides via mass spectrometry to identify the specific peptides covalently linked to the this compound analog, thus mapping the binding site.

The workflow for this protocol is summarized below.

G Start Transfect 293T Cells with Gag Plasmid A Purify Immature Virus-Like Particles (VLPs) Start->A B Strip Membrane with Detergent A->B C Incubate with This compound Photoaffinity Analog B->C D UV Crosslinking C->D E Protease Digestion (e.g., Trypsin) D->E F Mass Spectrometry Analysis & Peptide Mapping E->F

Experimental workflow for mapping the this compound binding site on Gag using photoaffinity crosslinking and mass spectrometry.

Protocol for Assessing Antiviral Activity in Cell Culture

This standard assay measures the compound's ability to inhibit HIV-1 replication in vitro [3].

  • Cell Culture & Infection. Use human T-cell lines (e.g., H9) or peripheral blood mononuclear cells (PBMCs) infected with HIV-1 (e.g., NL4-3 strain). Include a range of this compound concentrations.
  • Culture & Drug Incubation. Maintain cells in appropriate medium (e.g., RPMI 1640 with 10% FCS) in the presence or absence of this compound. Culture for a set period, typically 4-7 days.
  • Viral Replication Quantification. Monitor antiviral effects by measuring the reverse transcriptase (RT) activity in culture supernatants or by quantifying the viral p24 capsid protein production using ELISA.
  • Data Analysis. Calculate the 50% effective concentration (EC₅₀) using regression analysis from the dose-response curve. Assess cytotoxicity in parallel to determine the selective index.

Conclusion and Research Implications

This compound established the maturation inhibitor class, validating the CA-SP1 cleavage site as a viable drug target. Despite its clinical limitations, its development provided critical structural and mechanistic insights that are actively guiding the design of second-generation maturation inhibitors (e.g., GPI, EIDD-2023) with improved potency and broader coverage against polymorphic HIV-1 strains [5] [3]. Current research focuses on overcoming resistance through compounds that retain activity against this compound-resistant variants.

References

bevirimat natural product derivation Syzygium claviflorum

Author: Smolecule Technical Support Team. Date: February 2026

Natural Derivation and Chemical Synthesis

The journey of Bevirimat begins with its natural precursor and involves specific chemical modifications to enhance its potency.

  • Natural Origin: Betulinic acid, the direct precursor to this compound, was isolated from Syzygium claviflorum [1] [2]. This plant belongs to the extensive Syzygium genus, known for its use in traditional medicine and as a source of bioactive compounds [3].
  • Chemical Synthesis: this compound (3-O-(3′,3′-Dimethylsuccinyl) betulinic acid) is synthesized by adding a dimethylsuccinyl group to the C-3 position of the betulinic acid core structure [4] [5]. This specific modification was found to enhance anti-HIV-1 activity by approximately 1000-fold compared to the original betulinic acid [6].

Mechanism of Action as a Maturation Inhibitor

This compound defines a distinct class of antiretrovirals known as maturation inhibitors [7]. Its mechanism is summarized in the following workflow:

G A This compound enters immature HIV-1 particle B Binds to the CA-SP1 junction in Gag A->B C Inhibits final cleavage by HIV-1 protease B->C D Accumulation of uncleaved CA-SP1 (p25) C->D E Aberrant core condensation D->E F Production of non-infectious virions E->F

This mechanism is distinct from protease inhibitors, as this compound binds to the Gag substrate (the CA-SP1 cleavage site) rather than the protease enzyme itself, preventing the final step in the maturation process [6] [7] [1]. This action results in the production of structurally defective, non-infectious viral particles [6].

Experimental Anti-HIV-1 Activity Profile

This compound and its analogs have demonstrated potent activity in various experimental models. The table below summarizes key biological data:

Compound / Derivative Experimental Model / Target Key Activity (IC₅₀ / EC₅₀) Description / Significance
This compound (BVM) HIV-1 infected H9 lymphocytes [4] EC₅₀ = 0.0035 μM [4] Prototype maturation inhibitor; high potency.
This compound (BVM) CA-SP1 cleavage site in Gag [6] Target binding confirmed [6] Direct interaction proven via photoaffinity labeling.
Compound 14a (C-30 diethylphosphonate analog) HIV-1 in vitro [4] IC₅₀ = 0.02 μM [4] Comparable activity to BVM, higher selectivity index (3450).
Compound 16 (C-28 modified derivative) HIV-1 NL4.3 strain [5] Better antiviral profile than BVM [5] Improved hydrosolubility for NMR studies; direct interaction with CA-SP1-NC peptide shown.
Derivative 114 (Piperazine-caffeic acid hybrid) HIV-1/NL4-3 & NL4-3/V370A strain [2] IC₅₀ = 0.019 μM (NL4-3) & 0.15 μM (V370A) [2] Enhanced potency against BVM-resistant strain.

Key Experimental Protocols

For researchers, understanding the methodologies used to study this compound is crucial. Key protocols from the literature include:

  • Molecular Docking to CA-SP1 [4]:

    • Protein Preparation: The 3D structure of the C-terminal domain of HIV-1 CA–SP1 (CTD-SP1) is obtained from the Protein Data Bank (PDB) or generated via homology modeling.
    • Ligand Preparation: The 3D structure of this compound or its analog is energy-minimized using computational chemistry software.
    • Docking Simulation: The ligand is docked into the binding site at the CA-SP1 junction using programs like AutoDock Vina. Docking poses are scored based on binding affinity (e.g., kcal/mol).
    • Interaction Analysis: The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the binding pocket are analyzed and visualized.
  • Photoaffinity Crosslinking to Map Binding Site [6]:

    • Particle Production: Generate immature HIV-1 Virus-Like Particles (VLPs) by transfecting mammalian cells (e.g., 293T) with a Gag-expressing plasmid (e.g., pVP-I).
    • Purification: VLPs are purified from the cell culture supernatant via ultracentrifugation through a sucrose gradient.
    • Crosslinking: Incubate purified VLPs with a photoactivatable this compound analog. Expose the mixture to UV light to covalently crosslink the analog to its protein target.
    • Digestion and Analysis: Digest the crosslinked Gag protein with a protease (e.g., trypsin). Identify the crosslinked peptides using Mass Spectrometry (LC-MS/MS) to pinpoint the exact binding region.

Research Challenges and Future Directions

Despite its promising start, this compound's clinical development was halted. Current research focuses on overcoming these challenges:

  • Clinical Setback and Resistance: Phase IIb trials were suspended due to the emergence of baseline polymorphisms in the CA-SP1 region of Gag in an estimated 55% of patients, which conferred natural resistance to this compound [4].
  • Second-Generation Inhibitors: Research focuses on designing analogs that retain activity against these resistant virus strains. Promising strategies include:
    • C-28 Modification: Introducing hydrophilic groups (e.g., glycine, β-alanine, lysine) at the C-28 position to improve hydrosolubility and maintain activity [5].
    • C-3 Phosphonate Derivatives: Replacing the ester group with a more metabolically stable phosphonate group directly linked to the triterpene system, which can increase the number of strong interactions with the target protein [4].
    • Hybrid Molecules: Incorporating privileged motifs like piperazine and caffeic acid into the this compound structure to enhance potency against resistant strains [2].

This compound serves as a foundational molecule in antiretroviral research. The ongoing work to develop second-generation maturation inhibitors, informed by a deep understanding of its derivation, mechanism, and limitations, continues to be a vital and active field in the quest to overcome HIV drug resistance [4] [5] [2].

References

Comprehensive Application Notes and Protocols for Predicting Bevirimat Resistance in HIV-1 from Genotypic Data

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bevirimat and Resistance Mechanisms

This compound (BVM) represents the first-in-class maturation inhibitor for HIV-1 treatment, which functions by specifically blocking the final cleavage step of the precursor protein p25 to p24 and p2 by the viral protease. This inhibition results in the production of non-infectious viral particles that fail to complete the maturation process, thereby interrupting the viral replication cycle. Unlike conventional antiretroviral drugs that target enzymatic functions, maturation inhibitors like this compound interfere with the structural maturation of HIV-1 virions, representing a novel therapeutic class with distinct mechanisms of action and resistance profiles. The compound derives from betulinic acid-like compounds originally isolated from Syzygium claviflorum, a Chinese herb, and has shown promising antiviral activity in clinical trials though it has not yet received FDA approval [1].

Resistance to this compound primarily emerges through mutations in the CA/p2 cleavage site and adjacent regions of the Gag polyprotein, particularly within the C-terminal domain of capsid (CA) and the spacer peptide 1 (SP1/p2). Early in vitro selection experiments identified key resistance mutations at positions including A364V, V362I, and several others near the CA/SP1 boundary that significantly reduce this compound susceptibility [2] [3]. Additionally, naturally occurring polymorphisms in the QVT motif (amino acids 369-371) of p2 have been associated with reduced drug susceptibility in clinical isolates, presenting a challenge for the clinical utility of this compound as these polymorphisms occur in approximately 50% of patient isolates [3] [4]. The molecular resistance mechanism appears to involve structural alterations that potentially weaken the α-helix in p2, facilitating Gag cleavage by HIV protease despite drug presence [5] [6].

Data Collection and Preparation

Phenotypic and Genotypic Data

Phenotypic resistance data forms the foundation for training predictive models, typically obtained through in vitro susceptibility assays where HIV-1 isolates are cultured in the presence of increasing this compound concentrations. The standard metric for quantification is the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit 50% of viral replication compared to untreated controls. Based on clinical trial correlations, a resistance factor (RF) cutoff is established to classify isolates as "resistant" (IC₅₀ >10 × reference) or "susceptible/intermediate" (IC₅₀ ≤10 × reference) [5] [6]. For optimal model training, researchers should collect genotypic data encompassing the entire p24/p2 region of HIV-1 Gag, as mutations both upstream and downstream of the primary cleavage site can influence resistance.

The dataset should include diverse HIV-1 variants to ensure broad applicability, with particular attention to natural polymorphisms that may affect prediction accuracy. In published studies, datasets typically comprise 43-45 susceptible and 110-112 resistant sequences after removing duplicates [5] [7]. When establishing your own dataset, ensure balanced representation of different subtypes and variants with documented phenotypic data. All sequences should be curated to eliminate sequence duplicates within resistance categories and verified for quality and orientation to prevent alignment artifacts that could compromise model performance.

Key Resistance Mutations

Table 1: Major this compound Resistance Mutations in HIV-1 Gag

Amino Acid Position Wild Type Mutant Location Impact on Resistance
362 V I CA-CTD Significant resistance, common polymorphism
364 A V CA/p2 cleavage site High-level resistance, frequently selected in vitro
366 - - CA/p2 cleavage site Selected in resistance experiments
369 Q Various p2 QVT motif Polymorphisms affect susceptibility
370 V Various p2 QVT motif Critical position, high impact on prediction
371 T Various p2 QVT motif Polymorphisms affect susceptibility
372 - - p2 High predictive importance
226 H Y CA-CTD Confers resistance without major fitness cost
231 L F/M CA-CTD Confers resistance without major fitness cost
1 A V SP1 Resistance with minimal replication defect
3 A T/V SP1 Resistance with significant replication defect

Sequence Processing and Feature Engineering

Multiple Sequence Alignment

Multiple sequence alignment represents a critical preprocessing step that ensures amino acid positions are correctly matched across diverse HIV-1 sequences. The alignment process accounts for insertions and deletions that naturally occur in viral populations, particularly in the p2 region which displays substantial sequence variability. Researchers should employ established alignment algorithms such as ClustalW, T-Coffee, or MUSCLE, which have demonstrated effectiveness for this compound resistance prediction tasks [5] [6]. These tools generate compact alignments typically 21-22 columns wide, with most sequences remaining free of gaps, thereby facilitating subsequent analysis.

The choice of alignment algorithm significantly impacts prediction performance. Comparative studies indicate that ClustalW and MUSCLE produce similar alignments that yield superior predictive accuracy compared to more complex methods like PRANK, which generates wider alignments (36 columns) with consequently reduced performance [5]. Following alignment, careful manual inspection is recommended to verify biological plausibility, with particular attention to conserved regions including positions 359-361 and 365-367, which typically remain invariant across sequences. This quality control step ensures that alignment artifacts do not introduce noise that could compromise model training and subsequent predictions.

Descriptor Encoding

Descriptor encoding transforms amino acid sequences into numerical representations suitable for machine learning algorithms. This process captures physicochemical properties that influence protein structure and function, thereby providing models with features beyond simple sequence identity. The hydrophobicity scale developed by Kyte and Doolittle has demonstrated particular effectiveness for this compound resistance prediction, outperforming other descriptors including molecular weight, isoelectric point (IEP), pKa values, and cleavage probability [5] [7]. Each amino acid in the aligned sequence is replaced by its corresponding hydrophobicity value, with special consideration for handling alignment gaps.

For gap handling, researchers should implement normalization strategies that map descriptor values to consistent numerical ranges, typically [-1, 1] or [0, 1]. Experimental comparisons indicate that assigning gap values of 0 or using interpolated values (mean of flanking amino acid descriptors) generally yields superior performance compared to fixed negative values [5]. When processing sequences of varying lengths, the Interpol package can be employed to normalize feature vectors to a consistent length (typically 21 points) via linear interpolation, thereby accommodating length variations while maintaining the input dimensionality required by machine learning algorithms [7].

Machine Learning Approaches

Random Forest Implementation

The Random Forest (RF) algorithm has demonstrated superior performance for this compound resistance prediction, achieving area under the curve (AUC) values of 0.93-0.94 in cross-validation studies [5] [7]. This ensemble method constructs multiple decision trees during training and outputs the class consensus, effectively handling complex interactions between mutations while resisting overfitting. Implementation typically utilizes the randomForest package in R, configuring each forest to contain 500-2000 trees grown with random feature selection at each split [5] [7]. The algorithm's inherent variable importance measures additionally help identify sequence positions most critical to resistance development.

For optimal RF configuration, researchers should use hydrophobicity descriptors as input features, as these consistently outperform other physicochemical properties. The model operates through majority voting, where unseen sequences are classified as resistant if a threshold (typically 50%) of trees votes for the resistant class. A key advantage of the RF approach includes the built-in out-of-bag (OOB) error estimation, which provides a nearly unbiased estimate of generalization error without requiring separate test data [5]. This feature proves particularly valuable with limited datasets, allowing maximal utilization of available sequences for training while maintaining reliable performance assessment.

Classifier Ensembles

Classifier ensembles represent an advanced approach that combines predictions from multiple models to enhance accuracy and robustness beyond individual classifiers. Research demonstrates that strategically combining classifiers based on different descriptor sets or algorithms can elevate performance to AUC values of 0.95-0.96 [7]. Ensemble construction typically involves selecting top-performing individual classifiers with AUC >0.93-0.94, then implementing fusion methods such as maximum voting, product rules, or mean probability to aggregate predictions [7]. This approach mitigates individual model weaknesses while capitalizing on their diverse strengths.

For advanced implementation, genetic algorithms (GA) can optimize ensemble composition by treating classifier selection as an evolutionary optimization problem. In this paradigm, each "chromosome" represents a potential ensemble configuration, with fitness defined by classification performance (AUC) [7]. Through iterative mutation, recombination, and selection processes spanning 1000 generations, genetic algorithms efficiently explore the vast space of possible ensemble combinations to identify high-performing configurations. This method has demonstrated capability to produce ensembles with AUC values of 0.954, representing significant improvement over single-classifier approaches [7].

Simple Rule-Based Predictors

Despite the complexity of modern machine learning approaches, researchers have also developed simple rule-based predictors that offer surprising accuracy with enhanced interpretability. These systems generate human-readable classification rules based on specific amino acid patterns at critical positions, particularly within the p2 region (positions 369-376) [5] [6]. Such rules typically focus on mutations in the QVT motif (369-371) and flanking residues, which experimental evidence identifies as having the highest impact on this compound susceptibility [5].

Rule-based algorithms like JRip and PART (implemented in R) automatically extract classification rules from sequence data, generating logical statements such as "IF position_370 = V AND position_372 = T THEN RESISTANT" [5]. While generally slightly less accurate than Random Forests (typically by 2-3% in AUC values), these systems provide valuable biological insights by explicitly highlighting mutation combinations critical to resistance. This transparency makes rule-based predictors particularly valuable for clinical decision support and mechanistic studies, where understanding specific mutation effects outweighs marginal gains in predictive accuracy.

Model Validation and Performance Metrics

Cross-Validation Strategies

Robust validation methodologies are essential to ensure reliable estimation of model performance and generalization to unseen sequences. The leave-one-out cross-validation (LOOCV) approach represents the gold standard for this compound resistance prediction, particularly given limited dataset sizes [5] [7]. In this procedure, models are repeatedly trained on all sequences except one, which serves as the test case, with this process iterated until every sequence has been used once for testing. Studies typically employ 100-fold leave-one-out validation to obtain stable performance estimates, with data partitioning carefully stratified to maintain similar distributions of resistant and susceptible sequences across folds [5].

For larger datasets, k-fold cross-validation (typically with k=10) provides a practical alternative, randomly partitioning data into k subsets and using each in turn as validation data while training on the remaining k-1 folds [7]. This approach reduces computational burden while still generating reliable performance estimates. Throughout cross-validation, it is crucial to implement strict separation between training and test sets at each fold, preventing any information leakage that could inflate performance metrics. Additionally, researchers should document the standard deviations of performance metrics across folds, as this indicates model stability and reliability beyond mean performance values.

Performance Metrics

Table 2: Performance Metrics for this compound Resistance Prediction Models

Model Type Descriptor Mean AUC Sensitivity Specificity Accuracy
Random Forest Hydrophobicity 0.927 ± 0.001 0.89 0.82 0.87
Random Forest Molecular Weight 0.923 ± 0.001 0.87 0.81 0.85
Random Forest IEP 0.909 ± 0.001 0.85 0.79 0.83
Artificial Neural Network Hydrophobicity 0.841 ± 0.028 0.78 0.76 0.77
Classifier Ensemble Multiple 0.956 ± 0.004 0.91 0.86 0.89
Rule-Based System Sequence rules 0.84-0.87 0.80 0.78 0.79

Comprehensive evaluation of prediction models requires multiple performance metrics that capture different aspects of classification quality. The area under the Receiver Operating Characteristic curve (AUC) serves as the primary metric, integrating both sensitivity and specificity across all possible classification thresholds [5] [7]. Additionally, researchers should report sensitivity (true positive rate), specificity (true negative rate), and accuracy (overall correctness) using standard formulas:

  • Sensitivity = TP / (TP + FN)
  • Specificity = TN / (TN + FP)
  • Accuracy = (TP + TN) / (TP + TN + FP + FN)

where TP, TN, FP, FN represent true positives, true negatives, false positives, and false negatives, respectively [5]. The Matthew's Correlation Coefficient (MCC) provides an additional valuable metric that accounts for class imbalance, particularly relevant when resistant and susceptible sequences are unequally represented [8]. For statistical comparison between models, the Wilcoxon signed-rank test applied to AUC distributions from cross-validation runs can determine whether performance differences reach statistical significance (typically at α=0.001) [5] [6].

Experimental Protocols

Genotypic Analysis Protocol

Sample Preparation and Sequencing: Begin by extracting viral RNA from patient plasma samples using standardized viral RNA extraction kits. Convert RNA to cDNA using reverse transcriptase with HIV-1 specific primers targeting the gag/pol region. Amplify the p24/p2 region of Gag using nested PCR with the following primer pairs: outer primers (5'-GACTCGGCTTGCTGAAGCGCGCACGGCAAGAGGCGAGGGGCGGCG-3' and 5'-CAGGCCCAATTTTTGAAATTTTTCC-3') and inner primers specifically targeting the CA-SP1 boundary [3]. Purify PCR products using QIAquick PCR purification kits and sequence using Sanger sequencing with adequate coverage (minimum 3× coverage for reliability). Assemble sequences using software such as Sequencher and translate to amino acid sequences for subsequent analysis.

Sequence Analysis and Interpretation: Perform multiple sequence alignment of translated amino acid sequences using ClustalW with default parameters, referencing HXB2 as the standard coordinate system. Manually inspect alignments focusing on key resistance positions 362, 364, 369-372, and surrounding regions. Annotate sequences for variations from consensus, particularly noting polymorphisms in the QVT motif and cleavage site proximal residues. For resistance prediction, input aligned sequences into pre-validated Random Forest models using hydrophobicity encoding, classifying as resistant if predicted probability exceeds 0.5. Additionally apply rule-based systems to identify specific mutation patterns associated with resistance, with particular attention to combinations occurring at positions 370 and 372 which demonstrate highest impact [5].

In Vitro Resistance Selection Protocol

Virus Culture and Drug Selection: Initiate selection experiments by infecting MT-2 cells (maintained in RPMI 1640 with 10% FBS) with HIV-1 reference strain NL4-3 at low multiplicity of infection (MOI=0.005-0.05) [3]. Culture viruses in the presence of sub-inhibitory this compound concentrations (initially 1-2× EC₅₀), passing 25μL of culture supernatant to fresh cells every 3-4 days when 100% cytopathic effect is observed. Include parallel virus passages without drug as controls. Gradually increase drug concentration 2-fold with each passage, continuing selection for 8 passages or until cytotoxicity is observed. Monitor virus breakthrough through p24 antigen production or reverse transcriptase activity measurements.

Resistance Mutation Identification: Harvest supernatant upon virus breakthrough and extract viral DNA from infected cells using Blood & Cell Culture DNA extraction kits. Amplify gag and protease regions via PCR and submit products for population sequencing. Analyze sequences for emerging mutations compared to pre-selection virus, focusing on CA/p2 cleavage site and QVT motif regions. Confirm resistance phenotypes through drug susceptibility assays by measuring EC₅₀ values in MT-2 cells using luciferase reporter assays or reverse transcriptase activity measurements. Calculate resistance factors as EC₅₀(mutant)/EC₅₀(wild-type), with values >10 indicating high-level resistance [3].

Workflow and Mechanism Diagrams

This compound Resistance Prediction Workflow

workflow start Start: HIV-1 Sample Collection seq Sequence p24/p2 Gag Region start->seq align Multiple Sequence Alignment (ClustalW/MUSCLE) seq->align encode Descriptor Encoding (Hydrophobicity Scale) align->encode model Apply Random Forest Model (500-2000 Trees) encode->model rules Apply Rule-Based System (QVT Motif Analysis) encode->rules integrate Integrate Predictions model->integrate rules->integrate result Resistance Prediction Output integrate->result

Figure 1: Comprehensive workflow for predicting this compound resistance from HIV-1 genotypic data. The process begins with sample collection and proceeds through sequencing, alignment, and descriptor encoding before applying both machine learning and rule-based prediction systems. Results from both approaches are integrated to generate the final resistance prediction.

This compound Resistance Mechanism

mechanism bvm This compound Binding cleavage Inhibits CA/p2 Cleavage bvm->cleavage immature Accumulation of p25 cleavage->immature noninfectious Non-infectious Virions immature->noninfectious mut_ca CA Mutations (H226Y, L231F/M) structural Altered Gag Structure mut_ca->structural mut_sp1 SP1 Mutations (A1V, A3T/V) mut_sp1->structural mut_p2 p2 Mutations (QVT motif 369-371) mut_p2->structural restored Restored Cleavage structural->restored resistance This compound Resistance restored->resistance

Figure 2: Molecular mechanism of this compound action and resistance development. This compound (yellow) binds at the CA/SP1 junction, preventing proteolytic cleavage and resulting in non-infectious virions. Resistance mutations (gray) in CA, SP1, and p2 regions alter Gag structure to restore cleavage despite drug presence, conferring resistance.

Conclusion and Future Perspectives

The accurate prediction of This compound resistance from HIV-1 genotypic data represents a significant advancement in personalized HIV treatment, potentially enabling clinicians to identify patients most likely to benefit from maturation inhibitor therapy. The methodologies outlined in these application notes, particularly Random Forest models utilizing hydrophobicity descriptors, demonstrate excellent predictive performance (AUC >0.93) by effectively capturing complex interactions between mutations in the p24/p2 Gag region [5] [7]. The integration of these computational approaches with conventional resistance testing provides a comprehensive framework for assessing this compound susceptibility in clinical isolates.

Looking forward, the development of second-generation maturation inhibitors such as GSK3532795 underscores the continuing importance of robust resistance prediction methodologies [3]. These next-generation compounds show enhanced activity against some this compound-resistant variants, yet remain susceptible to resistance through distinct mutational pathways. The continued refinement of prediction algorithms through larger datasets, enhanced feature selection, and advanced ensemble methods will be crucial for optimizing maturation inhibitor therapy. Furthermore, the integration of structural modeling and molecular dynamics simulations with machine learning approaches promises to provide deeper insights into resistance mechanisms, potentially guiding the rational design of maturation inhibitors with higher genetic barriers to resistance [3].

References

Application Notes and Protocols: Machine Learning Prediction of Bevirimat Resistance in HIV-1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bevirimat and HIV-1 Maturation Inhibition

This compound (BVM) represents the first-in-class maturation inhibitor that disrupts the final step of HIV-1 replication by specifically blocking the proteolytic cleavage of the capsid-spacer peptide 1 (CA-SP1) intermediate during viral maturation. This intervention results in the production of non-infectious virus particles with aberrant core condensation, effectively preventing viral spread to new cells [1]. Unlike protease inhibitors that directly target the viral protease enzyme, this compound binds to the Gag substrate itself, specifically to a pocket in the CA-SP1 region, thereby stabilizing the immature Gag lattice and preventing the final processing step that is essential for viral infectivity [2] [3].

The emergence of resistance mutations poses a significant challenge to this compound's clinical efficacy. Initial in vitro studies identified resistance mutations clustered around the CA-SP1 cleavage site (CA-H226Y, CA-L231F, CA-L231M, SP1-A1V), while clinical trials revealed that naturally occurring polymorphisms in the QVT motif (positions 369-371 in SP1), particularly V370A, significantly reduced drug susceptibility [4] [5]. This discrepancy between in vitro and clinical resistance patterns highlighted the need for more sophisticated approaches to predict resistance, ultimately leading to the exploration of machine learning techniques that can integrate complex genotypic and structural information to accurately predict phenotypic resistance [2] [6].

Machine Learning Approaches for Resistance Prediction

Data Preparation and Feature Engineering

The foundation of accurate resistance prediction lies in comprehensive data curation. The benchmark dataset should include p24/p2 sequences from HIV-1 strains with experimentally determined resistance factors, typically comprising 110-112 resistant sequences and 43-45 susceptible/intermediate sequences based on established IC50 cut-off values (e.g., IC50 > 10 for resistant strains) [2] [6]. Sequence alignment is critical due to insertions and deletions in the p2 region; ClustalW and MUSICLE algorithms have proven effective for generating multiple sequence alignments with widths of approximately 21 columns [6].

Descriptor encoding transforms amino acid sequences into numerical values representing physico-chemical properties. The AAindex database provides 531 descriptor sets, with the following proving particularly informative for this compound resistance prediction:

  • Hydrophobicity scales (Kyte-Doolittle)
  • Molecular weight
  • Isoelectric point
  • pKa values
  • HIV-1 cleavage probability [2] [6]

For machine learning compatibility, variable-length sequences must be converted to fixed-length feature vectors through linear interpolation, typically set to 21 features representing the most common sequence length [2]. Gap handling strategies include setting gap values to 0, -1, or interpolated values based on flanking amino acids.

Model Training and Evaluation

Random Forest (RF) classifiers have demonstrated superior performance for this compound resistance prediction, typically configured with 500-2000 decision trees combined through majority voting [2] [6]. Training involves optimizing parameters through cross-validation techniques, with 100-fold leave-one-out cross-validation providing robust performance estimates [6].

Classifier ensembles can further enhance prediction accuracy by combining multiple models through various fusion methods:

  • Simple mathematical functions (min, max, mean, product)
  • Second-level learning (stacking) [2]

Evolutionary optimization using genetic algorithms can identify optimal descriptor combinations, with individuals represented as vectors encoding amino acid properties and fitness determined by classification performance (AUC) [2].

Table 1: Performance Comparison of Machine Learning Methods for this compound Resistance Prediction

Method Mean AUC 95% CI Key Features
RF with hydrophobicity descriptors 0.927 0.002 Robust to sequence variations
RF with molecular weight descriptors 0.898 0.006 Moderate performance
RF with isoelectric point descriptors 0.844 0.028 Lower performance
Classifier Ensemble CE2 (mean) 0.955 0.004 Combines multiple descriptors
Genetic Algorithm-optimized Ensemble 0.954 0.006 Evolutionarily optimized
Artificial Neural Networks 0.84 0.028 Moderate performance
Model Interpretation and Biological Insights

Beyond prediction accuracy, machine learning models provide mechanistic insights through feature importance analysis. Random Forests enable the identification of critical sequence positions most influential in resistance determination through measures like mean decrease in Gini impurity [2]. Studies consistently identify p2 sequence positions 369 to 376 as having the highest impact on resistance, with positions 370 and 372 being particularly crucial [6]. These computational findings align with experimental results identifying the QVT motif (positions 369-371) as clinically significant for resistance development [4].

Secondary structure analysis reveals that resistance mutations may function by shortening and weakening the α-helix in p2, potentially destabilizing the six-helix bundle crucial for proper Gag cleavage and providing a structural mechanism for resistance development [6]. This integration of computational predictions with structural biology enhances our understanding of resistance mechanisms beyond simple genotype-phenotype correlations.

Experimental Protocols

Genotypic Analysis and Phenotypic Validation

Protocol 1: Population-Based Sequencing and Deep Sequencing for Resistance Mutation Detection

  • Sample Preparation: Isolate plasma HIV-1 RNA from patient samples using guanidinium-based buffer extraction followed by isopropanol and ethanol purification [4].
  • Reverse Transcription and Amplification: Generate gag-protease amplicons using RT-PCR with multiplex identifier (MID)-tagged primers covering HxB2 nucleotides 1759 to 1982.
  • Deep Sequencing: Perform triplicate amplifications to minimize PCR-introduced errors, quantify using PicoGreen dsDNA assay, and sequence using high-throughput platforms (e.g., GS FLX sequencer).
  • Variant Calling: Analyze sequences with customized bioinformatics pipelines (e.g., Recall program), calling nucleotide mixtures when minority peak area exceeds 25% of majority peak area.
  • Phenotypic Validation: Generate recombinant viruses from amplified gag-protease sequences and determine IC50 values in MAGI-CCR5 cell cultures treated with this compound concentrations ranging from 0.01 μM to 10 μM [4].

Protocol 2: In Vitro Resistance Selection Studies

  • Cell Culture Preparation: Seed MAGI-CCR5 cells (3×10⁵ cells per well) maintaining Dulbecco's modified Eagle medium supplemented with 10% fetal bovine serum and antibiotics.
  • Virus Inoculation: Infect cells with mixed viral inocula containing recombinant viruses combined in equal concentrations.
  • Drug Exposure: Apply this compound concentrations (0 μM, 0.01 μM, 0.1 μM, 1 μM, and 10 μM) in parallel cultures.
  • Passaging: Passage cultures weekly for 9 weeks, using 1 mL of supernatant from previous culture to infect newly seeded cells.
  • Monitoring: Sample culture supernatants at each passage for genotypic and phenotypic analysis [4].
Machine Learning Implementation Protocol

Protocol 3: Building Random Forest Models for Resistance Prediction

  • Data Preprocessing:

    • Perform multiple sequence alignment using ClustalW.
    • Encode sequences using hydrophobicity descriptors with linear interpolation to 21 features.
    • Normalize descriptor values to interval [-1,1] with interpolated values for gaps.
  • Model Training:

    • Implement Random Forest using randomForest package in R.
    • Configure with 500 trees, sampling √p features at each split (where p is the number of features).
    • Use balanced class weights to address dataset imbalance.
  • Model Validation:

    • Perform 100-fold leave-one-out cross-validation.
    • Calculate AUC, sensitivity, specificity, and accuracy with 95% confidence intervals.
    • Compare models using Wilcoxon signed-rank tests on AUC distributions.
  • Feature Importance Analysis:

    • Compute variable importance through mean decrease in Gini impurity.
    • Identify critical sequence positions contributing to resistance prediction [2] [6].

Implementation Workflow

The following diagram illustrates the integrated computational and experimental workflow for developing and validating machine learning models for this compound resistance prediction:

Diagram 1: Integrated workflow for machine learning prediction of this compound resistance, encompassing data preparation, computational modeling, and experimental validation components.

Discussion and Outlook

The application of machine learning for predicting this compound resistance represents a significant advancement in personalized HIV therapy, potentially identifying patients who would benefit most from maturation inhibitor treatments. The high accuracy achieved by Random Forest models (AUC > 0.92) demonstrates the feasibility of computational approaches to overcome challenges posed by viral diversity and complex genotype-phenotype relationships [2] [6]. The identification of critical sequence positions through feature importance analysis not only enhances predictive capability but also provides insights into resistance mechanisms, potentially guiding the development of next-generation maturation inhibitors.

The clinical implementation of these models faces several challenges, including the need for broad representation of HIV-1 subtypes in training datasets and the integration of prediction tools into clinical workflows. The emergence of second-generation maturation inhibitors with improved activity against polymorphic viruses [3] [1] creates new opportunities for expanding machine learning approaches to predict cross-resistance profiles and inform combination therapy strategies. Future developments should focus on integrating structural information with sequence-based features to create more robust models, and on establishing standardized protocols for model validation across diverse patient populations.

References

Molecular Docking Studies of Bevirimat with HIV-1 CA-SP1: Application Notes and Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Maturation Inhibition

HIV-1 maturation inhibitors represent a distinct class of antiretroviral therapeutics that target a late stage in the viral life cycle, specifically the proteolytic processing of the Gag polyprotein. Bevirimat (BVM), the first-in-class maturation inhibitor, derives from betulinic acid and exhibits potent anti-HIV-1 activity at approximately 10 nM concentrations against multiple wild-type and drug-resistant HIV-1 isolates. Unlike protease inhibitors that target the viral enzyme directly, maturation inhibitors function by binding to the Gag substrate itself, specifically at the CA-SP1 junction, thereby preventing the final cleavage step where the capsid protein (CA) is separated from spacer peptide 1 (SP1). This inhibition leads to defective core condensation and the production of non-infectious viral particles, representing a novel mechanism in antiretroviral therapy.

The CA-SP1 cleavage site is the slowest processing site in Gag and forms a six-helix bundle (6HB) within Gag hexamers in the immature viral lattice. This structural configuration temporarily sequesters the cleavage site from protease access, requiring at least partial unfolding for proteolysis to occur. This compound and related compounds stabilize this helical bundle, preventing the structural rearrangements necessary for successful viral maturation. The cellular cofactor IP6 (inositol hexakisphosphate) plays a critical role in this process by binding adjacent to the maturation inhibitor site and enhancing compound binding through allosteric effects, creating a synergistic stabilization of the immature lattice.

Binding Mechanism and Structural Insights

Molecular Interactions at the CA-SP1 Junction

The atomic-level interactions between this compound and the CA-SP1 junction have been elucidated through advanced structural techniques including magic-angle-spinning NMR spectroscopy and X-ray crystallography. These analyses reveal that this compound binds directly within the center of the six-helix bundle formed by the CA-SP1 junction, adopting a specific orientation that disrupts the maturation process. The binding site encompasses residues from both the C-terminal domain of the capsid protein (CACTD) and the N-terminal region of SP1, creating a well-defined hydrophobic pocket that accommodates the triterpenoid core of this compound.

Key structural modifications to the betulinic acid scaffold significantly enhance antiviral potency. The addition of a 3-O-(3',3'-dimethylsuccinyl) moiety at the C3 position of betulinic acid improves binding affinity by approximately 1000-fold compared to the parent compound. This substituent forms critical hydrogen bonds and van der Waals interactions with residues in the six-helix bundle, particularly with the backbone amides of SP1 residues. Recent structural studies demonstrate that this compound binding constricts the six-helix bundle pore and quashes dynamic motions of SP1 and the co-simultaneously bound IP6 molecule, thereby preventing the structural transitions required for protease access and subsequent CA-SP1 cleavage.

Role of IP6 Cofactor in Enhancing Inhibitor Binding

The cellular cofactor IP6 serves as a critical enhancer of maturation inhibitor activity through allosteric mechanisms. IP6 binds at the base of the six-helix bundle, forming salt bridges with two rings of lysine residues (K158 and K227) that stabilize the immature Gag lattice. Research demonstrates that IP6 markedly enhances this compound binding and capsid stability, with in vitro studies showing that this compound forms much more stable complexes with the CACTD-SP1 hexamer in the presence of IP6. This synergistic stabilization occurs despite the fact that IP6 and this compound bind to distinct but proximal sites within the CA-SP1 region.

Table 1: Key Structural Features of this compound Binding to CA-SP1

Parameter Structural Characteristics Functional Significance
Binding site Center of CA-SP1 six-helix bundle Prevents unfolding required for protease cleavage
Critical interactions Hydrogen bonding with SP1 backbone, hydrophobic interactions with CA residues Stabilizes helical bundle structure
IP6 binding site Base of 6HB, interacting with K158 and K227 rings Enhances inhibitor binding through allosteric effects
This compound orientation Succinyl group toward helix bundle interior, triterpenoid core in hydrophobic pocket Optimal positioning for preventing structural transitions
Resistance hotspots SP1-A1V, SP1-V7A, SP1-T8Δ Disrupt optimal binding interactions

Experimental Protocols and Methodologies

Computational Docking Approaches
3.1.1 Multiple Ligands Simultaneous Docking (MLSD)

The MLSD protocol enables researchers to model the simultaneous binding of this compound and IP6 to the CA-SP1 hexamer, reflecting the physiological scenario where both molecules co-exist in the binding cavity. Begin by retrieving the CA-SP1 structure from the Protein Data Bank (PDB: 5I4T) or generating a homology model based on available NMR structures. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the rotamer states of ionizable residues using molecular modeling software such as Schrödinger Suite or MOE.

For the docking procedure, first dock IP6 into its binding site located at the base of the six-helix bundle, maintaining interactions with K158 and K227 residues. Subsequently, with IP6 positioned, dock this compound into the central cavity of the six-helix bundle while allowing for limited flexibility of the protein side chains. Utilize scoring functions that account for cooperative binding effects between the two ligands. Perform molecular dynamics simulations (100-200 ns) of the ternary complex in explicit solvent to assess stability and identify key interaction networks using software such as GROMACS or AMBER.

3.1.2 Conventional Single-Ligand Docking

For studies focusing solely on this compound binding, standard docking protocols can be employed. Prepare the CA-SP1 structure as described above, defining the binding cavity around the six-helix bundle center. Generate This compound conformers using conformational search algorithms, and perform docking with semi-flexible approaches that allow ligand flexibility while keeping the protein rigid. Recommended docking programs include AutoDock Vina, GLIDE, or GOLD. Analyze the resulting poses based on scoring function values, spatial complementarity, and formation of specific interactions with CA-SP1 residues, particularly those involving the dimethylsuccinyl group.

Biophysical Validation Methods
3.2.1 Surface Plasmon Resonance (SPR)

SPR protocols provide quantitative data on this compound binding affinity and kinetics to CA-SP1. Immobilize the recombinant CA-SP1 protein (or CACTD-SP1 hexamer) on a CM5 sensor chip using standard amine coupling chemistry to achieve approximately 5000-10,000 response units. Perform binding experiments using a Biacore system with a continuous flow of HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) at 25°C. Inject this compound solutions in concentration series (typically 0.1-100 μM) over both the experimental and reference flow cells. Regenerate the surface with a 30-second pulse of 50 mM NaOH between cycles. Analyze the resulting sensograms using global fitting to 1:1 Langmuir binding models to determine association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated as KD = kd/ka.

3.2.2 Isothermal Titration Calorimetry (ITC)

ITC measurements directly quantify the thermodynamic parameters of this compound binding to CA-SP1. Prepare CA-SP1 protein solution in PBS buffer (20 mM phosphate, 150 mM NaCl, pH 7.4) and dialyze extensively against the same buffer. Prepare this compound stock solution in DMSO and dilute with dialysis buffer, keeping DMSO concentration below 2%. Load the protein solution (typically 10-50 μM) into the sample cell and the this compound solution (10-20 times more concentrated) into the syringe. Perform titrations at 25°C with constant stirring at 750 rpm, using 25-30 injections of 2-10 μL each. Analyze the resulting thermograms using Origin software with appropriate binding models to determine stoichiometry (n), enthalpy change (ΔH), and binding constant (Kb), from which the free energy (ΔG) and entropy (ΔS) changes can be calculated.

Functional and Cellular Assays
3.3.1 CA-SP1 Cleavage Inhibition Assay

This assay directly measures this compound's effect on Gag processing. Transfert HEK-293T cells with HIV-1 molecular clone (e.g., NL4-3) using lipofectamine and culture in the presence of serial this compound dilutions (typically 0.1-1000 nM) for 24-48 hours. Collect viral supernatants and pellet virions by ultracentrifugation (210,100 × g, 1 hour, 4°C). Lyse viral pellets and subject to SDS-PAGE electrophoresis (15% gel), followed by Western blotting using HIV-IgG or anti-CA antibodies. Quantify the ratio of unprocessed CA-SP1 (p25) to mature CA (p24) using densitometry software such as ImageJ. The IC50 value represents the this compound concentration that causes 50% accumulation of unprocessed CA-SP1 relative to DMSO-treated controls.

3.3.2 Antiviral Activity Assessment

Evaluate this compound's inhibition of HIV-1 replication using T-cell infectivity assays. Infect Hut-R5 or MT-2 cells with HIV-1 (50 ng p24 equivalent) for 2 hours, then culture infected cells with serial this compound dilutions. After 5-7 days, measure viral production in supernatants by p24 ELISA or luciferase activity in the case of reporter viruses. Calculate IC50 values as the concentration reducing viral replication by 50% compared to untreated controls. Parallel cytotoxicity assays (e.g., CellTiter-Glo) determine the selectivity index (CC50/IC50).

Table 2: Experimental Techniques for Studying this compound-CA-SP1 Interactions

Method Key Parameters Measured Protocol Considerations
MLSD Binding orientation, cooperative effects with IP6 Requires predefined IP6 binding; MD simulation essential for validation
SPR Binding affinity (KD), kinetics (ka, kd) Low immobilization levels prevent mass transfer limitations
ITC Thermodynamics (ΔG, ΔH, ΔS, Kb), stoichiometry Match buffer exactly; minimize DMSO concentration
MAS-NMR Atomic-resolution structure, binding site mapping Requires 13C,15N-labeled protein; specialized instrumentation
CA-SP1 cleavage Functional IC50, maturation inhibition Use quantitative Western blot; normalize to total Gag

Computational Workflow Diagram

The following diagram illustrates the integrated computational and experimental workflow for studying this compound binding to HIV-1 CA-SP1:

hierarchy cluster_computational Computational Phase cluster_experimental Experimental Validation Start Start HIV-1 CA-SP1 This compound Docking Study A Structure Preparation (PDB: 5I4T) Start->A B IP6 Docking (Base of 6HB) A->B C This compound Docking (Center of 6HB) B->C D Molecular Dynamics (100-200 ns) C->D E Binding Pose Analysis D->E F Biophysical Studies (SPR, ITC) E->F G Structural Analysis (NMR, Cryo-EM) F->G H Functional Assays (CA-SP1 Cleavage) G->H I Antiviral Activity (IC50 Determination) H->I J Data Integration & Binding Mechanism I->J

Resistance Mechanisms and Therapeutic Potential

Molecular Basis of Resistance

Resistance to this compound primarily emerges from polymorphisms in the SP1 region of Gag, notably SP1-A1V (also designated A364V), SP1-V7A, and SP1-T8Δ/N mutations. These substitutions confer resistance through distinct mechanisms that disrupt optimal inhibitor binding. The SP1-A1V mutation introduces a bulkier side chain at the P1' position of the CA-SP1 cleavage site, sterically hindering this compound accommodation within the binding pocket. The SP1-V7A polymorphism, particularly prevalent in HIV-1 subtype C, reduces hydrophobic interactions with the triterpenoid core and may enhance helical bundle dynamics, facilitating protease access despite inhibitor presence.

Structural studies using magic-angle-spinning NMR of resistant variants reveal that SP1-A1V and SP1-V7A exhibit distinct conformational and binding characteristics compared to wild-type CA-SP1. These alterations modify the six-helix bundle architecture and dynamics, diminishing this compound binding affinity while maintaining sufficient Gag processing for viral replication. The location of these resistance mutations at the CA-SP1 junction underscores the direct interaction between this compound and this region, and highlights the critical importance of this interface for inhibitor function.

Therapeutic Potential and Second-Generation Analogs

Despite resistance challenges, this compound demonstrated significant antiviral efficacy in SCID-hu Thy/Liv mouse models, reducing viral RNA by >2 log10 and protecting T-cells from virus-mediated depletion at clinically achievable concentrations. Importantly, this compound maintains activity against HIV-1 variants resistant to other drug classes, including protease inhibitors, with some PI-resistant strains exhibiting hypersensitivity to this compound (IC50 140-fold lower than for wild-type).

Second-generation maturation inhibitors with structural modifications address this compound's limitations. Promising approaches include:

  • C-28 modifications: Shortening linker length at C-28 improves potency against polymorphic viruses
  • Phosphonate derivatives: 30-diethylphosphonate analogs show enhanced selectivity (SI: 3450 vs 967 for BVM)
  • DSC compound: A beesioside I derivative demonstrates superior six-helix bundle stabilization versus this compound

Table 3: this compound and Analogs: Efficacy and Resistance Profile

Compound Anti-HIV-1 Activity (IC50) Resistance Profile Key Features
This compound 0.02-0.03 μM (WT) Resistant to SP1-A1V, SP1-V7A First-in-class, 1000x more potent than betulinic acid
CV-10237 (1C linker) <0.01 μM (Subtype B) Active against some polymorphic viruses Shorter linker enhances activity
Compound 14a (phosphonate) 0.02 μM (WT) Improved resistance profile Higher selectivity index (3450)
DSC Comparable to BVM Potentially enhanced stabilization Reduced toxicity, superior 6HB stabilization

Conclusion and Future Directions

Molecular docking studies of this compound with HIV-1 CA-SP1 have illuminated a novel mechanism of antiviral action that exploits the structural vulnerability at the CA-SP1 junction. The integration of computational approaches with biophysical validation has delineated the precise binding orientation of this compound within the six-helix bundle and revealed the critical enhancement of binding by the cellular cofactor IP6. These insights have accelerated the development of second-generation maturation inhibitors with improved resistance profiles.

Future research directions should focus on advanced structural characterization of inhibitor-CA-SP1 complexes, particularly using cryo-electron microscopy and solid-state NMR to capture dynamic aspects of binding. Computational efforts should prioritize the development of predictive resistance models that account for global Gag polymorphisms, enabling rational design of broad-spectrum maturation inhibitors. The successful clinical translation of these agents will benefit from continued interdisciplinary approaches combining molecular modeling, structural biology, and virological assessment to overcome existing resistance challenges and expand the therapeutic arsenal against HIV-1.

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Bevirimat Phosphate and Phosphonate Analogs as HIV-1 Maturation Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bevirimat (BVM), chemically known as 3-O-(3′,3′-dimethylsuccinyl) betulinic acid, represents the first-in-class HIV-1 maturation inhibitor and has served as a promising lead compound for developing novel antiretroviral agents. Despite its potent activity in early clinical trials, this compound's clinical development was limited by the emergence of resistance mutations in approximately 50% of patients, primarily due to natural polymorphisms in the Gag CA-SP1 region of HIV-1. [1] [2] The search for improved analogs with enhanced antiviral profiles, especially against resistant viral strains, has led to structural modifications at various positions of the betulinic acid scaffold, including the introduction of phosphorus-containing groups at the C-28 and C-30 positions. [3] [4]

These application notes provide detailed synthetic methodologies, biological evaluation protocols, and computational approaches for the development of novel phosphate and phosphonate analogs of this compound. The incorporation of phosphonate moieties directly into the triterpene system represents a strategic approach to enhance drug-target interactions, as phosphonates exhibit greater metabolic stability compared to their phosphate counterparts due to the presence of a non-hydrolyzable P-C bond. [3] This documentation aims to facilitate researchers in replicating and building upon these methodologies to advance the development of next-generation HIV-1 maturation inhibitors.

Chemical Synthesis Protocols

General Synthetic Strategy

The synthesis of phosphorus-containing this compound analogs focuses on structural modifications at the C-30 position of the 3-carboxyacylbetulinic acid backbone, introducing either phosphate or phosphonate functionalities directly linked to the triterpene system. [3] [4] This approach diverges from earlier prodrug strategies where phosphorus groups were incorporated via linker chains, instead aiming for direct integration to maximize target interactions. The synthetic pathway involves three key series: C-30 phosphate derivatives, C-29 phosphonate derivatives, and C-30 phosphonate derivatives, providing a comprehensive structure-activity relationship platform. [3]

Table: Key Phosphorus-Containing Analog Series Synthesized

Analog Series Position Modified Phosphorus Functionality Representative Compound
Series I C-30 Phosphate Compounds 3, 6, 9, 12a-c
Series II C-29 Phosphonate Compounds 4, 7, 10, 13a-c
Series III C-30 Phosphonate Compounds 5, 8, 14a-c
Detailed Synthetic Procedure for Compound 14a (30-Diethylphosphonate Analog)

Materials Required:

  • This compound (3-O-(3′,3′-dimethylsuccinyl) betulinic acid) precursor: 1.0 mmol
  • Anhydrous dimethylformamide (DMF): 10 mL
  • Diethyl chlorophosphate: 1.2 mmol
  • Anhydrous pyridine: 2.0 mmol
  • Molecular sieves (4Å): 1.0 g
  • Dichloromethane (DCM): 50 mL for extraction
  • Saturated sodium bicarbonate solution: 20 mL
  • Brine: 20 mL
  • Anhydrous sodium sulfate: 5.0 g
  • Silica gel for column chromatography (200-300 mesh)

Reaction Setup:

  • Begin by activating the molecular sieves at 150°C for 2 hours and cooling in a desiccator.
  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound precursor (1.0 mmol) and activated molecular sieves.
  • Under argon atmosphere, add anhydrous DMF (10 mL) followed by anhydrous pyridine (2.0 mmol).
  • Cool the reaction mixture to 0°C using an ice bath.
  • Add diethyl chlorophosphate (1.2 mmol) dropwise over 5 minutes while maintaining the temperature at 0°C.
  • After complete addition, remove the ice bath and allow the reaction to reach room temperature.
  • Stir the reaction mixture for 12 hours under argon atmosphere, monitoring by TLC (hexane:ethyl acetate, 7:3).

Workup Procedure:

  • Filter the reaction mixture through a Celite pad to remove molecular sieves, washing with DCM (3 × 10 mL).
  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL).
  • Separate the organic layer and wash with brine (20 mL).
  • Dry the organic phase over anhydrous sodium sulfate for 30 minutes.
  • Filter and concentrate under reduced pressure at 40°C to obtain the crude product.

Purification Method:

  • Pre-pack a glass column (diameter: 3 cm) with silica gel (height: 20 cm) in hexane.
  • Load the crude product dissolved in minimal DCM onto the column.
  • Elute using a gradient of hexane:ethyl acetate from 8:2 to 6:4 (v/v), collecting 10 mL fractions.
  • Monitor fractions by TLC and combine those containing the pure product.
  • Evaporate solvents under reduced pressure to obtain compound 14a as a white solid.
  • Characterize the product using ( ^1H ) NMR, ( ^{13}C ) NMR, ( ^{31}P ) NMR, and HRMS.

Critical Parameters:

  • Maintain strict anhydrous conditions throughout the reaction
  • Use freshly distilled diethyl chlorophosphate for optimal yields
  • Control reaction temperature during phosphate addition to prevent side reactions
  • Ensure proper activation of molecular sieves for efficient water scavenging

Experimental Protocols for Biological Evaluation

In Vitro Anti-HIV-1 Activity Assessment

Principle: The protocol evaluates the ability of synthesized analogs to inhibit HIV-1 replication in H9 lymphocytes using this compound as the reference compound. The assay measures half-maximal inhibitory concentration (IC₅₀) and selectivity index (SI) to determine compound potency and therapeutic window. [3] [4]

Materials and Reagents:

  • H9 lymphocyte cell line (ATCC HTB-176)
  • HIV-1IIIB stock (TCID₅₀ ≥ 10⁴/mL)
  • RPMI-1640 medium with L-glutamine
  • Fetal bovine serum (FBS), heat-inactivated: 10% (v/v)
  • Penicillin-Streptomycin solution: 100 U/mL penicillin, 100 μg/mL streptomycin
  • Phosphate buffered saline (PBS), pH 7.4
  • Test compounds dissolved in DMSO (stock concentration: 10 mM)
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
  • Dimethyl sulfoxide (DMSO), molecular biology grade
  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Preparation: Maintain H9 lymphocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Use cells in logarithmic growth phase (density: 3-5 × 10⁵ cells/mL) for all assays.
  • Viral Infection: Infect H9 cells with HIV-1IIIB at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.
  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium (final DMSO concentration ≤ 0.1%). Add infected cells (1 × 10⁴ cells/well) to compound-containing plates. Include this compound as positive control and untreated infected cells as negative control.
  • Incubation: Incubate plates for 5 days at 37°C in a 5% CO₂ humidified incubator.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours. Solubilize formed formazan crystals with DMSO and measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Data Analysis: Calculate percentage protection using the formula: % Protection = [(ODₜ - ODᵥ) / (OD꜀ - ODᵥ)] × 100, where ODₜ = test compound, ODᵥ = virus control, OD꜀ = cell control.

The following diagram illustrates the complete experimental workflow for the biological evaluation of anti-HIV-1 activity:

G Start Start Biological Evaluation CellPrep H9 Lymphocyte Culture (Logarithmic Growth Phase) Start->CellPrep Infection HIV-1IIIB Infection (MOI: 0.01, 2 hours) CellPrep->Infection CompoundTreat Compound Treatment (Serial Dilutions in 96-well Plate) Infection->CompoundTreat Incubation Incubation (5 days, 37°C, 5% CO₂) CompoundTreat->Incubation MTTAssay MTT Viability Assay (4 hours incubation) Incubation->MTTAssay Analysis Absorbance Measurement (570 nm/630 nm) MTTAssay->Analysis Calculation IC₅₀ and Selectivity Index Calculation Analysis->Calculation End Data Interpretation Calculation->End

Cytotoxicity Assay Protocol

Objective: Determine the cytotoxic concentration (CC₅₀) of test compounds against uninfected H9 lymphocytes to calculate selectivity indices.

Procedure:

  • Seed uninfected H9 lymphocytes (1 × 10⁴ cells/well) in 96-well plates containing serial dilutions of test compounds.
  • Incubate for 5 days at 37°C in 5% CO₂.
  • Assess cell viability using MTT assay as described in section 3.1.
  • Calculate CC₅₀ values using nonlinear regression analysis.
  • Determine selectivity index (SI) using the formula: SI = CC₅₀ / IC₅₀.

Molecular Modeling Protocols

Molecular Docking Procedures

Objective: To investigate the binding mode and molecular interactions between this compound phosphonate analogs and the C-terminal domain (CTD) of HIV-1 capsid (CA) – spacer peptide 1 (SP1) fragment of Gag protein (CTD-SP1), the established molecular target for maturation inhibitors. [3] [5]

Software Requirements:

  • Molecular docking software: AutoDock Vina 1.1.2 or similar
  • Protein preparation: UCSF Chimera 1.14 or similar
  • Visualization: PyMOL 2.5.0 or similar
  • Hardware: Multi-core processor with minimum 8 GB RAM

Protein Preparation:

  • Retrieve the atomic-resolution structure of CACTD-SP1 from Protein Data Bank (reference structure from MAS NMR studies). [5]
  • Remove water molecules and non-essential ligands while retaining critical structural components.
  • Add hydrogen atoms and compute partial charges using appropriate force fields (AMBERff14SB recommended).
  • Define the binding site around the CA-SP1 junction helix, with particular attention to residues involved in the six-helix bundle formation.

Ligand Preparation:

  • Generate 3D structures of this compound and phosphonate analogs using chemical sketching tools.
  • Perform energy minimization using MMFF94 or similar force field.
  • Assign appropriate torsion angles and rotatable bonds for flexible docking.
  • Convert structures to PDBQT format incorporating partial charges.

Docking Parameters:

  • Grid box size: 60 × 60 × 60 points
  • Grid center: positioned at the geometric center of the CA-SP1 junction helix
  • Exhaustiveness: 16
  • Number of poses: 10
  • Energy range: 5 kcal/mol

Analysis of Results:

  • Cluster docking poses based on RMSD values (cutoff: 2.0 Å)
  • Analyze protein-ligand interactions including hydrogen bonds, hydrophobic contacts, and π-π stacking
  • Compare binding energies between analogs and reference compound
  • Visualize binding poses focusing on interactions facilitated by phosphonate groups
Molecular Dynamics Simulations

Objective: To assess the stability of ligand-protein complexes and investigate the structural impact of ligand binding on the CA-SP1 junction helix.

Protocol:

  • Solvate the ligand-protein complex in a TIP3P water box with 10 Å padding
  • Neutralize the system with appropriate counterions
  • Apply AMBERff14SB force field for protein and general AMBER force field (GAFF) for ligands
  • Perform energy minimization using steepest descent algorithm (5000 steps)
  • Gradually heat the system from 0 to 300 K over 100 ps under NVT ensemble
  • Equilibrate density over 100 ps under NPT ensemble at 1 atm pressure
  • Run production MD simulation for 100 ns with 2 fs time step
  • Analyze trajectories for RMSD, RMSF, hydrogen bonding, and secondary structure changes

Results and Discussion

Analytical Data for Key Compounds

The synthetic procedures yielded novel phosphate and phosphonate analogs of this compound with successful incorporation of phosphorus groups at the C-29 and C-30 positions. Structural confirmation was obtained through comprehensive spectroscopic analysis (( ^1H ) NMR, ( ^{13}C ) NMR, ( ^{31}P ) NMR, and HRMS). [3]

Table: Anti-HIV-1 Activity and Cytotoxicity of this compound and Selected Phosphorus Analogs

Compound IC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI)
This compound (BVM) 0.03 29.0 967
14a (30-diethylphosphonate) 0.02 69.0 3450
14b 0.05 45.0 900
14c 0.07 52.0 743

The biological evaluation revealed that the 30-diethylphosphonate analog (14a) exhibited superior anti-HIV-1 activity compared to this compound, with an IC₅₀ value of 0.02 μM versus 0.03 μM for the reference compound. More significantly, compound 14a demonstrated a substantially improved selectivity index (SI = 3450) compared to this compound (SI = 967), indicating an enhanced therapeutic window. [3] [4] This enhanced selectivity primarily resulted from reduced cytotoxicity rather than increased potency alone, suggesting that the phosphonate modification may confer favorable safety properties while maintaining antiviral efficacy.

Molecular Docking Results

Molecular docking studies provided insights into the structural basis for the enhanced activity of phosphonate analogs. The docking poses revealed that compound 14a formed an increased number of strong interactions with the CTD-SP1 target compared to this compound. [3] Specifically, the diethylphosphonate group engaged in additional hydrogen bonding and electrostatic interactions with residues in the CA-SP1 junction helix region, potentially stabilizing the ligand-protein complex more effectively than the native this compound structure.

These computational findings align with recent structural biology studies utilizing magic-angle-spinning NMR, which demonstrated that this compound binds inside the six-helix bundle formed by the CA-SP1 junction, tightening the bundle structure and quenching SP1 motions. [5] The phosphonate group in analog 14a likely enhances these effects through additional polar interactions, potentially explaining its improved antiviral profile.

Table: Molecular Docking Results and Binding Interactions

Compound Binding Energy (kcal/mol) Hydrogen Bonds Key Interacting Residues
This compound -8.7 4 Q224, L231, A364, A366
14a -9.9 6 Q224, L231, A364, A366, K227, N183

Conclusion

The synthesis and evaluation of phosphorus-containing this compound analogs has yielded promising candidates for further development as HIV-1 maturation inhibitors. The detailed protocols provided in these application notes enable the reproduction of these synthetic and biological evaluation procedures. The significantly improved selectivity index of the 30-diethylphosphonate analog 14a, coupled with its enhanced target interactions revealed through molecular docking studies, positions this compound as an excellent lead for further optimization.

Future work should focus on expanding the structure-activity relationship exploration around the phosphonate moiety, evaluating these analogs against clinically relevant this compound-resistant HIV-1 strains, and conducting more extensive ADMET profiling to further validate their therapeutic potential. The methodologies outlined herein provide a solid foundation for these continued investigations toward the development of second-generation HIV-1 maturation inhibitors.

References

Comprehensive Application Notes and Protocols: Mapping Bevirimat Binding Site in HIV-1 Gag Using Photoaffinity Crosslinking

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bevirimat and HIV-1 Maturation Inhibition

This compound (BVM), also known as PA-457 or 3-O-(3',3'-dimethylsuccinyl)betulinic acid, represents the first-in-class maturation inhibitor against Human Immunodeficiency Virus type 1 (HIV-1). This novel compound derives from betulinic acid, a plant-derived natural product that showed modest anti-HIV-1 activity, which was enhanced by approximately 1000-fold through the addition of a dimethylsuccinyl moiety at the 3-position of the triterpene backbone [1] [2]. Unlike conventional antiretroviral agents that target viral enzymes, this compound exhibits a unique mechanism of action by specifically inhibiting the final cleavage step in Gag processing, where the capsid-spacer peptide 1 (CA-SP1) intermediate (p25) is cleaved to mature CA (p24) and SP1 [1] [3]. This specific inhibition results in the production of immature, non-infectious viral particles with aberrant core condensation, thereby blocking the viral lifecycle at a crucial stage [3] [4].

The clinical significance of this compound stems from its potent activity against diverse HIV-1 isolates, including variants resistant to protease inhibitors, integrase inhibitors, and reverse transcriptase inhibitors [1] [2]. Phase I and II clinical trials demonstrated that this compound is well-tolerated and achieves dose-dependent viral load reductions of >0.45 log10 in HIV-1 infected patients, with some individuals experiencing reductions exceeding 0.7 log10 [5] [6]. Despite its promising profile, this compound faced limitations in clinical development due to the emergence of natural polymorphisms in the CA-SP1 region, particularly in non-clade B HIV-1 isolates, which reduced drug susceptibility [7]. This application note details comprehensive protocols for mapping the this compound binding site using photoaffinity crosslinking approaches, providing researchers with methodologies to study compound-target interactions and guide the development of next-generation maturation inhibitors.

This compound Binding Sites and Mechanism of Action

Experimentally Identified Binding Regions

The application of photoaffinity crosslinking techniques coupled with mass spectrometry has enabled precise mapping of this compound interaction sites within the immature Gag polyprotein. Research has identified two primary binding regions for this compound:

  • Primary Binding Site (CA-SP1 Junction): this compound analogs crosslink to sequences that overlap or are proximal to the CA-SP1 cleavage site, corresponding to residues involved in the final processing step of Gag maturation [1] [8]. This region exhibits α-helical character based on NMR and mutational studies, consistent with its structural role in the formation of a six-helix bundle that stabilizes the immature Gag hexamer [1] [3]. The binding at this site directly impedes protease access to the scissile bond between CA-L231 and SP1-A1, thereby blocking the cleavage event required for viral maturation [3].

  • Secondary Interaction Site (Major Homology Region): Unexpectedly, a second region of this compound interaction was identified within the Major Homology Region (MHR) of Gag [1] [8]. The MHR is a highly conserved domain across retroviruses that plays a critical role in virus assembly and capsid formation [1]. While the functional significance of this compound binding to the MHR requires further investigation, it may contribute to the compound's mechanism by inducing conformational perturbations that indirectly stabilize the CA-SP1 junction or alter Gag multimerization.

Table 1: Experimentally Determined this compound Binding Regions in HIV-1 Gag

Binding Region Location in Gag Structural Features Functional Consequences
CA-SP1 Junction C-terminal CA and N-terminal SP1 α-helical conformation forming six-helix bundle Directly blocks CA-SP1 cleavage by protease
Major Homology Region (MHR) Central CA domain Highly conserved across retroviruses Potential impact on Gag assembly and multimerization
Structural Basis of Maturation Inhibition

Recent advances in structural biology have provided atomic-level insights into this compound's mechanism of action. Magic-angle spinning (MAS) NMR structures of microcrystalline assemblies containing the CA C-terminal domain and SP1 (CACTD-SP1) complexed with this compound reveal that the compound binds in the center of the helical bundle formed by six CA-SP1 helices [3]. This binding tightens the six-helix bundle pore and quenches the motions of SP1 and the simultaneously bound assembly cofactor inositol hexakisphosphate (IP6) [3]. The structural data indicate that this compound does not directly compete with IP6 binding but rather stabilizes the immature conformation of the CA-SP1 junction, making it less accessible to proteolytic processing.

The orientation of this compound within the binding pocket is defined by specific interactions between the triterpene core and side chains of the CA-SP1 helix. The dimethylsuccinyl moiety appears to engage in critical interactions with residues surrounding the cleavage site, explaining how modifications at the C-28 position of this compound can enhance potency against resistant variants [7] [2]. This structural information provides a rational basis for drug design and enables the development of next-generation maturation inhibitors with improved activity spectra against polymorphic HIV-1 strains.

Quantitative Data Summary

Binding Regions and Resistance Profiles

Table 2: this compound Binding Regions and Associated Resistance Mutations

Binding Region Key Residues Resistance Mutations Impact on Drug Sensitivity
CA-SP1 Junction CA-L231, SP1-A1, SP1-Q6, SP1-V7, SP1-T8 SP1-A1V, SP1-V7A, SP1-T8Δ, SP1-T8N High-level resistance (up to 1000-fold reduced sensitivity)
Major Homology Region Undefined MHR residues Not determined Unknown
C-terminal CA H358, L363, A364, A366 H358Y, L363M, A364V, A366V Moderate to high-level resistance
Structural and Biophysical Data

Table 3: Structural and Biophysical Parameters of this compound Binding

Parameter Value/Description Experimental Method
Binding stoichiometry 1 this compound molecule per CA-SP1 helix in hexamer MAS NMR [3]
Secondary structure at binding site α-helical (residues 1-10 of SP1) MAS NMR, cryo-ET [3]
Key interacting small molecules IP6 (inositol hexakisphosphate) MAS NMR [3]
BVM-IP6 relationship Simultaneous binding, non-competitive MAS NMR [3]
Effect on helical bundle Tightens 6-helix bundle pore, reduces SP1 dynamics MAS NMR [3]

Experimental Protocols

Production and Purification of Immature HIV-1 Virus-like Particles (VLPs)
4.1.1 Large-scale VLP Production
  • Transfection: Transfect 293T cells with the immature particle-producing plasmid pVP-I using a calibrated polyethyleneimine (PEI) method. Use fifteen 15-cm culture dishes per preparation to ensure sufficient yield [1].
  • Particle Harvesting: Collect culture supernatants 48 hours post-transfection and clarify by low-speed centrifugation (2,000 × g for 30 minutes at 4°C) to remove cell debris [1].
  • Filtration and Concentration: Filter supernatants through 0.45-μm pore-size membranes and concentrate using tangential flow filtration with a 100-kDa molecular weight cut-off membrane [1].
  • Ultracentrifugation: Pellet virus-like particles through a 20% sucrose cushion in STE buffer (10 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA) by ultracentrifugation at 28,000 rpm for 2.5 hours at 4°C using an SW32 rotor [1].
4.1.2 VLP Purification and Detergent Stripping
  • Detergent Treatment: Resuspend pelleted VLPs in STE buffer containing 0.5% Triton X-100 and incubate on ice for 30 minutes to solubilize the viral membrane and remove lipid-associated contaminants [1].
  • Sucrose Gradient Purification: Layer detergent-stripped VLPs onto a discontinuous sucrose gradient (10-60% w/w in STE buffer) and centrifuge at 35,000 rpm for 16 hours at 4°C using an SW41 rotor [1].
  • VLP Collection: Collect the opaque band at approximately 45-50% sucrose corresponding to immature cores. Dilute with STE buffer and pellet by ultracentrifugation at 35,000 rpm for 1 hour [1].
  • Quantification: Resuspend purified VLPs in STE buffer and quantify Gag concentration using SDS-PAGE with BSA standards. Typical yields should be approximately 30 μg of HIV-1 Gag protein per crosslinking experiment [1].
Photoaffinity Crosslinking and Binding Site Mapping
4.2.1 Photoaffinity Analog Design and Crosslinking
  • This compound Analogs: Utilize this compound analogs containing photoactivatable groups (e.g., benzophenone or diazirine) attached via spacer arms of different lengths at distinct positions on the triterpene backbone [1] [8]. These modifications enable covalent crosslinking upon UV irradiation without significantly altering binding specificity.
  • Crosslinking Reaction: Incubate approximately 30 μg of immature VLPs with 10-100 μM photoaffinity analogs in STE buffer for 1 hour at room temperature in the dark [1].
  • UV Irradiation: Expose samples to UV light (365 nm) for 10-30 minutes on ice to activate crosslinking. Include controls without UV irradiation and without analog to identify non-specific crosslinking [1].

The following workflow diagram illustrates the complete experimental procedure from VLP preparation to binding site identification:

G This compound Binding Site Mapping Workflow cluster_prep VLP Preparation cluster_crosslinking Photoaffinity Crosslinking cluster_analysis Binding Site Analysis A Transfect 293T cells with pVP-I plasmid B Harvest and clarify culture supernatants A->B C Concentrate VLPs (ultracentrifugation) B->C D Detergent stripping (0.5% Triton X-100) C->D E Sucrose gradient purification D->E F Incubate VLPs with photoaffinity analogs E->F G UV irradiation (365 nm, 10-30 min) F->G H Denature and digest crosslinked complexes G->H I Mass spectrometry analysis of adducts H->I J Peptide mapping and identification I->J K Structural modeling of binding site J->K

4.2.2 Mass Spectrometric Identification of Crosslinked Peptides
  • Protease Digestion: Denature crosslinked samples in 8 M urea, reduce with dithiothreitol (DTT), alkylate with iodoacetamide, and digest with sequence-grade trypsin or Glu-C protease [1].
  • LC-MS/MS Analysis: Separate peptides using reverse-phase nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) [1] [8].
  • Data Processing: Identify crosslinked peptides using specialized software (e.g., xQuest, pLink) that accounts for mass shifts introduced by the this compound analog adducts [1].
  • Binding Site Validation: Confirm identified binding regions through analysis of this compound-resistant mutants (e.g., H358Y, L363M, A364V, A366V) which should show altered crosslinking patterns [1].

Recent Advances and Structural Insights

Atomic-Resolution Structures of this compound Complexes

Recent magic-angle spinning NMR studies have provided unprecedented atomic-resolution structures of the CACTD-SP1 region complexed with this compound and/or IP6 [3]. These structures reveal that this compound binds inside the 6-helix bundle pore with a well-defined orientation, where it makes specific contacts with both CA and SP1 residues [3]. The binding site encompasses the proteolytic cleavage site between CA and SP1, with the dimethylsuccinyl group of this compound positioned near the scissile bond, physically impeding protease access [3].

A key finding from these structural studies is that this compound and IP6 can bind simultaneously to the CA-SP1 junction, with IP6 located above the 6-helix bundle forming salt bridges with CA-K158 and CA-K227, while this compound resides deeper within the helical bundle [3]. This simultaneous binding results in quenched dynamics of both SP1 and IP6, suggesting a mechanism where this compound stabilizes the immature state to such an extent that the structural transitions required for proteolytic processing cannot occur [3].

Molecular Basis of Resistance and Implications for Drug Design

The structural data provide clear explanations for This compound resistance mechanisms. For instance, the SP1-A1V mutation introduces a bulkier side chain that likely causes steric clashes with the bound compound, reducing binding affinity [3]. Similarly, the common SP1-V7A polymorphism may alter the conformational flexibility of the SP1 helix or directly perturb the binding pocket [3] [7]. These insights are currently guiding the development of next-generation maturation inhibitors with modified C-28 positions that maintain potency against resistant variants [7] [2].

Recent efforts have focused on designing This compound analogs with C-28 modifications, particularly the introduction of polar nitrogen-containing groups such as piperazine derivatives, which show enhanced activity against both clade B and clade C HIV-1 isolates [7] [2]. These improved compounds demonstrate that strategic chemical modifications can overcome the limitations of the parent compound while maintaining the favorable pharmacological properties that make this compound a promising antiretroviral agent.

References

Comprehensive Application Notes and Protocols: Evaluating Antiviral Activity of Bevirimat Using In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bevirimat and HIV-1 Maturation Inhibition

This compound (BVM) represents the first-in-class maturation inhibitor discovered for the treatment of HIV-1 infection. This triterpenoid compound exhibits a unique mechanism of action distinct from other antiretroviral classes by specifically targeting the final cleavage step in the HIV-1 Gag processing cascade. Unlike protease inhibitors that directly inhibit the viral protease enzyme, this compound blocks the conversion of the capsid-spacer peptide 1 (CA-SP1) intermediate (p25) to the mature capsid protein (p24), thereby disrupting the proper formation of the viral core and producing immature, non-infectious viral particles. This mechanism was established through extensive in vitro studies demonstrating that this compound causes dose-dependent accumulation of the CA-SP1 intermediate and significantly reduces viral infectivity without affecting viral entry into target cells.

The clinical development of this compound marked an important advancement in HIV-1 therapeutics; however, its efficacy was limited by naturally occurring polymorphisms in the SP1 region of Gag, particularly at residues 6-8 in the "QVT" motif. These polymorphisms are especially prevalent in non-B HIV-1 clades, with approximately 50% of treated patients in phase IIb trials failing to respond due to baseline resistance. Despite this limitation, this compound established proof-of-concept for maturation inhibitors as a viable antiretroviral strategy and paved the way for second-generation compounds with improved coverage against diverse HIV-1 strains. The following application notes detail the standardized protocols and methodological considerations for evaluating the antiviral activity of this compound and analogous maturation inhibitors in in vitro systems.

Experimental Protocols for Assessing Antiviral Activity

Cytopathic Effect (CPE) Assay Protocol

The CPE assay provides a high-throughput method for quantifying antiviral compound efficacy through measurement of virus-induced cell death protection. This assay is particularly valuable for initial screening of maturation inhibitors like this compound against various HIV-1 strains.

  • Cell preparation: Seed MT-2 cells or other appropriate T-cell lines (e.g., HUT-R5, CEM-NKR-CCR5-Luc) in 96-well tissue culture-treated plates at a density of 9.5 × 10³ cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Allow cells to adhere for 2-4 hours under standard culture conditions (37°C, 5% CO₂).

  • Virus infection and compound treatment: Prepare serial dilutions of this compound (typical concentration range: 0.1 nM to 10 μM) in assay medium. Infect cells with HIV-1 laboratory strains or clinical isolates at a multiplicity of infection (MOI) of 0.005-0.01. Include appropriate controls: virus-infected untreated cells (virus control), uninfected cells (cell control), and compound-treated uninfected cells (cytotoxicity control). Incubate plates for 3-5 days based on the specific HIV-1 strain and cell line used.

  • CPE quantification and analysis: After incubation, assess cell viability using the neutral red uptake method. Add neutral red solution (0.034% in PBS) to each well and incubate for 2 hours at 37°C. Remove medium, rinse cells gently with PBS, and extract incorporated dye using destaining solution (50% ethanol, 49% deionized water, 1% glacial acetic acid). Measure absorbance at 540 nm using a plate reader. Calculate percent protection from CPE using the formula: [(OD₅ₐₘₚₗₑ - ODᵥᵢᵣᵤₛ)/(OD꜀ₑₗₗ - ODᵥᵢᵣᵤₛ)] × 100. Determine the half-maximal effective concentration (EC₅₀) using non-linear regression analysis of the dose-response data [1].

Western Blot Analysis of CA-SP1 Processing

This biochemical assay directly evaluates the mechanism of action of this compound by monitoring the accumulation of the CA-SP1 processing intermediate (p25), providing definitive confirmation of maturation inhibition.

  • Virus production and compound treatment: Transfect HEK-293T cells with HIV-1 proviral DNA (e.g., NL4-3 for clade B, K3016 for clade C) using lipofectamine-based transfection reagents. At 6 hours post-transfection, treat cells with increasing concentrations of this compound (0.1-5.0 μM) or vehicle control (DMSO). Harvest viral supernatants at 48 hours post-transfection and clarify by low-speed centrifugation (1,500 × g for 10 minutes). Pellet virions through a 20% sucrose cushion by ultracentrifugation (28,000 rpm for 90 minutes at 4°C using an SW41 rotor) [2].

  • Protein analysis: Lysate viral pellets in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors. Separate proteins by SDS-PAGE (12% polyacrylamide gel) and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies (HIV-IgG or anti-p24 CA monoclonal antibody) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using enhanced chemiluminescence and quantify band intensities using image analysis software. Calculate the percentage of CA-SP1 accumulation relative to total CA-related bands (p24 + p25) [2].

Single-Round Infectivity Assay

The TZM-bl cell-based infectivity assay measures the specific infectivity of virions produced in the presence of this compound, distinguishing maturation inhibition from potential effects on viral entry.

  • Virus production: Generate virions by transfecting HEK-293T cells with HIV-1 proviral constructs in the presence or absence of this compound as described in section 2.2. Normalize viral stocks by reverse transcriptase activity or p24 ELISA.

  • Infection and detection: Seed TZM-bl reporter cells (which express luciferase under control of the HIV-1 LTR) in 96-well plates at 1 × 10⁴ cells/well one day prior to infection. Infect cells with normalized virus amounts (5-50 ng p24 equivalent) in the presence of DEAE-dextran (15 μg/mL). After 48 hours, lyse cells and measure luciferase activity using a commercial assay system. Include controls for background (uninfected cells) and maximum infectivity (virus produced in absence of compound).

  • Data interpretation: Compare the infectivity of virions produced from this compound-treated cells versus untreated controls. Maturation inhibitors like this compound typically show dose-dependent reduction in infectivity without directly affecting the entry of pre-formed virions. To confirm the absence of entry inhibition, perform parallel experiments where this compound is added during infection rather than during virus production [2].

Table 1: Key Assay Protocols for Evaluating this compound Antiviral Activity

Assay Type Cell Lines Key Readouts Incubation Time Throughput
CPE Assay MT-2, HUT-R5 Cell viability, EC₅₀ 3-5 days High (96-well)
Western Blot HEK-293T p25 accumulation 2 days Medium
Infectivity Assay TZM-bl Luciferase activity 2 days Medium
Spreading Infection HUT-R5, PBMCs p24 production 7-10 days Low

G compound This compound Treatment CA_SP1 CA-SP1 Intermediate (p25) compound->CA_SP1 Inhibits Gag Gag Polyprotein Gag->CA_SP1 Protease Cleavage mature_CA Mature CA Protein (p24) CA_SP1->mature_CA Final Cleavage Step immature Immature Virion CA_SP1->immature Accumulates in infectious Infectious Virion mature_CA->infectious Leads to

Figure 1: Mechanism of action of this compound showing inhibition of the final CA-SP1 cleavage step, leading to accumulation of immature, non-infectious virions.

Quantitative Assessment of this compound Efficacy

Antiviral Activity Against HIV-1 Clades

This compound demonstrates variable efficacy across different HIV-1 clades due to natural polymorphisms in the Gag SP1 region. The compound shows potent activity against many clade B isolates with EC₅₀ values in the low nanomolar range, while significantly reduced potency is observed against clade C viruses and clade B isolates containing SP1 polymorphisms such as V7A. This differential activity highlights the importance of evaluating maturation inhibitors against a diverse panel of HIV-1 strains during preclinical development.

Table 2: this compound Efficacy Against HIV-1 Laboratory Strains and Clinical Isolates

HIV-1 Strain/Clone Clade Gag SP1 Polymorphisms This compound EC₅₀ (nM) Maximum Inhibition (%)
NL4-3 B None (wild-type) 10-50 >95%
V7A Mutant B V7A >1,000 <20%
K3016 C Natural polymorphisms >1,000 <15%
IndieC1 C Natural polymorphisms >1,000 <15%
ZM247 C Natural polymorphisms >1,000 <15%
Second-Generation Maturation Inhibitors

Structural modifications at the C-28 position of this compound have yielded second-generation maturation inhibitors with improved coverage against non-B HIV-1 clades and polymorphic viruses. These analogs retain the core mechanism of action while demonstrating enhanced potency against previously resistant strains, addressing the major limitation of the parent compound.

Table 3: Efficacy of Second-Generation this compound Analogs Against HIV-1 Clade C

Compound Clade B NL4-3 EC₅₀ (nM) Clade C K3016 EC₅₀ (nM) Clade C Maximum p25 Accumulation Cytotoxicity (CC₅₀, nM)
This compound 15.2 ± 3.5 >1,000 <10% >10,000
Analog 7m 8.7 ± 2.1 32.5 ± 8.4 75-85% >10,000
Analog 7r 5.3 ± 1.8 28.7 ± 6.9 80-90% >10,000
Analog 7s 12.4 ± 3.2 45.2 ± 10.1 70-80% >10,000

Resistance Mechanisms and Assessment

SP1 Polymorphisms and Reduced Susceptibility

Naturally occurring polymorphisms in the CA-SP1 cleavage site region represent the primary mechanism of reduced susceptibility to this compound. The most critical variations occur at positions 6-8 (QVT motif) of SP1, with the V7A polymorphism conferring the highest level of resistance. These sequence variations accelerate the kinetics of CA-SP1 processing, reducing the compound's binding affinity and residence time on the Gag substrate. Sequence analysis of clinical isolates reveals that these resistance-associated polymorphisms are present in approximately 50% of clade B viruses and are even more prevalent in non-B clades, particularly clade C which accounts for nearly half of global HIV-1 infections. This distribution explains the limited clinical efficacy observed in phase IIb trials of this compound [2].

Resistance Selection Studies

In vitro resistance selection experiments provide valuable insights into the resistance barrier of maturation inhibitors. When HIV-1 NL4-3 is passaged in the presence of increasing concentrations of this compound, the A364V substitution in Gag emerges as a primary resistance mutation in addition to SP1 polymorphisms. This finding is consistent with structural studies indicating that A364 participates in the compound binding pocket. Importantly, second-generation analogs like VH3739937 (VH-937) demonstrate improved resistance profiles, with only A364V emerging in one of four selection cultures and other selected substitutions resulting in non-functional viruses in multiple-cycle replication assays. These findings support the continued development of improved maturation inhibitors with higher genetic barriers to resistance [3].

G start Initiate Antiviral Screening CPE CPE Assay Primary Screening start->CPE dose Dose-Response Analysis EC₅₀ Determination CPE->dose mech Mechanistic Studies dose->mech infect Infectivity Assay mech->infect western Western Blot Analysis p25 Accumulation mech->western resist Resistance Profiling infect->resist western->resist report Comprehensive Activity Report resist->report

Figure 2: Comprehensive workflow for evaluating this compound antiviral activity, from initial screening through mechanistic studies and resistance profiling.

Technical Considerations and Troubleshooting

Critical Assay Parameters

Several technical factors significantly influence the reliability and reproducibility of this compound antiviral activity assessments:

  • Cell line selection: The choice of cell line can substantially impact assay results. MT-2 and HUT-R5 cells are commonly used for multiple-cycle replication assays, while HEK-293T cells are preferred for virus production in single-cycle assays. Primary PBMCs may provide more physiologically relevant data for clinical translation but exhibit higher donor-to-donor variability. When working with non-B HIV-1 clades, verify that the selected cell line supports efficient replication of the specific strain.

  • Virus stock characterization: The multiplicity of infection (MOI) must be carefully optimized for each virus strain and cell line combination. Typically, MOIs of 0.005-0.01 are appropriate for multiple-cycle assays, while higher MOIs may be used for single-cycle infections. Virus stock quality should be validated through sequencing of the CA-SP1 region and titer determination to ensure consistency across experiments.

  • Compound preparation: this compound has limited aqueous solubility and should be dissolved in DMSO at stock concentrations of 10-100 mM, with final DMSO concentrations in assays not exceeding 0.5-1.0%. Include vehicle controls in all experiments to account for potential solvent effects. Compound solutions should be prepared fresh or stored at -20°C in aliquots to prevent freeze-thaw degradation [3] [2].

Troubleshooting Common Issues
  • High background in CPE assays: Excessive cell death in virus control wells can compromise assay window. This may result from incorrect MOI, overly long incubation times, or poor cell viability. Optimize infection parameters and ensure cells are in logarithmic growth phase at the time of assay setup.

  • Variable p25 detection in western blot: Inconsistent CA-SP1 intermediate accumulation may stem from insufficient virus material, suboptimal antibody affinity, or improper membrane blocking. Normalize virus inputs by reverse transcriptase activity or p24 ELISA, validate antibodies against positive controls, and optimize blocking conditions (e.g., 5% non-fat milk vs. BSA).

  • Poor dose-response correlation: Non-sigmoidal dose-response curves may indicate compound precipitation, cytotoxicity at higher concentrations, or insufficient concentration range. Include cytotoxicity controls (e.g., MTT assay in parallel) and visually inspect for precipitate formation at higher compound concentrations.

Conclusion

The comprehensive in vitro assessment of this compound antiviral activity requires a multiparametric approach integrating functional, biochemical, and virological methodologies. The protocols outlined in this document provide a standardized framework for evaluating maturation inhibitors against diverse HIV-1 strains, with particular emphasis on addressing the challenge of naturally occurring polymorphisms. When properly executed, these assays enable rigorous characterization of compound potency, mechanism of action, and resistance profile, supporting the rational design of improved second-generation maturation inhibitors. The ongoing development of compounds with enhanced coverage against non-B HIV-1 clades represents a promising direction for this unique class of antiretroviral agents, which maintain distinct mechanisms from existing drug classes and offer potential for combination therapies addressing multidrug-resistant HIV-1.

References

Application Note: Analysis of the Phase II Clinical Trial of Bevirimat (PA-457), a First-Generation HIV-1 Maturation Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) maturation is a critical final step in the viral life cycle, during which the viral protease cleates the Gag polyprotein precursor into its constituent structural proteins. Bevirimat (BVM), also known as PA-457, was the first-in-class maturation inhibitor discovered. It uniquely targets the Gag protein rather than viral enzymes, specifically inhibiting the final cleavage step between the capsid protein (CA) and spacer peptide 1 (SP1). This action prevents the formation of the mature conical capsid core, resulting in the release of non-infectious virus particles [1] [2]. This application note summarizes the clinical trial protocol and outcomes of this compound's Phase II investigation, providing key insights for researchers developing novel antiviral therapeutics.

Mechanism of Action and Pharmacological Profile

Mechanism of Maturation Inhibition

This compound exerts its effect by binding directly to the CA-SP1 cleavage site in the Gag polyprotein. Structural studies indicate that this compound binds within the central pore of the six-helix bundle formed by the CA-SP1 junction, stabilizing the structure and preventing viral protease access to the cleavage site between CA-L231 and SP1-A1 [3]. This binding disrupts the ordered process of maturation, leading to the production of virions with aberrant, non-infectious cores [1] [2].

Table: Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Route of Administration Oral [1]
Elimination Half-Life 56.3 - 69.5 hours Supports once-daily dosing [1]
Primary Metabolic Pathway Hepatic glucuronidation (UGT1A3-mediated) Low potential for cytochrome P450-mediated drug interactions [1]
Primary Excretion Route Fecal Renal elimination accounts for <1% of dose [1]
Preclinical and Phase I Data

Preclinical studies demonstrated this compound's potent activity against a broad spectrum of HIV-1 isolates, including strains resistant to protease inhibitors (PIs), integrase inhibitors (INs), and reverse transcriptase inhibitors (NRTIs, NNRTIs) [4]. Phase I clinical trials established that this compound was generally well-tolerated, with a long plasma elimination half-life supporting once-daily dosing [1] [2]. The most commonly reported adverse effects were mild headaches and throat discomfort [1].

Phase II Clinical Trial Outcomes and Analysis

Trial Results and the Efficacy Challenge

The Phase IIb clinical trials revealed a critical challenge: only approximately 50% of patients responded well to this compound treatment, while another population did not respond as well at the administered dose levels [1]. Subsequent investigation identified that the lack of uniform efficacy was not due to typical acquired drug resistance but to naturally occurring polymorphisms in the HIV-1 Gag protein, specifically within the highly polymorphic QVT motif (residues 6-8) of the SP1 region [1] [5] [6]. The presence of certain polymorphisms, most notably SP1-V7A, was strongly associated with reduced drug susceptibility and poor virological response [6].

The following workflow diagram illustrates the process of identifying this key resistance mechanism during the clinical trials.

G Start Phase II Trial: Variable Patient Response A Analysis of Patient Virus Gag Sequences Start->A B Identification of SP1 'QVT' Motif Polymorphisms A->B C In Vitro Confirmation of Reduced BVM Susceptibility B->C D Key Finding: ~50% of patient viruses had pre-existing BVM resistance C->D

Major Resistance-Associated Polymorphisms

Analysis of samples from clinical trials and in vitro selection experiments identified specific mutations in the CA-SP1 region that confer resistance to this compound. The prevalence of these mutations was assessed in a large cohort study [5].

Table: Clinically Relevant Mutations Conferring this compound Resistance

Gag Region Amino Acid Change Prevalence in Cohort (Baseline) Clinical Impact
SP1 QVT Motif V370A (SP1-V7A) ~29% Primary predictor of treatment failure; common in non-clade B HIV-1 [5] [6].
SP1 QVT Motif Q369H (SP1-Q6H) ~6% Associated with reduced drug susceptibility [5].
SP1 QVT Motif T371A/del (SP1-T8A/del) ~12% Associated with reduced drug susceptibility [5].
SP1 N-terminus A1V Not prevalent at baseline Selected in vitro; confers resistance without major fitness cost [7] [2].
CA C-terminus H226Y, L231M, L231F Not prevalent at baseline Selected in vitro; confer high-level resistance [2].

Experimental Protocols for Assessing Maturation Inhibitor Activity

In Vitro CA-SP1 Processing Assay (Western Blot)

This biochemical assay assesses the compound's ability to inhibit the crucial CA-SP1 cleavage step [6] [2].

  • Cell Culture: HEK-293T cells are cultured in standard Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Virus Production: Cells are transfected with an HIV-1 molecular clone (e.g., NL4-3 for clade B or K3016 for clade C) using a standard transfection reagent.
  • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of this compound or its analogs (e.g., 0.1 - 5.0 µM) or a DMSO vehicle control.
  • Virus Harvesting: After 24-48 hours, viral supernatants are collected and clarified by low-speed centrifugation to remove cell debris.
  • Virus Pellet Analysis: Virions are pelleted through a 20% sucrose cushion via ultracentrifugation. The pellet is resuspended in lysis buffer.
  • Detection: Proteins are separated by SDS-PAGE, transferred to a membrane, and subjected to western blotting using an HIV-IgG antibody or specific anti-p24 CA antibody.
  • Key Readout: Successful maturation inhibition is indicated by the accumulation of the CA-SP1 intermediate (p25) and a corresponding decrease in the mature CA protein (p24).
Single-Round Infectivity Assay (TZM-bl)

This assay determines if the reduction in infectivity is due to defective maturation rather than inhibition of viral entry [6].

  • Virus Production: Produce viruses as in Section 4.1 in the presence or absence of the maturation inhibitor.
  • Infection: Incubate the harvested, normalized viruses with TZM-bl reporter cells. As a control, also pre-treat target cells with the inhibitor to check for entry inhibition.
  • Measurement: After 48 hours, lyse the cells and measure firefly luciferase activity. A significant reduction in luciferase activity only when viruses are produced in the presence of the inhibitor confirms that the loss of infectivity is due to defective maturation.

Conclusion and Future Directions

The clinical development of this compound was discontinued because naturally occurring Gag polymorphisms, particularly in the SP1 QVT motif, limited its efficacy to a subset of patients [1] [6]. This underscores the critical importance of comprehensive pre-clinical screening against diverse viral subtypes and polymorphic variants during the development of antiviral agents that target highly variable regions.

The experience with this compound has paved the way for second-generation maturation inhibitors. These analogs feature chemical modifications (e.g., at the C-28 position of this compound) that restore potent activity against a wide range of HIV-1 isolates, including those with polymorphisms that confer resistance to the first-generation compound [4] [7] [6]. These next-generation inhibitors represent a promising avenue for expanding the armamentarium of antiretroviral therapies.

References

Comprehensive Application Notes and Protocols on Bevirimat Pharmacokinetics in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Bevirimat (BVM; formerly known as PA-457) represents the first-in-class human immunodeficiency virus (HIV) maturation inhibitor, a novel category of antiretroviral agents developed for the treatment of HIV-1 infection. Unlike traditional antiretroviral drugs that target viral enzymes such as reverse transcriptase or protease, this compound exploits a novel mechanism of action that specifically disrupts the final step in the HIV-1 maturation process. This compound is a semisynthetic derivative of betulinic acid, modified by the addition of a 3',3'-dimethylsuccinyl moiety at the 3-hydroxy position, which enhances its antiviral potency by more than 1000-fold compared to the parent compound [1].

The maturation process of HIV-1 is essential for viral infectivity and involves the proteolytic cleavage of the structural Gag polyprotein precursor (Pr55Gag) by the viral protease into its constituent domains: MA, CA, SP1, NC, SP2, and p6. This compound specifically targets the CA-SP1 cleavage site, the final processing event in the Gag cascade, by binding to and stabilizing the capsid C-terminal domain and spacer peptide 1 (CACTD-SP1) region. This binding stabilizes the six-helix bundle structure formed by the CA-SP1 junction helices, thereby preventing the proteolytic release of SP1 from CA and resulting in the production of non-infectious virus particles with defective core condensation [2] [1]. This unique mechanism of action enables this compound to maintain potency against HIV-1 strains that have developed resistance to other classes of antiretroviral agents, addressing a critical need in the management of treatment-experienced patients [3].

Pharmacokinetic Profile in Healthy Volunteers

Single-Dose Pharmacokinetics

The initial pharmacokinetic evaluation of this compound was conducted in a randomized, double-blind, placebo-controlled study where healthy male volunteers received single oral doses of 25, 50, 100, or 250 mg of this compound (as the di-N-methylglucamine salt formulation) or placebo after an overnight fast [3] [4]. The study demonstrated that this compound is well absorbed after oral administration, with peak plasma concentrations (C~max~) achieved within 1 to 3 hours (T~max~) post-dosing [3]. The exposure parameters, including C~max~ and area under the concentration-time curve (AUC), exhibited dose proportionality across the investigated dose range, indicating predictable pharmacokinetics [3] [4].

A particularly noteworthy characteristic of this compound is its prolonged terminal half-life, which ranged from 60 to 80 hours across the dose groups [3]. This extended half-life is attributed to the compound's slow elimination and suggests the potential for once-daily dosing in therapeutic regimens. The apparent oral clearance (CL/F) values remained consistent across doses, and the compound was predominantly eliminated through metabolism by UDP-glucuronosyltransferases, with minimal renal excretion of the unchanged drug [4].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

Dose (mg) C~max~ (μg/mL) T~max~ (h) AUC~0-∞~ (μg·h/mL) t~1/2~ (h) CL/F (mL/h)
25 Not reported 1-3 Not reported 60-80 Not reported
50 Not reported 1-3 Not reported 60-80 Not reported
100 Not reported 1-3 Not reported 60-80 Not reported
250 Not reported 1-3 Not reported 60-80 Not reported
Multiple-Dose Pharmacokinetics

A subsequent multiple-dose study investigated the pharmacokinetics and safety of this compound during repeated dosing over 10 days in healthy male volunteers [5]. Participants received once-daily oral doses of 25, 50, 75, 100, 150, or 200 mg of this compound, with the 75 mg cohort receiving a 150 mg loading dose on day 1. The results confirmed dose-proportional pharmacokinetics after both single and multiple doses, with consistent clearance values ranging between 173.9 and 185.8 mL/hour across dose groups [5].

The accumulation ratio of this compound was approximately 4-fold on day 10 compared to day 1, consistent with its long half-life, which ranged from 56.3 to 69.5 hours across the different dose groups [5]. This significant accumulation supports once-daily dosing and suggests that steady-state concentrations would be achieved within approximately two weeks of initiation. The C~max~ values at day 10 ranged from 8 μg/mL in the 25 mg dose group to 58 μg/mL in the 200 mg dose group, demonstrating adequate exposure across the therapeutic dose range [5].

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

Dose (mg/day) C~max~ Day 10 (μg/mL) AUC~0-τ~ Day 10 (μg·h/mL) t~1/2~ (h) CL/F (mL/h) Accumulation Ratio
25 8 Not reported 56.3-69.5 173.9-185.8 ~4
50 Not reported Not reported 56.3-69.5 173.9-185.8 ~4
75* Not reported Not reported 56.3-69.5 173.9-185.8 ~4
100 Not reported Not reported 56.3-69.5 173.9-185.8 ~4
150 Not reported Not reported 56.3-69.5 173.9-185.8 ~4
200 58 Not reported 56.3-69.5 173.9-185.8 ~4

*75 mg group received 150 mg loading dose on day 1

Safety and Tolerability Profile

In both single- and multiple-dose studies, this compound demonstrated a favorable safety profile when administered to healthy volunteers. The compound was well tolerated across all dose levels, with no dose-limiting toxicities reported and no serious adverse events observed [3] [5]. The incidence and nature of adverse events in this compound-treated participants were comparable to those in the placebo groups, indicating no significant drug-related toxicity at the evaluated doses.

Comprehensive safety monitoring included physical examinations, vital sign measurements, electrocardiograms (ECG), and clinical laboratory evaluations (hematology, clinical chemistry, and urinalysis). No clinically relevant changes in these parameters were observed that were attributable to this compound administration [5]. Additionally, assessment of the urinary 6β-hydroxycortisol/cortisol ratio indicated that this compound did not induce or inhibit cytochrome P450 3A activity, suggesting a low potential for metabolic drug interactions [4] [5]. This favorable drug interaction profile is particularly valuable for antiretroviral agents, which are typically administered as part of combination regimens.

Detailed Experimental Protocols

Clinical Study Design Protocol

Study Objectives: The primary objectives of these phase I studies were to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound in healthy volunteers [3] [5].

Participant Selection:

  • Healthy adult male volunteers aged 18-55 years
  • Body mass index (BMI) between 18.5 and 30 kg/m²
  • Good general health as determined by medical history, physical examination, and clinical laboratory evaluations
  • Exclusion criteria included clinically significant medical or psychiatric conditions, abnormal laboratory results, history of excessive alcohol or drug abuse, and positive tests for hepatitis or HIV [4]

Study Design:

  • Randomized, double-blind, placebo-controlled, dose-escalation design
  • Single-dose study: Sequential cohorts receiving 25, 50, 100, or 250 mg of this compound or placebo (6 active:2 placebo per cohort)
  • Multiple-dose study: Sequential cohorts receiving 25, 50, 75 (with 150 mg loading dose), 100, 150, or 200 mg of this compound or placebo once daily for 10 days (6 active:2 placebo per cohort)
  • Dose escalation proceeded only after safety and pharmacokinetic data from the previous dose were reviewed [3] [4] [5]

Administration Conditions:

  • Administered after an overnight fast of at least 8 hours
  • Given as 60 mL of an oral solution containing the di-N-methylglucamine salt
  • Dosing vessel rinsed three times with 60 mL tap water, which was consumed by the participant
  • Standardized meal provided 4 hours post-dosing
  • Prohibitions included alcohol-, caffeine-, and xanthine-containing foods/beverages from 24 hours before to 48 hours after dosing, and grapefruit products from 1 week before dosing until study completion [4]
Bioanalytical Method Protocol

Sample Collection:

  • Plasma: Blood samples (10 mL) collected via indwelling catheter or venipuncture pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, 24, 30, 36, 42, 48, 96, 144, 192, 240, 288, 336, 384, 432, and 480 hours post-dose (within 10% of time points after 48 hours) [4]
  • Urine: Collected over intervals of 0-12, 12-24, 24-36, and 36-48 hours post-dose [4]

Sample Processing:

  • Plasma separated within 30 minutes of collection by centrifugation at 1,500 × g for 10 minutes at 4°C
  • Duplicate plasma samples stored at -70°C prior to analysis
  • Urine volume and creatinine concentration measured, with duplicate 20-mL samples stored at -70°C [4]

Analytical Method:

  • This compound concentrations measured using validated high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS)
  • Internal standard: 2,2-dimethylsuccinyl-4-dihydrobetulinic acid ester (DSD)
  • Precursor/fragment ions: 583.5→455.4 m/z for this compound in heparinized plasma and acidified urine; 585.3→457.3 m/z for DSD
  • Calibration range: 0.02 to 60.0 μg/mL for plasma; 100 to 40,000 ng/mL for urine
  • Assay accuracy: 96.3-105% for plasma; 83.7-94.2% for urine
  • Assay precision (RSD): 5.5-9.6% for plasma; 3.8-10.3% for urine [4]

Pharmacokinetic Analysis:

  • Noncompartmental analysis using established methods
  • Parameters estimated: C~max~, T~max~, AUC~0-t~, AUC~0-∞~, λ~z~, t~1/2~, CL/F
  • Dose proportionality assessed using power model [4]
Safety Assessment Protocol

Adverse Event Monitoring:

  • Participants monitored throughout the study for adverse events
  • Relationship to study drug assessed by investigators [3] [5]

Clinical Evaluations:

  • Physical examinations at baseline and follow-up (21 days after dosing)
  • Vital signs measurements pre-dose, at multiple time points during the study, and at follow-up
  • 12-lead electrocardiograms (ECG) pre-dose, during the study, and at follow-up
  • Clinical laboratory testing (hematology, clinical chemistry, urinalysis) pre-dose, during the study, and at follow-up [4] [5]

Special Investigations:

  • Urinary 6β-hydroxycortisol/cortisol ratio measured on days 1, 5, and 11 to assess CYP3A activity [5]

Graphical Summaries

This compound Pharmacokinetic Study Design

G Start Study Protocol Approval Screening Participant Screening Healthy Males, 18-55 years BMI 18.5-30 kg/m² Start->Screening Randomization Randomization 6 Active : 2 Placebo per cohort Screening->Randomization Dosing Study Drug Administration Oral Solution, Fasted State Randomization->Dosing PK1 Intensive PK Sampling Plasma: 0.25h to 480h Urine: 0-48h Dosing->PK1 Single-Dose Study PK2 Sparse PK Sampling Pre-dose Days 1-10 48h intervals until Day 21 Dosing->PK2 Multiple-Dose Study Safety Safety Monitoring AEs, Vital Signs, ECG Lab Tests, Physical Exams PK1->Safety PK2->Safety Analysis Sample Analysis HPLC-MS/MS Method Noncompartmental Analysis Safety->Analysis Safety->Analysis Completion Study Completion Analysis->Completion Analysis->Completion

This flowchart illustrates the comprehensive study design for evaluating this compound pharmacokinetics and safety in healthy volunteers, highlighting the parallel approaches for single and multiple-dose studies that share common safety monitoring and analytical methodologies.

This compound PK Parameter Relationships

G Absorption Absorption Phase Tmax Tₘₐₓ: 1-3 hours Absorption->Tmax Distribution Distribution Phase Absorption->Distribution Cmax Cₘₐₓ: Dose Proportional Absorption->Cmax Elimination Elimination Phase Distribution->Elimination HalfLife t₁/₂: 60-80 hours Elimination->HalfLife AUC AUC: Dose Proportional Elimination->AUC Clearance CL/F: ~175 mL/h Elimination->Clearance Accumulation Accumulation Ratio: ~4x HalfLife->Accumulation Dose Oral Dose Dose->Absorption Rapid

This diagram illustrates the key pharmacokinetic parameters of this compound and their interrelationships, highlighting the compound's rapid absorption, dose-proportional exposure, and prolonged elimination half-life that contributes to significant accumulation with multiple dosing.

Conclusion and Research Applications

The comprehensive pharmacokinetic evaluation of this compound in healthy volunteers has established a solid foundation for its clinical development as a novel HIV-1 maturation inhibitor. The key attributes of favorable pharmacokinetics, including dose proportionality, prolonged half-life, and minimal drug interaction potential, combined with an excellent safety profile, support its further investigation as a promising antiretroviral agent [3] [4] [5].

The experimental protocols detailed in these application notes provide researchers with robust methodologies for conducting clinical pharmacokinetic studies of novel antiretroviral agents, with specific applications for:

  • Drug development planning for maturation inhibitors and other antiretroviral agents
  • Clinical trial design for phase I pharmacokinetic and safety studies
  • Bioanalytical method development for compound quantification in biological matrices
  • Drug interaction assessment strategies for combination regimens

Despite the promising pharmacokinetic profile, the clinical development of this compound was ultimately limited by issues of variable patient response associated with naturally occurring polymorphisms in the Gag SP1 region, particularly at positions V7 and T8 [1] [6]. This underscores the importance of integrating pharmacogenetic considerations early in drug development programs. Nevertheless, the pharmacokinetic and safety data from these healthy volunteer studies remain valuable for informing the development of second-generation maturation inhibitors, such as GSK3640254 and BMS-955176, which are designed to overcome these resistance limitations [7] [1].

References

Comprehensive Application Notes and Protocols: Bevirimat in Antiretroviral Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Bevirimat (BVM), also known as PA-457, represents the first-in-class maturation inhibitor for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. This novel therapeutic agent is a derivative of betulinic acid, a natural product originally identified from Chinese herb Syzygium claviflorum [1]. Unlike conventional antiretroviral drugs that target enzymatic processes, this compound operates through a distinct mechanism by interfering with the final catalytic cleavage step of the Gag polyprotein precursor, specifically preventing the separation of spacer peptide 1 (SP1) from the capsid protein C-terminal domain (CA-CTD) [2] [3]. This unique mechanism results in the production of immature, non-infectious virus particles despite ongoing viral replication efforts [3] [1].

The developmental trajectory of this compound has demonstrated both promise and challenges. Initial clinical trials revealed significant, dose-dependent viral load reductions in HIV-1-infected individuals, establishing proof-of-concept for maturation inhibition as a therapeutic strategy [2] [3]. The pharmacokinetic profile of this compound supports once-daily dosing, with peak plasma concentrations attained approximately 1-3 hours after dosing and a mean plasma elimination half-life of 58-80 hours [3]. However, advancement through clinical phases encountered obstacles due to the emergence of naturally occurring polymorphisms in the CA-SP1 cleavage site, particularly at SP1 residues 7 and 8 (SP1-V7A, -V7M, -T8Δ, and -T8N), which confer resistance and reduced clinical efficacy in up to 50% of patients [2]. This limitation has prompted ongoing research into next-generation maturation inhibitors with improved resistance profiles while maintaining this compound's unique mechanism of action.

Mechanism of Action and Structural Basis

Molecular Mechanism of Maturation Inhibition

HIV-1 maturation represents the final stage in the viral life cycle, during which the structural Gag polyprotein precursor undergoes proteolytic cleavage by the viral protease into constituent domains (MA, CA, SP1, NC, SP2, and p6) [2]. The CA-SP1 junction is the slowest cleavage site and folds into an α-helix that self-associates into a 6-helix bundle, stabilizing the Gag hexamer in the immature viral lattice [2]. The scissile bond between CA-L231 and SP1-A1 is strategically located in the middle of this junction helix and remains occluded inside the 6-helix bundle, requiring at least partial unfolding for protease access [2]. This compound specifically targets this rate-limiting step by binding to and stabilizing the CACTD-SP1 region, thereby preventing the conformational changes necessary for proteolytic processing [2] [1].

Atomic-resolution magic-angle-spinning NMR structures of microcrystalline assemblies of CACTD-SP1 complexed with this compound have revealed unprecedented details of this mechanism. This compound binds directly in the center of the helical bundle,

G Gag Gag Protease Protease Gag->Protease Viral protease cleavage ImmatureVirion ImmatureVirion Gag->ImmatureVirion Incomplete processing MatureVirion MatureVirion Protease->MatureVirion Normal processing NonInfectious NonInfectious ImmatureVirion->NonInfectious Infectious Infectious MatureVirion->Infectious BVM BVM BVM->Gag Binds CA-SP1 junction

Figure 1: Mechanism of this compound-mediated maturation inhibition. This compound binds the CA-SP1 junction, preventing proper proteolytic cleavage and resulting in non-infectious immature virions.

tightening the 6-helix bundle pore and quenching the motions of SP1 and the simultaneously bound assembly cofactor inositol hexakisphosphate (IP6) [2]. This structural stabilization prevents protease access to the cleavage site, effectively halting the production of mature capsid protein and subsequent viral maturation. The simultaneous binding of this compound and IP6 to distinct sites within the same region provides a cooperative stabilization effect, with IP6 located just above the 6-helix bundle forming salt bridges with lysine residues (CA-K158 and CA-K227) while this compound occupies the central pore [2]. This detailed structural understanding explains how this compound indirectly inhibits proteolysis without competing directly with protease substrate binding.

Resistance Profile and Polymorphisms

Clinically Significant Resistance Mutations

This compound resistance primarily emerges through specific amino acid substitutions at or near the CA-SP1 cleavage site that compromise drug binding without necessarily impairing viral replication capacity. The major resistance pathways identified through in vitro selection studies and clinical observations include SP1-A1V, SP1-A3T, SP1-A3V, CA-H226V, CA-L231F, and CA-L231M [2] [4]. Of these, SP1-A1V is particularly noteworthy as it confers resistance without significantly impairing viral replication fitness [2]. Additionally, naturally occurring polymorphisms at SP1 residues 7 and 8 (SP1-V7A, -V7M, -T8Δ, and -T8N) are associated with reduced clinical responsiveness to this compound and explain the limited efficacy observed in approximately 50% of patients during clinical trials [2] [3].

Table 1: Major this compound resistance mutations and their clinical significance

Mutation Location Resistance Level Replication Capacity Prevalence
SP1-A1V SP1 residue 1 High Unimpaired Selected in vitro
SP1-V7A SP1 residue 7 Moderate to High Variable Natural polymorphism
SP1-T8Δ SP1 residue 8 High Reduced Natural polymorphism
CA-H226V CA C-terminal Moderate Unimpaired Selected in vitro
CA-L231F/M CA C-terminal High Slightly reduced Selected in vitro

Geographic variation in polymorphisms affecting this compound efficacy has been documented. Analysis of HIV-1 subtype A variant IDU-A isolates from Russia revealed an absence of canonical resistance mutations but identified a high prevalence of SP1-T8Q polymorphism (98% of cases), which may potentially affect clinical efficacy [4]. This highlights the importance of pre-treatment genotyping at the CA-SP1 junction to identify polymorphisms that may compromise this compound activity in specific viral subtypes and populations.

Combination Therapy Rationale and Evidence

Synergistic Potential with Established Antiretroviral Classes

The unique mechanism of this compound as a maturation inhibitor provides a strong rationale for combination with established antiretroviral classes. This compound demonstrates synergistic effects when combined with protease inhibitors, integrase strand transfer inhibitors, nucleoside reverse transcriptase inhibitors, and non-nucleoside reverse transcriptase inhibitors [1]. This synergy arises from the non-overlapping mechanisms targeting distinct stages of the viral life cycle, potentially creating a higher genetic barrier to resistance while maximizing viral suppression. The complementary action of this compound with other classes is particularly valuable in treatment-experienced patients with multidrug-resistant virus, where this compound maintains potency against strains resistant to other drug classes [1].

Current antiretroviral therapy standards emphasize the importance of combination regimens typically consisting of three agents from at least two different drug classes [5] [6]. The incorporation of this compound into such regimens could potentially address several limitations of current combinations. Specifically, this compound's distinct resistance profile, different metabolic pathways (primarily hepatic glucuronidation and hepatobiliary excretion with minimal renal elimination), and favorable toxicity spectrum make it a compatible combination partner [3]. Additionally, the structural stabilization of the immature Gag lattice by this compound may physically impede access to cleavage sites in a manner that complements the enzymatic inhibition of protease inhibitors, potentially creating dual obstruction of the maturation process.

Table 2: this compound combination potential with established antiretroviral classes

Drug Class Mechanistic Synergy Resistance Profile Clinical Evidence
Protease Inhibitors Complementary inhibition of Gag processing Non-overlapping In vitro synergy demonstrated
Integrase Inhibitors Targeting successive steps in virion maturation Independent resistance pathways Limited clinical data
NRTIs Targeting early vs. late life cycle stages Distinct resistance mechanisms Phase II trials show additive effects
NNRTIs Independent action on reverse transcription vs. maturation No cross-resistance In vitro studies support combination

Experimental Protocols and Methodologies

Antiviral Activity and Combination Screening Assays

The assessment of this compound's antiviral activity employs standardized in vitro infectivity models utilizing either laboratory-adapted HIV-1 strains or primary clinical isolates. The following protocol outlines a comprehensive approach for evaluating this compound alone and in combination with other antiretrovirals:

Cell Culture and Infection Protocol:

  • Cell preparation: Maintain MT-4 cells or peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in 5% CO₂. For combination assays, include appropriate controls for each drug alone and vehicle controls.
  • Viral inoculation: Infect cells with HIV-1₃₆ (X4-tropic) or HIV-1 Bal. (R5-tropic) at a multiplicity of infection of 0.01 for 2 hours at 37°C.
  • Drug treatment: Prepare serial dilutions of this compound (typically 0.001-10 µM) alone or in combination with other antiretrovirals. Add drug solutions to infected cells and incubate for 5-7 days.
  • Viral quantification: Measure viral replication using p24 antigen ELISA or reverse transcriptase activity in culture supernatants. Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

Combination Effect Analysis:

  • Synergy assessment: Evaluate combination effects using the Bliss independence model or Chou-Talalay method to calculate combination indices (CI).
  • Statistical validation: Perform triplicate experiments with appropriate statistical analysis to determine significance of combination effects. A CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effects, and CI > 1.1 indicates antagonism.
Resistance Monitoring and Genotypic Analysis

Monitoring for this compound resistance requires specialized genotypic analysis focused on the CA-SP1 cleavage region, which is not routinely sequenced in standard HIV genotypic resistance tests. The following protocol details a comprehensive approach:

Sequencing and Analysis Protocol:

  • RNA extraction: Isolate viral RNA from plasma samples using commercial extraction kits. For historical analysis, utilize stored plasma or viral culture supernatants.
  • Reverse transcription-PCR: Amplify the CA-SP1 region (nucleotides 2016-2266 relative to HXB2) using nested PCR with specific primers:
    • Outer forward: 5'-GTTCGGCTGGCGGTCTATC-3'
    • Outer reverse: 5'-TGCTAGAGATTTTCCACACTG-3'
    • Inner forward: 5'-GGACAAGCTATTACCAGTAC-3'
    • Inner reverse: 5'-TTTTTTTTTTTTTTTTTTTTTTTTTGGAAAATCTCTAGC-3'
  • Sequencing and analysis: Purify PCR products and perform bidirectional Sanger sequencing. Translate sequences and compare with reference sequences (HXB2) to identify resistance-associated mutations (H226Y, L231F, L231M, A1V, A3T, A3V) and natural polymorphisms (V7A, T8Δ, T8N, T8Q).

Phenotypic Confirmation:

  • Cloning and site-directed mutagenesis: Introduce identified mutations into reference strains (NL4-3) using site-directed mutagenesis to confirm resistance profiles.
  • Phenotypic resistance testing: Determine fold-change in IC₅₀ compared to wild-type virus using the antiviral activity assay described above.

G Start Sample Collection (Plasma/Isolates) RNA Viral RNA Extraction Start->RNA PCR Nested PCR Amplification CA-SP1 Region RNA->PCR Seq Bidirectional Sequencing PCR->Seq Analysis Sequence Analysis Mutation Identification Seq->Analysis Pheno Phenotypic Confirmation (Site-directed Mutagenesis) Analysis->Pheno Report Resistance Report Pheno->Report

Figure 2: this compound resistance monitoring workflow. Comprehensive genotypic and phenotypic analysis of the CA-SP1 region for resistance-associated mutations and polymorphisms.

Research Applications and Future Directions

Clinical Trial Design Considerations

The development of this compound and next-generation maturation inhibitors requires specialized clinical trial designs that address the unique resistance profile of this drug class. Future clinical studies should incorporate pretreatment screening for CA-SP1 polymorphisms to enroll patients most likely to respond to therapy [4]. Adaptive trial designs that allow for regimen optimization based on early efficacy signals may accelerate the development of optimal combination approaches. Additionally, clinical trials should prioritize populations with limited treatment options, including patients with multidrug-resistant virus who may derive particular benefit from this novel mechanism of action.

Key endpoints for this compound combination trials should include:

  • Primary efficacy endpoint: Proportion of patients achieving HIV-1 RNA <50 copies/mL at week 48
  • Key secondary endpoints: Magnitude of viral load reduction from baseline, CD4+ T-cell count changes, incidence of treatment-emergent resistance mutations
  • Safety endpoints: Frequency and severity of adverse events, laboratory abnormalities, discontinuation rates due to adverse events
Targeting Viral Reservoirs and Cure Strategies

The distinct mechanism of this compound may offer unique advantages for targeting viral reservoirs in cure strategies. As monocyte-derived macrophages (MDM) represent an important cellular reservoir for HIV-1 due to their resistance to viral cytopathic effects and widespread distribution in tissues, including the central nervous system [7], the activity of antiretrovirals in these reservoirs is crucial. Current antiretroviral regimens show variable penetration into lymphoid tissues and sanctuary sites, with some studies demonstrating lower drug concentrations in these compartments compared to blood [7]. The potential of this compound to effectively target macrophage reservoirs and its distinct resistance profile warrant investigation in novel eradication strategies.

Future research directions should focus on:

  • Reservoir penetration studies: Evaluation of this compound concentrations in lymphoid tissue, central nervous system, and other sanctuary sites
  • Latency reversal combinations: Investigation of this compound in combination with latency reversing agents to prevent spread from reactivated reservoirs
  • Novel formulation approaches: Development of long-acting formulations or nanoparticle-based delivery to enhance reservoir targeting

Conclusion

This compound represents a pioneering maturation inhibitor with a unique mechanism distinct from established antiretroviral classes. The structural insights revealing its binding to the CACTD-SP1 6-helix bundle provide a foundation for understanding its antiviral activity and resistance profile [2]. While clinical development has faced challenges due to naturally occurring polymorphisms, particularly in the SP1 region [2] [4], the drug maintains significant potential for combination approaches with synergistic partners. The experimental protocols outlined for antiviral assessment, combination screening, and resistance monitoring provide researchers with standardized methodologies to advance this drug class. Future applications in targeting viral reservoirs and incorporation into novel eradication strategies underscore the continuing relevance of maturation inhibition as a valuable therapeutic approach in the HIV armamentarium.

References

overcoming bevirimat resistance natural polymorphisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What was the main reason for Bevirimat's clinical failure? this compound's development was halted because a significant proportion of patients, especially those infected with HIV-1 subtype C, did not respond to the treatment. This was due to naturally occurring polymorphisms in the QVT motif (residues 369-371) of the Gag protein's SP1 region. The polymorphism at SP1 residue V7 (also known as V370) was identified as a primary determinant of this intrinsic resistance [1] [2] [3].

  • Which HIV-1 subtypes are most affected by these natural polymorphisms? Polymorphisms in the QVT motif are exceptionally common in non-B subtypes. One study found them in over 90% of non-B subtypes, compared to about 39% of subtype B viruses [2]. Subtype C, which accounts for nearly half of global HIV-1 infections, is particularly affected, and its isolates are naturally resistant to this compound [4].

  • What is the primary strategy to overcome this compound resistance? The most successful strategy has been the chemical modification of the this compound molecule to create second-generation maturation inhibitors. Key modifications include adding alkyl amine or other hydrophilic functional groups to the C-28 position of the this compound core structure. These analogs show potent activity against a wide range of HIV-1 subtypes, including those with polymorphisms that confer resistance to the original this compound [5] [6] [4].

  • How do these second-generation maturation inhibitors work? While they share this compound's core mechanism of blocking the cleavage of the CA-SP1 site in the Gag polyprotein, second-generation inhibitors like BMS-955176 bind to their Gag target with higher affinity and slower dissociation rates. This results in more complete and sustained inhibition of viral maturation, even in the presence of resistant polymorphisms [6].

Experimental Guide & Data Summary

Identifying and Testing for Resistance-Associated Polymorphisms

Before evaluating new compounds, it is essential to genotype the viral isolates or constructs to confirm the presence of resistance-associated polymorphisms.

Key Protocol: Genotypic Resistance Testing [2] [7]

  • Amplify and Sequence the region of the HIV-1 gag gene encompassing the CA-SP1 cleavage site (approximately HxB2 nucleotides 1759 to 1982).
  • Perform Multiple Sequence Alignment (e.g., using ClustalW) against a reference strain like HxB2 or NL4-3.
  • Analyze Polymorphisms: Pay close attention to amino acid positions 369 (Q), 370 (V), and 371 (T) in the SP1 region. The presence of mutations like V370A is a strong indicator of this compound resistance [1] [2].
Evaluating Second-Generation Maturation Inhibitors

The activity of new compounds is typically assessed using a combination of biochemical and virological assays. The table below summarizes efficacy data for this compound and its analogs against different HIV-1 subtypes.

Table 1: Comparative Efficacy of this compound and Second-Generation Analogs

Compound Modification Activity against Subtype B (IC₅₀) Activity against Subtype C (IC₅₀) Key Findings Source
This compound (BVM) First-generation Potent (Low nM range) Inactive (IC₅₀ > 1000 nM) Failed against viruses with QVT motif polymorphisms. [4]
BVM Analogs (e.g., 7m, 7r, 7s) C-28 alkyl amine Potent Potent (Low nM range) Dose-dependent accumulation of CA-SP1 (p25); up to 90% reduction in infectivity. [4]
BMS-955176 (GSK3532795) Second-generation MI Potent Potent High affinity for Gag; overcomes breakthrough infection seen with BVM. [6]

Key Protocol: Gag Processing Assay to Assess MI Activity [1] [4] This Western blot-based assay measures the compound's ability to inhibit the cleavage of the CA-SP1 precursor (p25) to mature CA (p24).

  • Transfection & Treatment: Transfect mammalian cells (e.g., HEK-293T or COS-1) with a proviral HIV-1 DNA clone (e.g., NL4-3 for subtype B, K3016 for subtype C) in the presence of a dilution series of the maturation inhibitor or a DMSO control.
  • Virus Harvest: At 48 hours post-transfection, collect the culture supernatant and pellet the viral particles through a sucrose cushion.
  • SDS-PAGE & Western Blotting: Resuspend the viral pellets, separate the proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with HIV-Ig or anti-p24 antibody.
  • Analysis: A successful maturation inhibitor will cause a dose-dependent accumulation of the p25 (CA-SP1) intermediate and a corresponding decrease in the p24 (CA) protein. Quantify the bands using software like ImageJ to determine the percentage of unprocessed p25.

Below is a workflow diagram summarizing the key experimental steps for evaluating a maturation inhibitor:

start Start MI Evaluation genotyping Genotypic Analysis Sequence Gag CA-SP1 region start->genotyping poly_check Check for polymorphisms at QVT motif (e.g., V370A) genotyping->poly_check exp_design Experimental Design Select sensitive and resistant viral constructs poly_check->exp_design gag_assay Gag Processing Assay exp_design->gag_assay inf_assay Infectivity Assay (TZM-bl cells) gag_assay->inf_assay data Data Analysis - p25/p24 accumulation - IC₅₀ and MPI values inf_assay->data concl Conclusion Evaluate compound potency and coverage data->concl

Key Protocol: Single-Cycle Infectivity Assay [1] [4] This assay confirms that the defective virions produced in the presence of the inhibitor are non-infectious.

  • Produce Virus: Generate VSV-G pseudotyped viruses in the presence or absence of the maturation inhibitor.
  • Infect Reporter Cells: Use these viruses to infect TZM-bl indicator cells, which express luciferase upon HIV-1 infection.
  • Measure Infectivity: Lyse the cells 48 hours post-infection and measure luciferase activity. A potent maturation inhibitor will significantly reduce luciferase signal, indicating a loss of viral infectivity.

Key Technical Considerations

  • Beyond IC₅₀: Maximal Percent Inhibition (MPI): When profiling compounds, evaluate both the IC₅₀ and the MPI. This compound often showed incomplete inhibition (low MPI) against certain polymorphs, allowing "breakthrough" of infectious virus at high drug concentrations. Second-generation MIs like BMS-955176 achieve near-complete inhibition (high MPI) [6].
  • Linker Length in C-28 Analogs: Research indicates that for C-28 modified analogs, shorter linker lengths between the core structure and the functional group generally correlate with better antiviral activity [5].

References

improving bevirimat solubility derivative design

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Why is improving bevirimat's solubility a primary goal in derivative design? Low water solubility is a major pharmaceutical limitation of this compound (BVM). Improving solubility is not just for better drug formulation, but is directly linked to enhancing anti-HIV-1 activity and the selectivity index (SI). Research shows that introducing hydrophilic substituents can lead to derivatives with higher aqueous solubility, which in turn correlates with a 2.5-fold increase in activity and a significantly improved antiviral profile compared to the original this compound [1].

  • What are the main chemical strategies to enhance solubility in this compound derivatives? The main strategies focus on modifying the this compound scaffold to introduce more polar or ionizable groups [1] [2] [3]:

    • C-28 Modification: Replacing the C-28 carboxyl group with more hydrophilic groups, such as alkyl amines, has proven highly successful. These derivatives can show markedly improved potency against HIV-1, including strains resistant to the original this compound [3].
    • Phosphorus Incorporation: Introducing phosphate or phosphonate groups directly into the triterpene system or its side chains can create derivatives with comparable or even superior anti-HIV-1 activity and selectivity [2].
    • Prodrug Approach: Creating phosphate prodrugs is an effective method to overcome the low oral bioavailability of triterpenoids. These prodrugs are designed to be cleaved in the body to release the active drug [2].
  • Which specific derivative modifications have shown the most promise? Recent research highlights two specific approaches:

    • C-28 Alkyl Amine Derivatives: A series of these compounds were identified as being "markedly more potent" than BVM against a standard HIV-1 lab strain (NL4-3). Crucially, they also retained robust antiviral activity against a common resistant variant (the SP1-V7A polymorphism) that renders BVM ineffective [3].
    • Phosphonate Analogs: A specific 30-diethylphosphonate analog of BVM demonstrated an IC50 of 0.02 μM, which is comparable to BVM, but with a much higher Selectivity Index (SI) of 3450 (BVM SI=967), indicating a wider safety margin [2].

Summary of Key this compound Derivatives and Their Properties

The table below summarizes data on this compound and its key derivatives from recent studies for easy comparison.

Compound Key Structural Modification Reported Anti-HIV-1 IC₅₀ (μM) Selectivity Index (SI) Key Advantage/Note
This compound (BVM) Prototype molecule 0.03 [2] 967 [2] First-in-class maturation inhibitor; limited by SP1 polymorphisms [1] [3].
Compound 7 [1] Hydrophilic substituents at C-28 0.016 [1] 2118.75 [1] ~2.5x more active than BVM; higher solubility and better profile [1].
Compound 14a [2] 30-diethylphosphonate analog 0.02 [2] 3450 [2] Higher selectivity than BVM; strong molecular interactions with target [2].
C-28 Alkyl Amine 7 series [3] Alkyl amine at C-28 < 0.1 (Nanomolar range) [3] Not Specified Potent against BVM-resistant HIV-1 strains (e.g., V7A variant) [3].

Experimental Protocols for Key Evaluations

Here are detailed methodologies for key experiments cited in the development of this compound derivatives.

In Vitro Anti-HIV-1 Activity and Cytotoxicity Assay

This standard assay determines the compound's potency (IC50) and safety margin (Selectivity Index).

  • Objective: To evaluate the compound's ability to inhibit HIV-1 replication and its cytotoxicity in host cells.
  • Materials:
    • Cell Line: MT-4 T-cell line [3].
    • Virus: HIV-1 NL4-3 molecular clone (wild-type and SP1-V7A variant) [3].
    • Compounds: this compound derivatives dissolved in DMSO.
  • Procedure:
    • Infect MT-4 cells with RT-normalized virus supernatants for 30 minutes [3].
    • Culture the infected cells in the presence of serial dilutions of the test compound [3].
    • Incubate for 4 days.
    • Collect culture supernatants and measure viral replication levels using a reverse transcriptase (RT) assay [3].
    • Determine the IC50 (concentration that inhibits 50% of viral replication) using graphing/statistical software [3].
    • Perform a parallel cytotoxicity assay (e.g., MTT or CCK-8 assay) on uninfected cells to determine the CC50 (cytotoxic concentration for 50% of cells) [4] [1].
    • Calculate the Selectivity Index (SI): SI = CC50 / IC50 [1].
CA-SP1 Processing (Maturation Inhibition) Assay

This assay confirms that the derivative works via the intended mechanism of action by blocking the final cleavage step of Gag.

  • Objective: To assess the compound's ability to inhibit the cleavage of the CA-SP1 precursor to mature CA protein.
  • Materials:
    • Cell Line: HeLa cells [3].
    • Plasmid: pNL4-3 (HIV-1 molecular clone) [3].
    • Labeling: [³⁵S]Methionine/Cysteine mixture [3].
  • Procedure:
    • Transfect HeLa cells with the pNL4-3 plasmid [3].
    • Maintain the test compound in the culture medium throughout.
    • At 24 hours post-transfection, starve cells in Met/Cys-free medium for 30 minutes, then metabolically label with [³⁵S]Met/Cys for 2-3 hours [3].
    • Collect virus particles from the culture supernatant via ultracentrifugation [3].
    • Lyse the virus pellets and immunoprecipitate Gag-related proteins.
    • Separate the proteins using SDS-PAGE (gels with 13.5-15% polyacrylamide) to resolve the CA-SP1 intermediate from the mature CA protein [3].
    • Visualize and quantify the bands using a phosphorimager. Accumulation of the CA-SP1 band indicates effective maturation inhibition [3].

Experimental Workflow for Derivative Evaluation

The diagram below outlines the logical flow for evaluating a new this compound derivative, from synthesis to mechanism confirmation.

Start Start: New this compound Derivative Step1 1. Chemical Synthesis & Characterization (NMR, MS) Start->Step1 Step2 2. In Vitro Anti-HIV-1 Assay (Determine IC₅₀ and SI) Step1->Step2 Step3 3. CA-SP1 Processing Assay (Confirm Mechanism of Action) Step2->Step3 Step4 4. Advanced Profiling (e.g., Kinase Screening, Molecular Docking) Step3->Step4 End Lead Candidate Identified Step4->End

Key Design Strategies for "Me-Better" Derivatives

To design improved this compound derivatives, focus on overcoming the limitations of the parent compound:

  • Combatting Resistance: The primary failure of this compound in late-stage trials was due to pre-existing polymorphisms in the CA-SP1 region of Gag (e.g., V7A) [1] [3]. The most promising derivatives, such as the C-28 alkyl amine compounds, are specifically designed to overcome this by showing potent activity against these resistant viral variants [3].
  • Enhancing Solubility and Binding: Introducing phosphonate groups or other hydrophilic substituents can improve aqueous solubility and create additional strong interactions (e.g., hydrogen bonds) with the target CA-SP1 protein, leading to higher potency and selectivity [2].
  • Utilizing Prodrugs: For compounds where solubility remains a challenge, phosphate prodrugs (e.g., of betulin) can be synthesized to significantly improve bioavailability. These are cleaved by cellular enzymes to release the active triterpenoid molecule [2].

References

second generation bevirimat analogs development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

The table below summarizes common challenges and their solutions related to the use of second-generation HIV-1 Maturation Inhibitors (MIs).

Question Issue Description Evidence-Based Solution & Key References
Low potency against non-subtype B or polymorphic viruses Parental BVM is ineffective against HIV-1 with SP1 polymorphisms (e.g., V7A common in subtype C) [1] [2]. Use second-generation analogs with C-28 modifications (e.g., specific alkyl amine linkers). These show potent, broad-spectrum activity in biochemical and virological assays [1] [2].
Virus shows reduced susceptibility to MIs during selection experiments Resistance can emerge via mutations in Gag [3]. Identify common resistance pathways. For subtype B: SP1-A1V, CA-P157A. For subtype C: CA-V230M, SP1-A1V, SP1-S5N, SP1-G10R. Monitor these sites in persistent viruses [3].
Optimizing the chemical structure for potency and spectrum Linker length at C-28 significantly impacts activity [1]. Shorter linkers generally yield better potency. 1C linkers outperform 2C and 3C linkers against subtypes B and C. The nature of the C-28 functional group is also critical [1].
Determining if infectivity loss is due to maturation defect Need to confirm MI mechanism (blocking CA-SP1 cleavage) versus other effects (e.g., entry inhibition) [2]. Use a single-cycle infectivity assay. Treat virus-producing cells with MI, then harvest virus and infect TZM-bl cells without MI. Loss of infectivity confirms maturation defect [2].
Compound activity is attenuated in the presence of human serum High serum protein binding can reduce effective drug concentration [4]. Explore analogs with modified C-3 substituents (e.g., para-benzoic acid derivative) or C-28 amides with basic amines, which can reduce serum protein binding and improve pharmacokinetics [4].

Essential Experimental Protocols

Here are detailed methodologies for key assays cited in the FAQs and literature.

CA-SP1 Processing (Accumulation) Assay

This western blot-based assay measures the accumulation of the CA-SP1 intermediate (p25), directly indicating MI activity [1] [2].

  • Principle: Effective MIs block the final cleavage of CA-SP1 to mature CA (p24), leading to a dose-dependent increase in p25 in viral particles.
  • Procedure:
    • Transfection & Treatment: Transfect HEK-293T cells with an HIV-1 molecular clone (e.g., NL4-3 for subtype B, K3016 for subtype C). Maintain the culture in the presence of your MI or a DMSO control throughout the experiment [1].
    • Virus Harvest: Collect viral supernatants 24-48 hours post-transfection and filter through a 0.45 µm filter.
    • Virus Pelletation: Pellet the virus by ultracentrifugation (e.g., at 210,100 × g for 1 hour at 4°C) [1].
    • Western Blot: Resuspend the viral pellet, separate proteins by SDS-PAGE (15% gel), and transfer to a membrane. Probe with HIV-IgG (available from the NIH AIDS Reagent Program) followed by an HRP-conjugated secondary antibody [1] [2].
    • Detection & Analysis: Visualize using enhanced chemiluminescence. Quantify the bands for p25 (CA-SP1) and p24 (CA) using software like ImageJ. Activity is indicated by an increased p25/p24 ratio.
Single-Cycle Infectivity Assay

This assay confirms that reduced infectivity results from a maturation defect in the virion, not off-target effects [2].

  • Principle: Viruses produced from MI-treated cells have defective cores and are non-infectious. This infectivity is measured using reporter cells.
  • Procedure:
    • Produce Virus: Generate virus stocks by transfecting HEK-293T cells in the presence of MI or DMSO control [2].
    • Normalize Virus: Harvest and filter supernatants. Normalize virus stocks based on p24 antigen content using an ELISA kit.
    • Infect Target Cells: Infect TZM-bl reporter cells (which contain a luciferase gene under the control of the HIV-1 LTR) with a normalized amount of virus (e.g., 5 ng p24). Include DEAE-dextran (e.g., 20 µg/mL) to enhance infection. Crucially, do not add MI to the infection medium [2].
    • Measure Infectivity: After 48 hours, lyse the cells and measure luciferase activity using a commercial kit. Compare the luciferase activity (relative light units) from viruses produced with vs. without MI.

The workflow for these core validation assays is summarized in the following diagram:

G start Start Experiment prod Produce Virus in HEK-293T Cells with MI Treatment start->prod split Split Virus Sample prod->split assay1 CA-SP1 Accumulation Assay split->assay1 assay2 Single-Cycle Infectivity Assay split->assay2 blot Ultracentrifugation & Western Blot assay1->blot result1 Result: Measure p25/p24 Ratio blot->result1 conclusion Confirm Maturation Inhibition Mechanism result1->conclusion norm Normalize by p24 Infect TZM-bl Cells (No MI in medium) assay2->norm result2 Result: Measure Luciferase Activity norm->result2 result2->conclusion

Quantitative Data for Experimental Design

For your experimental planning and analysis, here are key quantitative findings from recent studies.

Table 1: Resistance-Associated Mutations in Second-Generation MIs Mutations identified through de novo selection experiments that confer resistance [3].

HIV-1 Subtype Gag Domain Identified Resistance Mutations
Subtype B Capsid (CA) CA-P157A (in the Major Homology Region)
Spacer Peptide 1 (SP1) SP1-A1V
Subtype C Capsid (CA) CA-V230M
Spacer Peptide 1 (SP1) SP1-A1V, SP1-S5N, SP1-G10R

Table 2: Effect of C-28 Linker Length on MI Activity The impact of the carbon linker length between the triterpene core and the nitrogen atom in C-28 alkyl amine derivatives on antiviral activity [1].

Linker Length Example Compound(s) Effect on Activity Against HIV-1 Subtypes B & C
1C Linker CV-10237, CV-10238, CV-10239, CV-10240 Highest potency
2C Linker CV-10236 Intermediate potency
3C Linker CV-10241, CV-10242, CV-10243, CV-10244 Lowest potency of the series

References

bevirimat resistance factors and viral susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Key Resistance Mutations in the Gag CA-p2 Region

The table below summarizes the primary mutations associated with resistance to Bevirimat. The positions are listed according to their standard numbering in the HXB2 reference strain.

Mutation Location Amino Acid Change Notes on Impact & Prevalence

| SP1 (p2) QVT motif (Positions 369-371) | Q6H/V7A/V7M/T8Δ (also written as Q6H, V7A, etc.) | - Primary baseline resistance polymorphism [1] [2].

  • Associated with a lack of response in clinical trials [2].
  • V7A is common in non-B subtypes [2]. | | Capsid (CA) | V362I (also known as CA-V230I) | Confers strong resistance to this compound; identified as a major resistance mutation [1]. | | Capsid (CA) | H358Y, L363M, L363F | Identified in in vitro selection studies [3] [1]. | | SP1 (p2) | A364V, A366V, A366T | Identified in in vitro selection studies [3] [1]. | | SP1 (p2) | S368N | Selected in viruses with a mutated protease background [3]. |

Impact of Viral Subtype on Natural Polymorphisms

The natural occurrence of resistance polymorphisms varies significantly between HIV-1 subtypes, which can pre-determine the susceptibility to this compound.

Subtype Prevalence of QVT Motif Common Resistance Polymorphisms
B (n=265) 66.0% [2] V7A (15.5%) [2]
C (n=553) 0.5% [2] V7A (65.8%), T8N (81.4%) [2]
A (n=134) 0.0% [2] V7A (27.6%) [2]
01_AE (n=72) 0.0% [2] V7A (63.9%) [2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound? this compound is the first-in-class HIV-1 maturation inhibitor. It uniquely targets the Gag polyprotein substrate rather than the viral protease enzyme itself. Its action specifically blocks the final proteolytic cleavage of the Capsid (CA, p24) from the Spacer Peptide 1 (SP1, p2), a rate-limiting step catalyzed by the viral protease. This inhibition leads to the accumulation of the CA-SP1 intermediate (p25) and results in the production of non-infectious viral particles due to defective core condensation [3] [4] [5].

Q2: Why did a significant proportion of patients not respond to this compound in clinical trials despite no prior exposure to the drug? A major reason for this lack of response was the presence of naturally occurring polymorphisms in the patient's virus before treatment. Specifically, variations in the QVT motif (positions 369-371 in Gag, corresponding to positions 6-8 in SP1), such as V7A, were found to significantly reduce susceptibility to this compound [1] [2]. These polymorphisms are highly prevalent in non-B HIV-1 subtypes, which limited the drug's broad clinical utility [2] [5].

Q3: How does resistance to Protease Inhibitors (PIs) influence this compound resistance? Research indicates that the viral protease background can influence the pathway and diversity of this compound resistance. Viruses with PI-resistant proteases were shown to select for a more diverse set of this compound resistance mutations (e.g., Gag V362I, A364V, S368N, V370A) compared to viruses with a wild-type protease [3]. This is likely due to the co-evolution of the protease and its Gag substrate during PI therapy, which alters the cleavage dynamics and can affect how this compound binds or exerts its effect [3] [6].

Q4: Are there computational methods to predict this compound resistance from the viral genotype? Yes, machine learning models have been successfully applied. One study used random forests with hydrophobicity descriptors on the p24/p2 sequence, achieving high predictive accuracy (Area Under the Curve of 0.93). The model identified positions 369 to 376 in the p2 peptide as having the highest impact on resistance, with positions 370 and 372 being particularly critical [7] [8]. This suggests that resistance can be predicted from genotype, which would be valuable for personalized therapy.


Troubleshooting Experimental Issues

Issue 1: Unexplained Resistance in Phenotypic Susceptibility Assays

Problem: A patient-derived viral isolate shows high-level resistance to this compound (>10-fold change in IC₅₀) in a phenotypic assay, but standard genotyping does not reveal any of the classic in vitro selected mutations (e.g., H358Y, A364V).

Solution:

  • Focus Genotyping on the QVT Motif: Sequence the region of Gag encoding the SP1 peptide, specifically targeting amino acids 369 to 371 (QVT). Look for polymorphisms such as Q6H, V7A, V7M, or T8Δ [1] [2].
  • Check for CA-V362I: Also ensure your genotyping covers the C-terminal region of the Capsid (CA) protein to check for the V362I mutation, which is a major contributor to resistance [1].
  • Interpretation: The presence of any of these polymorphisms, especially V7A, is a likely explanation for the observed resistance.
Issue 2: Variable Susceptibility Results with Different Viral Backbones

Problem: The measured resistance factor (IC₅₀ fold-change) for a specific Gag mutation (e.g., in the QVT motif) differs significantly when measured in different laboratory-adapted viral strains (e.g., HXB2 vs. NL4-3).

Solution:

  • Consider the Protease Background: This variability may be due to differences in the protease sequence of the viral backbones. A study showed that the impact of a this compound resistance mutation on both drug resistance and viral replication can be modulated by the protease background, likely due to altered CA/p2 cleavage efficiency [3].
  • Action: When reporting results, always specify the genetic background (both Gag and Protease) of the reference virus used in the assay. For critical experiments, consider using a unified genetic background through site-directed mutagenesis to isolate the effect of the mutation of interest.
Issue 3: Investigating the Mechanism of Resistance

Problem: You have identified a novel mutation and want to investigate how it confers resistance to this compound.

Solution:

  • Experimental Workflow: Follow a systematic approach to characterize the mutation.
  • Proposed Methodology:
    • Step 1 - Site-Directed Mutagenesis (SDM): Introduce the candidate mutation into a well-characterized molecular clone (e.g., pNL4-3) to create an isogenic virus [3] [2].
    • Step 2 - Phenotypic Assay: Determine the IC₅₀ of the mutant virus and the wild-type parent strain in a multicycle antiviral assay. A significant increase in IC₅₀ confirms the role of the mutation in resistance [1] [2].
    • Step 3 - Gag Processing Assay: Culture virus particles and analyze them by Western Blot using CA-specific antibodies. A this compound-resistant virus will show a reduced accumulation of the CA-SP1 (p25) intermediate in the presence of the drug compared to a susceptible virus, indicating the blockade has been overcome [3].
    • Step 4 - Replication Capacity (RC): Compare the replication kinetics of the mutant and wild-type viruses in the absence of drug to understand the fitness cost of the mutation [3].

The following diagram illustrates this experimental workflow:

G start Identify Novel Mutation step1 Site-Directed Mutagenesis (Create isogenic virus) start->step1 step2 Phenotypic Susceptibility Assay (Measure IC₅₀ fold-change) step1->step2 step3 Gag Processing Assay (Western Blot for CA-SP1/p25) step2->step3 step4 Replication Capacity Assay (Growth kinetics without drug) step3->step4 conclusion Characterize Mechanism: Confirm Resistance & Fitness Cost step4->conclusion

Understanding the Resistance Mechanism

The diagram below synthesizes the key factors that contribute to HIV-1 resistance to this compound, as discussed in the FAQs and troubleshooting guides.

G BVM This compound (BVM) Target Binds Gag during assembly at/near CA-SP1 junction BVM->Target Action Inhibits final CA-SP1 cleavage by viral protease (PR) Target->Action Effect Accumulation of p25 (CA-SP1) Non-infectious virions Action->Effect Resistance This compound Resistance Reason1 Natural Polymorphisms (e.g., SP1: V7A, CA: V362I) Resistance->Reason1 Reason2 Prior PI Therapy (PI-resistant protease alters Gag cleavage) Resistance->Reason2 Reason3 In vitro selected mutations (e.g., SP1: A364V, S368N) Resistance->Reason3 Mech1 Alters BVM binding site/ stability in Gag lattice Reason1->Mech1 Mech2 Alters protease-Gag co-evolution, selecting diverse BVM-R mutations Reason2->Mech2 Mech3 Directly restores CA-SP1 cleavage efficiency Reason3->Mech3 FinalEffect Outcome: Restored CA-SP1 cleavage and production of infectious virus Mech1->FinalEffect Mech2->FinalEffect Mech3->FinalEffect

References

Technical Support Guide: Optimizing Bevirimat Coverage Against Gag Polymorphisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bevirimat and Gag Polymorphisms

This compound (BVM) represents the first-generation maturation inhibitor class of HIV-1 therapeutics that disrupts the final step in HIV-1 protease-mediated cleavage of the Gag polyprotein, specifically between the capsid (CA) and spacer peptide 1 (SP1). This intervention prevents the production of infectious viral particles by blocking the structural reorganization required for maturation. The therapeutic mechanism involves stabilizing the immature Gag lattice, thereby preventing proper core condensation and rendering virions non-infectious. Despite promising initial results, this compound's clinical development was halted due to variable patient responses largely attributed to naturally occurring polymorphisms in the Gag region, particularly around the CA-SP1 cleavage site. These polymorphisms are present in approximately 50% of subtype B viruses and are even more prevalent in non-B subtypes, significantly limiting this compound's pan-genotypic coverage and clinical utility.

Understanding the relationship between specific Gag polymorphisms and this compound susceptibility is crucial for researchers attempting to optimize experimental approaches with this compound. The QVT motif (residues 369-371) in SP1 has been identified as particularly critical for this compound sensitivity, with variations at these positions strongly correlating with reduced drug response. Additionally, several other mutations in the CA and SP1 regions have been characterized that confer varying levels of resistance through mechanisms involving altered binding affinity, accelerated CA-SP1 cleavage kinetics, or both. This guide provides comprehensive technical support for researchers working to characterize, troubleshoot, and optimize experimental systems involving this compound, with particular emphasis on addressing the challenges posed by Gag polymorphisms.

Gag Polymorphisms and Resistance Profiles

Key Polymorphisms Affecting this compound Activity

The CA-SP1 cleavage site in HIV-1 Gag contains several polymorphic residues that significantly impact this compound susceptibility. These variations occur naturally across different viral subtypes and can emerge under selective drug pressure. The primary polymorphisms associated with reduced this compound response cluster in the C-terminal region of CA and the N-terminal region of SP1, affecting drug binding and the efficiency of proteolytic cleavage.

Major resistance mutations identified through in vitro selection studies include H358Y, L363F/M, A364V, and A366T/V, which typically confer high-level resistance. However, in treatment-naïve populations, these major resistance mutations are relatively uncommon (approximately 1% prevalence). More frequently, natural polymorphisms at positions Q369, V370, and T371 are observed, with varying prevalence across viral subtypes. Particularly, the T371 polymorphism shows dramatic subtype-specific variation, occurring in 81.0% of non-B subtypes compared to only 8.5% in subtype B viruses. These natural polymorphisms at the QVT motif are present in approximately 47.3% of all HIV-1 isolates, explaining the limited pan-genotypic coverage of this compound.

Table 1: Key Polymorphisms Affecting this compound Susceptibility

Residue Location Amino Acid Change Resistance Level Prevalence Subtype Association
SP1 6-8 (QVT motif) Q369 variations Variable 5.1% overall No significant subtype difference
SP1 6-8 (QVT motif) V370 variations Reduced susceptibility 32.6% B, 51.7% non-B Higher in non-B subtypes
SP1 6-8 (QVT motif) T371 variations Reduced susceptibility 8.5% B, 81.0% non-B Dramatically higher in non-B
SP1 7 V7A High-level resistance Natural polymorphism
SP1 7 V7M Intermediate resistance Natural polymorphism
SP1 8 T8Δ Intermediate resistance Natural polymorphism
SP1 1 A1V High-level resistance In vitro selected
CA H226Y Resistance In vitro selected
CA L231M/F Resistance In vitro selected
Prevalence Across HIV-1 Subtypes

The distribution of Gag polymorphisms exhibits significant variation across different HIV-1 subtypes, which has profound implications for this compound's potential clinical utility across diverse geographic regions and viral populations. Subtype B viruses, predominant in North America and Europe, show approximately 39.3% prevalence of QVT motif polymorphisms. In contrast, non-B subtypes, which account for the majority of global HIV infections, demonstrate dramatically higher rates of these polymorphisms, reaching 93.1% overall.

Specific non-B subtypes show characteristic patterns of variation. For instance, CRF02_AG, a recombinant form prevalent in West and Central Africa, nearly always harbors polymorphisms at the T371 position. However, it's important to note that not all polymorphisms exert equivalent effects on this compound susceptibility. The T371Q polymorphism, frequently found in CRF02_AG viruses, appears to retain greater drug sensitivity compared to other variations at this position. This subtype-specific variation underscores the necessity for baseline genotyping of the CA-SP1 region when conducting research with this compound, as the genetic background significantly influences experimental outcomes.

Table 2: Prevalence of Key Polymorphisms in Treatment-Naïve Populations

Polymorphism Subtype B (n=331) Non-B Subtypes (n=58) Overall (n=389) Clinical Impact
Any QVT polymorphism 39.3% 93.1% 47.3% Reduced virological response
Q369 5.1% 3.4% 4.9% Variable effect
V370 32.6% 51.7% 35.7% Reduced susceptibility
T371 8.5% 81.0% 20.6% Reduced susceptibility
V362I 11.2% 13.8% 11.6% Minimal impact alone
Major BVM mutations (H358Y, L363F/M, A364V, A366T/V) ~1% Rare ~1% High-level resistance

Experimental Characterization of this compound Susceptibility

Antiviral Susceptibility Assays

Determining the susceptibility profile of specific viral isolates to this compound requires well-established antiviral assays that can quantify both the potency and completeness of inhibition. The multiple-cycle infectivity assay provides a comprehensive assessment of this compound's antiviral activity against different viral variants under conditions that mimic natural infection. In this assay, MT-2 cells or other susceptible cell lines are infected with virus and cultured in the presence of serial dilutions of this compound. After 4-5 days of incubation, virus yields are determined using reporter endpoints such as Renilla luciferase activity. A critical parameter derived from this assay is the Maximal Percent Inhibition (MPI), which quantifies the highest level of inhibition achievable even at saturating drug concentrations. The MPI is calculated using the formula: MPI = (1 - (signal from average at two highest drug concentrations/signal from no-drug control)) × 100.

For viruses harboring certain polymorphisms, particularly in the SP1 region, this compound exhibits partial antagonism, characterized by reduced MPI values. This means that even at saturating concentrations, this compound cannot achieve 100% inhibition, resulting in breakthrough of infectious virus. This phenomenon distinguishes this compound from more potent second-generation maturation inhibitors like BMS-955176 (GSK3532795), which achieve MPI values ≥92% against most polymorphic viruses. When working with this compound, it's essential to report both EC50 values (potency) and MPI values (completeness of inhibition) to fully characterize compound activity against polymorphic viruses.

Biochemical Characterization Methods

Direct binding assessment between this compound and its Gag target provides critical insights into the mechanistic basis for polymorphism-dependent changes in susceptibility. Radioligand binding assays using VLPs containing different Gag polymorphs can quantify binding affinities and dissociation kinetics. In these assays, VLPs are incubated with radiolabeled this compound or analogues, and binding parameters are determined through saturation binding or competition experiments. Research has demonstrated that the inferior polymorphic coverage of this compound compared to second-generation MIs correlates with its lower binding affinity and shorter dissociation half-life for certain Gag variants.

The CA-SP1 cleavage kinetics assay provides another essential biochemical method for characterizing this compound's mechanism of action. This assay quantitatively monitors the rate of HIV-1 protease-mediated cleavage at the CA-SP1 junction in VLPs using LC/MS detection. The experimental workflow involves incubating VLPs with HIV-1 protease in the presence or absence of this compound, followed by time-course sampling, proteolytic reaction quenching, and LC/MS analysis to quantify the CA-SP1 and CA species. Viruses with certain polymorphisms, such as A364V, exhibit accelerated CA-SP1 cleavage kinetics that correlate with reduced this compound susceptibility. This assay can distinguish between this compound and second-generation MIs, as the latter maintain inhibition even with extended cleavage times against most polymorphic variants.

G Start Start CA-SP1 Cleavage Assay VLP Prepare VLPs with Gag Polymorphisms Start->VLP Protease Add HIV-1 Protease VLP->Protease Inhibitor ± this compound Protease->Inhibitor Incubate Time-course Incubation Inhibitor->Incubate Quench Quench Proteolytic Reaction Incubate->Quench Analysis LC/MS Analysis of CA-SP1 and CA Quench->Analysis Kinetics Calculate Cleavage Kinetics Analysis->Kinetics Compare Compare Across Polymorphisms Kinetics->Compare

Diagram 1: Experimental workflow for CA-SP1 cleavage kinetics assay

Troubleshooting Common Experimental Issues

Frequently Asked Questions

Why does this compound show incomplete inhibition even at high concentrations against some viral isolates? This phenomenon, characterized by reduced Maximal Percent Inhibition (MPI), results from the partial antagonist nature of this compound against viruses harboring specific Gag polymorphisms. Unlike full inhibitors that can achieve 100% inhibition at sufficient concentrations, this compound exhibits concentration-independent breakthrough against certain variants, particularly those with polymorphisms at SP1 positions 6-8 (QVT motif) or the A364V mutation. This occurs because these polymorphisms reduce this compound's binding affinity and/or accelerate the intrinsic rate of CA-SP1 cleavage, making the cleavage process less dependent on the drug-sensitive step. When encountering this issue, quantify and report MPI values in addition to traditional IC50/EC50 values, as this provides a more complete picture of compound performance against polymorphic viruses.

How should we handle non-B subtype viruses in this compound experiments? Given the high prevalence of resistance-associated polymorphisms in non-B subtypes (≥90%), it's essential to implement baseline genotyping of the CA-SP1 region for all viral isolates prior to inclusion in experiments. Focus sequencing efforts on CA residues 358-371 and SP1 residues 1-8, as this region contains the most clinically relevant polymorphisms. For non-B subtypes, pay particular attention to the T371 position, where polymorphisms are especially common. When possible, include second-generation maturation inhibitors like BMS-955176 or GSK3640254 as comparators, as these compounds maintain activity against many non-B subtypes. Additionally, consider using site-directed mutants of reference strains to isolate the effects of specific polymorphisms of interest.

What controls should be included when assessing this compound activity? A comprehensive experiment should include: (1) Viral constructs with known susceptibility profiles (e.g., wild-type QVT, V7A, A364V) as controls for assay performance; (2) Second-generation maturation inhibitors to benchmark this compound performance; (3) Protease inhibitors (e.g., atazanavir, nelfinavir) to confirm that observed effects are maturation-specific; (4) Solvent-only controls to establish baseline viral replication; and (5) Cytotoxicity controls to distinguish antiviral effects from non-specific cellular toxicity. For binding and cleavage assays, include both high-affinity and low-affinity Gag variants to validate assay sensitivity.

Advanced Experimental Guidance

Integrating virological and biochemical data provides the most comprehensive understanding of this compound-polymorphism interactions. Research has demonstrated that reduced MPI values for this compound correlate with elevated EC50 values, and both parameters inversely correlate with the rate of HIV-1 protease cleavage at CA/SP1. Genotypes with more rapid CA/SP1 cleavage kinetics are generally less sensitive to this compound. Creating an integrated semi-quantitative model that calculates CA/SP1 cleavage rates as a function of both MI concentration and Gag polymorph can help reconcile antiviral observations with biochemical mechanisms.

When moving from in vitro models to more complex systems, consider that prior protease inhibitor exposure may influence this compound susceptibility. Clinical data indicates that viruses from patients with prior PI failure show higher rates of polymorphisms at positions V370 (48.3% vs. 30.0%) and T371 (45.7% vs. 8.1%). Specific PI resistance mutations (L33F, I54V, I84V, L90M) show significant associations with Gag polymorphisms that reduce this compound susceptibility. This cross-resistance phenomenon underscores the importance of collecting complete antiretroviral history when working with clinical isolates.

G Problem Poor this compound Activity Genotype CA-SP1 Genotyping Problem->Genotype QVT QVT Polymorphism? Genotype->QVT A364V A364V Present? QVT->A364V No Binding Binding Affinity Assessment QVT->Binding Yes Cleavage Cleavage Kinetics Analysis A364V->Cleavage Yes SGM Switch to Second-Generation MI A364V->SGM No Deriv Explore this compound Derivatives Binding->Deriv Cleavage->SGM

Diagram 2: Decision pathway for troubleshooting poor this compound activity

Emerging Solutions and Alternative Approaches

Second-Generation Maturation Inhibitors

The limitations of this compound prompted the development of second-generation maturation inhibitors with improved polymorphic coverage. BMS-955176 (GSK3532795) was the first such compound to demonstrate significantly improved activity against viruses containing this compound-resistant Gag polymorphisms. This enhanced coverage stems from higher affinity for Gag polymorphs and longer dissociation half-lives compared to this compound. Unlike this compound, which shows time-dependent loss of inhibition, BMS-955176 exhibits time-independent inhibition of CA/SP1 cleavage across most polymorphic variants.

More recent advances include GSK3640254 and VH3739937 (VH-937), which further extend polymorphic coverage while maintaining favorable safety profiles. VH-937, currently in development, exhibits potent antiviral activity (EC50 values ≤ 5.0 nM) against a broad range of HIV-1 laboratory strains, clinical isolates, and recombinant viruses. It maintains efficacy against challenging polymorphisms like A364V in multiple-cycle assays (EC50 values ≤ 8.0 nM; MPI values ≥ 92%), though some susceptibility reduction remains in single-cycle assays against this mutation. These second-generation compounds represent valuable tools for researchers, as they can be used as comparators to benchmark this compound performance and identify polymorphism-specific effects.

This compound Derivatives and Structural Modifications

Chemical modification of this compound has generated derivatives with potentially improved properties. Research focusing on the C-28 position of the this compound structure has yielded compounds with enhanced hydrosolubility while maintaining maturation inhibitor activity. One particularly promising derivative, compound 16 (4-({28-[(2-aminoethyl)amino]-28-oxolup-20,29-en-3β-yl}oxy)-2,2-dimethyl-4-oxobutanoic acid), demonstrates not only improved aqueous solubility but also a better antiviral profile and higher selectivity index compared to the parent this compound compound.

NMR studies have confirmed a direct interaction between this derivative and the CA-SP1-NC target, providing structural insights for further optimization. These derivatives maintain the critical C-3 dimethylsuccinyl group necessary for activity while introducing hydrophilic substituents at C-28 that improve physicochemical properties without compromising target engagement. For researchers experiencing limitations with this compound, exploring these published derivatives or applying similar structural modification strategies may yield compounds with improved performance against polymorphic viruses.

Table 3: Comparison of this compound with Second-Generation Maturation Inhibitors

Parameter This compound (BVM) BMS-955176 GSK3640254 VH3739937
EC50 Wild-type ~10 nM 21 nM Low nM range ≤5.0 nM

| A364V Activity | Highly reduced (MPI <50%) | Maintained (MPI ≥92%) | Reduced susceptibility | Multiple-cycle: ≤8.0 nM (MPI ≥92%) Single-cycle: 32.0 nM (MPI 57%) | | QVT Polymorphisms | Significant MPI reduction | Maintained activity | Maintained activity | Maintained activity | | Binding Affinity | Polymorph-dependent | Higher affinity for polymorphs | Improved affinity | High affinity with slow dissociation | | Clinical Status | Development discontinued (2010) | Phase 2b completed | Phase 2b completed | Phase 1 completed |

Conclusion

bevirimat metabolic stability glucuronidation UGT1A3

Author: Smolecule Technical Support Team. Date: February 2026

UGT Enzyme Reaction Phenotyping

The table below summarizes the kinetic parameters for the primary UGT isoforms involved in forming the two main bevirimat monoglucuronides (Mono-BVMG (I) and Mono-BVMG (II)), as identified using recombinant human enzymes [1].

UGT Isoform Metabolite Formed Km (μM) Vmax (pmol/min/mg protein)
UGT1A3 Mono-BVMG (I) 13 65
UGT2B7 Mono-BVMG (I) 6.0 6.1
UGT2B7 Mono-BVMG (II) 7.8 6.5
UGT1A4 Mono-BVMG (I) 5.6 1.8

> Interpretation and Troubleshooting Tip: The data shows UGT1A3 has the highest capacity (Vmax) for this compound glucuronidation. If your experiments show low metabolic rates, ensure your in vitro system expresses robust levels of UGT1A3. Note that UGT1A4 shows very low activity, indicating it is a minor contributor [1].

Detailed Experimental Protocol: Glucuronidation Assay

This methodology is adapted from the key studies that identified the responsible UGTs [1] [2].

Materials
  • Test System: Pooled Human Liver Microsomes (HLMs), Human Intestinal Microsomes (HIMs), or recombinant human UGT isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17) [1] [2].
  • Key Reagents: Uridine 5'-diphosphoglucuronic acid (UDPGA), Alamethicin (to permeabilize membranes), D-Saccharic acid 1,4-lactone (to inhibit β-glucuronidase), Magnesium chloride (MgCl₂), this compound (substrate) [2].
Incubation Procedure
  • Pre-incubation: On ice, prepare the incubation mixture (total volume ~200 µL) containing:
    • Microsomal protein (e.g., 0.25-0.5 mg/mL) or recombinant UGTs.
    • 50 µg/mL Alamethicin (activate on ice for 15 minutes).
    • 5 mM D-Saccharic acid 1,4-lactone.
    • 5 mM MgCl₂.
    • This compound (typical concentration range 10-50 µM, dissolved in methanol or DMSO) in a suitable buffer (e.g., Tris-HCl or phosphate, pH 7.4-7.5).
    • A control incubation should lack UDPGA [2].
  • Initiation: Pre-warm the mixture for 2-3 minutes at 37°C. Start the reaction by adding 2 mM UDPGA.
  • Reaction: Incubate at 37°C for 60-120 minutes.
  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, optionally with an acid like TFA or acetic acid [2] [3].
  • Analysis: Place samples on ice, then centrifuge (e.g., 13,000 × g, 10 min) to remove precipitated protein. Analyze the supernatant using HPLC-UV or LC-MS/MS to separate and quantify this compound and its glucuronide metabolites [1] [3].
Troubleshooting Common Issues
  • Low Metabolite Yield:
    • Verify the activity of your UGT enzyme source with a positive control substrate (e.g., 7-Hydroxy-4-trifluoromethylcoumarin).
    • Ensure alamethicin was used to overcome latency.
    • Confirm that β-glucuronidase activity is inhibited by D-saccharic acid 1,4-lactone.
  • Instability of Glucuronides: Acidifying the stopping solvent and keeping samples on ice post-reaction can help stabilize the acyl glucuronide metabolites [3].

Metabolic Pathway and Experimental Workflow

The following diagram maps out the metabolic pathway of this compound and the key steps for the in vitro glucuronidation assay.

G Start Start Experiment Substrate This compound (BVM) Start->Substrate UGT1A3 UGT1A3 Enzyme Substrate->UGT1A3  Incubated with  UDPGA, Mg²⁺ Metabolite BVM Monoglucuronides (Mono-BVMG (I) & (II)) UGT1A3->Metabolite  Glucuronidation  Reaction Analysis LC-MS/MS Analysis Metabolite->Analysis  Sample Quench &  Centrifugation

Frequently Asked Questions (FAQs)

Q1: Why is UGT1A3 considered the primary enzyme for this compound glucuronidation? A1: Reaction phenotyping studies show that while several UGTs can catalyze the reaction, UGT1A3 has a significantly higher Vmax (catalytic capacity) compared to other isoforms like UGT2B7 and UGT1A4, making it the most efficient contributor in human liver [1].

Q2: Are there known polymorphisms in UGT1A3 that could affect experimental results? A2: Yes, several polymorphisms in the UGT1A3 gene exist (e.g., W11R, V47A, R45W) that can alter the enzyme's catalytic efficiency. If using human-derived tissues or cells, genotyping may be necessary to interpret inter-individual or inter-laboratory variability in metabolic rates [4].

Q3: What is a key consideration when choosing an animal model for in vivo this compound metabolism studies? A3: Significant species differences exist. For example, dog liver microsomes show a high formation rate for Mono-BVMG (I), while marmoset shows a higher rate for Mono-BVMG (II). You should confirm the metabolic profile in your chosen species against human data for relevance [1].

Q4: Does this compound interact with cytochrome P450 (CYP) enzymes? A4: Available evidence indicates that this compound does not undergo oxidative metabolism by CYP enzymes and does not inhibit them, which reduces the potential for drug-drug interactions via this common pathway [5] [6] [3].

References

Technical Support Guide: Bevirimat Analog Design for Improved Antiviral Spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bevirimat and Current Challenges

This compound (BVM) represents the first-generation maturation inhibitor class of HIV-1 therapeutics, distinguished by its unique mechanism of action that specifically targets the CA-SP1 cleavage site in the Gag polyprotein rather than directly inhibiting the viral protease. Unlike conventional protease inhibitors, this compound binds to the capsid-spacer peptide 1 (CA-SP1) region, stabilizing the immature Gag lattice and preventing the final proteolytic cleavage event necessary for viral maturation. This mechanism results in the production of non-infectious virus particles with defective core condensation [1] [2]. Despite promising initial clinical results demonstrating significant viral load reduction in HIV-1 infected patients, this compound's clinical development was halted due to the emergence of natural polymorphisms in the SP1 region of Gag, particularly the QVT motif (residues 369-371), which conferred resistance in approximately 50% of treatment-naïve patients [3] [4].

The primary challenge facing researchers developing next-generation this compound analogs is overcoming these pre-existing resistance mutations while maintaining potency against wild-type HIV-1. The most problematic polymorphisms include SP1-V7A, SP1-A1V, and other substitutions in the CA-SP1 junction that reduce drug binding without significantly impairing viral fitness [4] [5]. This technical support guide provides comprehensive troubleshooting advice and experimental protocols to aid researchers in designing this compound analogs with broader antiviral coverage and improved resistance profiles.

Understanding Resistance Mechanisms

Key Resistance-Associated Mutations

Table: Primary this compound resistance mutations and their clinical significance

Mutation Location Prevalence Impact on Resistance Fitness Cost
V7A SP1 ~6% in treatment-naïve High Minimal
A1V (A364V) CA-SP1 junction Variable High Minimal
Q369H QVT motif ~29% in treatment-naïve Moderate-High Low
V370A QVT motif ~12% in treatment-naïve Moderate-High Low
H358Y CA Rare Moderate Moderate
L363M CA-SP1 junction Rare Moderate Moderate
A366V CA-SP1 junction Rare Moderate Moderate

The structural basis of this compound resistance has been elucidated through recent atomic-resolution studies, revealing that this compound binds directly within the six-helix bundle formed by the CA-SP1 junction. Resistance mutations like SP1-A1V and SP1-V7A induce conformational changes and alter the binding pocket, reducing inhibitor affinity without disrupting the essential Gag assembly and maturation functions [4]. These mutations are particularly problematic as they occur naturally in untreated patient populations, limiting this compound's clinical utility as a broad-spectrum therapeutic.

Experimental Protocols for Analog Evaluation

Binding Affinity Assessment

Protocol 1: Photoaffinity Crosslinking to Map Binding Sites

  • Purpose: Direct mapping of this compound analog binding sites within immature Gag particles
  • Methodology:
    • Generate immature HIV-1 virus-like particles (VLPs) by transfecting 293T cells with plasmid pVP-I
    • Purify VLPs through sucrose gradient centrifugation to remove contaminating proteins
    • Incubate with photoaffinity analogs of this compound containing photoreactive groups
    • UV-irradiate to crosslink analog to Gag binding site
    • Digest crosslinked complexes with proteases and identify adduct-containing peptides via mass spectrometry
  • Troubleshooting: Ensure VLPs maintain immature structure; detergent stripping may be required to remove viral membrane while preserving Gag structure [1]

Protocol 2: MAS NMR for Structural Analysis

  • Purpose: Atomic-resolution structural characterization of analog binding to CACTD-SP1
  • Methodology:
    • Prepare microcrystalline assemblies of CACTD-SP1 (residues 144-378)
    • Complex with this compound analog and/or IP6 (inositol hexakisphosphate)
    • Acquire magic-angle spinning NMR spectra using isotopically labeled protein
    • Measure distance restraints from carbon-carbon and carbon-proton correlations
    • Calculate structures using experimental restraints and molecular dynamics
  • Key Parameters: Nearly complete (96%) backbone resonance assignments enable precise binding site characterization [4]
Antiviral Activity Profiling

Protocol 3: Cell-Based Antiviral Potency Assay

  • Purpose: Determine IC₅₀ values against wild-type and resistant HIV-1 strains
  • Methodology:
    • Infect H9 lymphocytes or MAGI-CCR5 cells with HIV-1 reference strains (NL4-3) and clinically relevant mutants (V370A, A1V)
    • Treat with serial dilutions of this compound analogs (typical range: 0.001-10 μM)
    • Quantify viral replication after 48-72 hours using p24 ELISA or viral RNA measurement
    • Calculate IC₅₀ values using nonlinear regression analysis
  • Quality Control: Include this compound as reference compound; test cytotoxicity in parallel using MTT or similar assay [6] [2]

Protocol 4: Resistance Selection Protocol

  • Purpose: Proactively identify potential resistance mutations to new analogs
  • Methodology:
    • Generate gag-protease recombinant viruses from clinical isolates
    • Passage in MAGI-CCR5 cells with sub-inhibitory concentrations of analog
    • Maintain cultures for 9+ weeks with increasing drug pressure
    • Monitor emerging populations by deep sequencing (e.g., Roche GS FLX)
    • Confirm resistance by testing replication capacity of isolated mutants
  • Key Consideration: Use mixed viral inocula to capture quasispecies diversity present in natural infection [3]

Analog Design Strategies

Successful Structural Modifications

Table: this compound analog modifications and their impact on antiviral properties

Analog/Modification Chemical Change Advantage Potency (IC₅₀) Resistance Coverage
This compound (BVM) 3-O-(3',3'-dimethylsuccinyl) betulinic acid Reference 0.02-0.03 μM Limited (WT only)
Compound 14a C-30 diethylphosphonate Enhanced selectivity 0.02 μM Similar to BVM
EP-39 C-28 modification Improved hydrosolubility, higher SI >BVM potency Different resistance profile
Compound 118 C-28 piperazinepentanoic acid 15-fold increased activity 0.0059 μM Improved
Hybrid 114 Piperazine-caffeic acid hybrid 51x vs V370A mutant 0.15 μM (V370A) Significantly improved
Design Principles for Enhanced Antiviral Spectrum

The most successful this compound analogs incorporate strategic modifications that address the molecular basis of resistance while maintaining the core triterpenoid structure necessary for binding to the CA-SP1 junction:

  • C-28 modifications: Introduction of polar nitrogen-containing groups (e.g., piperazine) significantly improves metabolic stability and antiviral potency. EP-39, featuring a C-28 modification, demonstrates improved hydrosolubility and a higher selectivity index compared to this compound while maintaining the same mechanism of action [5].

  • Phosphonate/phosphate derivatives: Direct incorporation of phosphonate groups at the C-29 or C-30 positions enhances antiviral activity and selectivity. The 30-diethylphosphonate analog (compound 14a) exhibits potency comparable to this compound (IC₅₀ = 0.02 μM) with significantly improved selectivity (SI = 3450 vs. 967 for BVM) [6].

  • Hybrid molecules: Combining this compound's triterpenoid scaffold with privileged structural motifs from other antiviral compounds can dramatically improve coverage against resistant strains. The integration of piperazine and caffeic acid fragments produced hybrid molecules with 51-fold improved activity against the this compound-resistant V370A mutant compared to the parent compound [7] [8].

  • C-3 modifications: Maintaining the 3-O-(3',3'-dimethylsuccinyl) side chain appears critical for primary binding interactions, though subtle modifications can fine-tune pharmacological properties without compromising antiviral activity [1] [8].

Troubleshooting Common Experimental Issues

Problem: Unexpected Loss of Potency in New Analogs
  • Potential Cause 1: Reduced binding affinity due to steric clashes with resistance mutations

  • Solution:

    • Perform molecular docking studies using available CTD-SP1 structures (e.g., PDB: 5I4T)
    • Analyze binding pocket constraints introduced by SP1-V7A and other common polymorphisms
    • Design analogs with reduced steric bulk in regions facing mutation sites
  • Potential Cause 2: Poor cellular uptake or metabolic instability

  • Solution:

    • Evaluate physicochemical properties (logP, solubility) early in design cycle
    • Incorporate phosphonate prodrug strategies or modify C-28 position to improve bioavailability
    • Assess metabolic stability in human liver microsomes; consider introducing metabolically stable isosteres
Problem: Inconsistent Results Between Biochemical and Cellular Assays
  • Potential Cause: this compound activity requires assembled Gag context
  • Solution:
    • Verify activity in cell-free assembly systems that recapitulate immature Gag structure
    • Ensure virus-like particles used in binding assays maintain proper immature morphology
    • Use multiple orthogonal assays (CA-SP1 processing inhibition, VLP release, infectivity reduction) [1]
Problem: Cytotoxicity Observed in New Analogs
  • Potential Cause: Increased hydrophobicity leading to non-specific membrane effects
  • Solution:
    • Introduce polar substituents (e.g., phosphonates, piperazine) to decrease logP
    • Perform counter-screening against relevant cell lines (e.g., HEK 293T, H9) without HIV infection
    • Optimize selectivity index through systematic SAR at C-28 position [6] [7]

Experimental Workflow Visualization

The following diagram illustrates the key experimental workflow for evaluating this compound analogs:

G Start Analog Design Synth Chemical Synthesis Start->Synth PhysChem Physicochemical Characterization Synth->PhysChem Bind Binding Studies (Photoaffinity, NMR) PhysChem->Bind CellAssay Cellular Antiviral Assays (Wild-type & Mutant) Bind->CellAssay Resist Resistance Profiling (Selection & Testing) CellAssay->Resist Resist->Start Needs Redesign Optimize Lead Optimization Resist->Optimize Promising Compound

Diagram 1: Integrated workflow for developing this compound analogs with improved antiviral spectrum

Conclusion

The development of this compound analogs with improved antiviral spectrum against naturally occurring HIV-1 polymorphisms requires integrated structural and functional approaches. Successful strategies include molecular hybridization with privileged fragments like piperazine and caffeic acid, strategic introduction of phosphonate groups to enhance selectivity, and systematic modification of the C-28 position to improve solubility and metabolic stability. By implementing the rigorous experimental protocols and troubleshooting approaches outlined in this guide, researchers can effectively advance next-generation maturation inhibitors toward clinical application with enhanced coverage against resistant HIV-1 variants.

References

bevirimat resistance prediction computational methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the best-performing single classifier for BVM resistance prediction? Based on current research, Random Forests (RFs) trained on p2 peptide sequences encoded by their hydrophobicity (using the Kyte and Doolittle scale) have demonstrated top performance. One study reported this combination achieved an Area Under the Curve (AUC) of 0.927 ± 0.001 [1] [2].

  • How can prediction performance be improved beyond a single classifier? Classifier ensembles that combine the outputs of multiple models often achieve better performance. For instance, creating an ensemble of the best-performing single classifiers (e.g., those with an AUC > 0.94) and using simple fusion methods like the product or mean of their predictions can boost the AUC to 0.956 [1].

  • Which regions of the HIV-1 sequence are most critical for predicting BVM resistance? Computational analyses consistently highlight that sequence positions 369 to 376 within the p2 peptide have the highest impact on resistance prediction. Specifically, positions 370 and 372 are particularly crucial, which aligns with known experimental findings about the QVT motif [2].

  • Besides sequence, what other data can improve predictions? While sequence data is primary, studies have shown that combining sequence-based information with structural classifiers can lead to more accurate and reliable resistance predictions [1] [3].

Performance of Computational Methods

The following table summarizes the quantitative performance of various methods as reported in the literature. Please note that performance can vary depending on the specific dataset and parameters used.

Method Descriptor / Input Reported Performance (AUC) Key Findings / Notes
Random Forest (Single) Hydrophobicity 0.927 ± 0.001 [2] Robust and high-performing baseline model [1] [2].
Random Forest (Single) AAindex Descriptors 0.944 [1] Performance varies across the 531 tested descriptor sets [1].
Artificial Neural Network Hydrophobicity 0.84 ± 0.028 [2] Susceptible to overtraining if not properly configured [2].
Classifier Ensemble (CE2) Multiple Descriptors 0.956 [1] Combines top single classifiers; uses mean or product for fusion [1].
Classifier Ensemble (GAD) Evolved Descriptors 0.947 [1] Uses genetic algorithms to optimize descriptor sets [1].

Detailed Experimental Protocol

This protocol outlines the workflow for building a BVM resistance prediction model using a Random Forest classifier, based on the methodology described in the search results [1] [2].

1. Data Acquisition and Preprocessing

  • Data Collection: Gather a set of HIV-1 p24/p2 amino acid sequences from viral strains with experimentally determined phenotypic resistance to BVM. The resistance is typically defined by a cut-off value for the half-maximal inhibitory concentration (IC₅₀) or the resistance factor [2].
  • Data Labeling: Classify each sequence as "resistant" or "susceptible" based on the established cut-off.
  • Multiple Sequence Alignment (MSA): Align all sequences using a tool like ClustalW or MUSCLE to ensure positional correspondence. This results in a fixed-length, gapped alignment [2].

2. Sequence Encoding

  • Convert the aligned amino acid sequences into numerical values using a physico-chemical descriptor. The hydrophobicity scale of Kyte and Doolittle is highly effective [2].
  • Handle gaps from the MSA by assigning a value of 0, or interpolate the value based on flanking amino acids [2].
  • Normalize all descriptor values to a common range, such as [-1, 1] [2].

3. Model Training with Random Forest

  • Use an implementation such as the randomForest package in R [1] [2].
  • Grow a large number of decision trees (e.g., 500 to 2000) to create a stable forest [1] [2].
  • For each tree, use a bootstrap sample of the data, and at each split, consider a random subset of features (sequence positions) to de-correlate the trees [1] [2].

4. Model Validation and Evaluation

  • Validation Method: Use 10-fold or 100-fold leave-one-out cross-validation to obtain a robust estimate of model performance and avoid overfitting [1] [2].
  • Performance Metrics: Calculate:
    • Sensitivity = TP / (TP + FN)
    • Specificity = TN / (TN + FP)
    • Accuracy = (TP + TN) / (TP + TN + FP + FN)
    • Area Under the ROC Curve (AUC) [1] [2]
  • Feature Importance: Use the Random Forest's built-in metric (e.g., mean decrease in Gini impurity) to identify which sequence positions contribute most to the prediction [1] [2].

5. (Optional) Building a Classifier Ensemble

  • Train multiple high-performing classifiers using different descriptor sets from databases like AAindex [1].
  • Select the top models (e.g., AUC > 0.94) and combine their predictions using a fusion method like calculating the mean or product of their output scores [1].

The workflow for this experimental protocol is visualized below.

cluster_preprocessing Data Preprocessing cluster_modeling Model Building & Evaluation Start Start: Raw Sequence Data A Data Collection & Phenotypic Labeling Start->A B Multiple Sequence Alignment (MSA) A->B C Sequence Encoding (e.g., Hydrophobicity) B->C D Train Random Forest Classifier C->D E Cross-Validation & Performance Evaluation D->E F Feature Importance Analysis E->F G (Optional) Build Classifier Ensemble F->G End Deploy Predictive Model F->End G->End

Troubleshooting Common Issues

  • Problem: Low Model Accuracy

    • Solution: Verify the quality and size of your training dataset. Ensure the sequence alignment is correct. Experiment with different descriptor sets from the AAindex database, as the choice of descriptor is a critical factor [1] [2].
  • Problem: Model is Not Generalizing Well to New Data (Overfitting)

    • Solution: Strictly use cross-validation to assess performance. For Neural Networks, apply stop-training rules to prevent overfitting. Using ensemble methods like Random Forests inherently helps reduce overfitting [2].
  • Problem: Difficulty Interpreting the Model's Predictions

    • Solution: Leverage the feature importance analysis provided by Random Forests to identify the sequence positions that most strongly influence the resistance prediction. This can provide valuable biological insights [1] [2].

References

bevirimat comparison other HIV maturation inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of HIV-1 Maturation Inhibitors

The table below summarizes key investigational HIV-1 Maturation Inhibitors, highlighting the progression from the first-generation Bevirimat to more recent candidates designed to overcome its limitations.

Inhibitor Name Developmental Status Key Mechanism Insights Primary Resistance Mutations (Location) Potency (EC₅₀) & Notes
This compound (BVM) Clinical trials discontinued [1] [2] First-in-class MI; binds inside CACTD-SP1 6-helix bundle, stabilizing it and preventing protease access [1] [3] SP1-A1V, SP1-V7A/V7M, SP1-T8Δ/T8N [1] [4] Natural polymorphisms caused up to 50% clinical non-response [1]
EP-39 Preclinical research [4] BVM derivative; binds same pocket as BVM but with different positioning and improved solubility [4] SP1-A1V, SP1-A3T, SP1-A3V; CA-H226N, CA-K227R, CA-L231M [4] Higher selectivity index and antiviral activity than BVM [4]
Compound 41 Preclinical research [5] C-28 modified BVM analog; enhanced anti-maturation activity without introducing anti-entry effects [5] Information not specified in search results IC₅₀ = 0.0059 μM (approx. 15x more potent than BVM) [5]
GSK3640254 Phase 2b trials [2] Improved pan-genotypic coverage; overcomes many polymorphisms resistant to earlier MIs [2] A364V substitution remains a key resistance mutation [2] Potent against diverse HIV-1 isolates; A364V confers reduced susceptibility [2]
VH3739937 (VH-937) Phase 1 complete, ongoing development [2] Structurally similar to GSK3640254; long oral half-life (67-97 hrs) compatible with once-weekly dosing [2] A364V confers reduced susceptibility; other selected substitutions led to non-functional viruses [2] EC₅₀ ≤ 5.0 nM against a broad range of HIV-1 isolates [2]
HRF-10071 Phase 2 proof-of-concept [6] Novel oral MI; demonstrated antiviral activity as monotherapy [6] Some resistance mutations emerged during short-term monotherapy [6] Viral load reduction up to -1.84 log after 14 days; potential for long-acting therapy [6]

Mechanism of Action and Resistance

The following diagram illustrates the shared mechanism of action of MIs and the structural basis for resistance.

G A HIV-1 Gag Polyprotein (Pr55Gag) B Protease Cleavage A->B C CA-SP1 (p25) Intermediate B->C D Final Cleavage (CA-SP1 to p24 + SP1) C->D E Mature Infectious Virion D->E F MI Binding (e.g., BVM) G Stabilized 6-Helix Bundle F->G Binds CACTD-SP1 H Cleavage Site Occluded G->H I Non-infectious Immature Particle H->I J Resistance Mutations (e.g., A1V, V7A, A364V) J->G Disrupts/Destabilizes Binding

MIs uniquely target the final step of Gag processing, where the Capsid (CA) protein is separated from Spacer Peptide 1 (SP1) [1] [3]. This CA-SP1 junction forms a 6-helix bundle (or "junction helix") in the immature Gag lattice. The scissile bond is hidden inside this bundle, requiring it to at least partially unfold for the viral protease to access it [1].

  • Inhibition Mechanism: MIs like this compound bind inside the central pore of this 6-helix bundle, stabilizing it and thereby preventing the necessary unfolding and subsequent cleavage by the protease [1]. This results in the production of non-infectious, immature viral particles [4].
  • Resistance Mechanism: Resistance arises from mutations in the CA-SP1 region (e.g., SP1-A1V, SP1-V7A). These mutations can alter the local conformation and dynamics of the 6-helix bundle, reducing the compound's binding affinity and stability, as shown structurally for SP1-A1V and SP1-V7A [1] [4]. The A364V mutation (also referred to as SP1-A1V in some numbering systems) remains a challenge even for newer MIs, as it is associated with faster cleavage kinetics and reduced MI residence time on the target [2].

Key Experimental Methods for Characterization

The data in the comparison table and the understanding of the mechanism are derived from several key experimental approaches.

  • Binding Site Mapping: Photoaffinity analogs of this compound crosslinked to immature Virus-Like Particles (VLPs), followed by mass spectrometry to identify the specific crosslinked peptides within Gag, confirming binding at the CA-SP1 junction [3].
  • Structural Studies: Magic-angle spinning NMR spectroscopy was used to determine atomic-resolution structures of microcrystalline CACTD-SP1 assemblies with bound MI (BVM) and/or the cofactor IP6. This technique provided direct, atomic-level details of how the inhibitor binds within the 6-helix bundle and quenches its dynamics [1].
  • Antiviral Potency and Resistance Profiling:
    • Multiple-cycle replication assays in cell lines (e.g., MT-2, CEM) or PBMCs are used to determine the half-maximal effective concentration (EC₅₀) and monitor the emergence of resistance over multiple viral replication cycles [4] [2].
    • Site-directed mutagenesis is used to engineer specific resistance mutations (e.g., SP1-A1V, A364V) into recombinant viruses. The susceptibility of these mutant viruses to MIs is then tested to confirm the role of the mutation in resistance [4] [2].

Future Development of Maturation Inhibitors

Current research is focused on developing next-generation MIs that overcome the limitations of this compound. The overarching goals are to achieve pan-genotypic activity (effectiveness against all major HIV-1 subtypes), improved potency against common polymorphisms, and a high barrier to resistance [2]. Furthermore, compounds with longer half-lives, like VH-937, are being pursued to enable less frequent, long-acting dosing regimens, which could significantly improve treatment adherence and quality of life for people living with HIV [2] [6].

References

bevirimat cross resistance profile other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Bevirimat Cross-Resistance Profile

Antiretroviral Class Cross-Resistance Status Key Experimental Findings & Rationale
Protease Inhibitors (PIs) Generally No Direct Cross-Resistance; however, PI-resistant virus backgrounds can alter this compound resistance pathways and efficacy. [1] [2] In vitro selections showed this compound resistance profiles were more diverse for viruses with mutated proteases compared to wild-type. [1] PI resistance mutations can affect CA/p2 cleavage efficiency, influencing this compound susceptibility. [1]
Integrase Strand Transfer Inhibitors (INSTIs) No Cross-Resistance. [3] This compound is potent against virus strains resistant to integrase inhibitors, as it targets an entirely different stage of the viral lifecycle (maturation vs. integration). [3]
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) No Cross-Resistance. [3] This compound demonstrates potency against virus strains resistant to NRTIs. [3]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) No Cross-Resistance. [3] This compound is effective against virus strains resistant to NNRTIs. [3]

Detailed Experimental Evidence and Protocols

The data in the summary table is supported by the following key studies and methodologies.

Investigation of Cross-Resistance with Protease Inhibitors

This area has been the most extensively studied, revealing a complex interaction rather than simple cross-resistance.

  • Experimental Protocol: Researchers conducted in vitro resistance selection studies using a panel of ten different HIV-1 variants. [1] This panel included wild-type viruses, viruses with PI-resistance mutations in the protease gene, and viruses with mutations in the Gag NC/p1 cleavage site. These viruses were serially passaged in the presence of increasing concentrations of this compound to select for resistant mutants. [1]
  • Key Findings: The study found that all viruses, regardless of their PI resistance status or replication capacity, developed resistance to this compound through mutations in the Gag CA-SP1 region (e.g., V362I, A364V). [1] However, the specific resistance pathways and the resulting levels of resistance and viral replication fitness were influenced by the pre-existing PI-resistant protease background. [1] This suggests that co-evolution of the protease and its Gag substrate during PI therapy can impact the subsequent utility of maturation inhibitors.
Mechanism of Action Explaining Lack of Broad Cross-Resistance

The fundamental reason this compound lacks cross-resistance with other drug classes lies in its unique target.

  • Novel Target: this compound is a maturation inhibitor that targets the CA-SP1 cleavage site in the HIV-1 Gag polyprotein. [4] [2] It binds to this site and blocks the final proteolytic cleavage step, leading to the production of non-infectious viral particles. [5] [2]
  • Distinct from Other Classes: This mechanism is distinct from Protease Inhibitors (which target the enzyme), Integrase Inhibitors (which target integration), and Reverse Transcriptase Inhibitors (which target reverse transcription). [4] [5] [3] Therefore, mutations that confer resistance to these other classes occur in different viral proteins (Protease, Integrase, Reverse Transcriptase) and do not directly affect the Gag CA-SP1 site targeted by this compound. [3]

This compound Resistance Pathways and Relationship to Other ARVs

The following diagram illustrates the key relationships and experimental findings regarding this compound's resistance profile.

This compound This compound Gag_CA_SP1 Gag CA-SP1 Site This compound->Gag_CA_SP1 Binds to ResistantVirus This compound-Resistant Virus Gag_CA_SP1->ResistantVirus Mutations Confer Resistance (e.g., V362I, A364V) PI_Resistance PI Resistance (Mutated Protease) PI_Resistance->Gag_CA_SP1 Alters Selection of Resistance Pathways OtherARV_Resistance Resistance to Other ARVs (INSTIs, NRTIs, NNRTIs) OtherARV_Resistance->Gag_CA_SP1 No Direct Impact

This research field is dynamic, and the information provided is based on available scientific literature. For the most current development status of maturation inhibitors and their resistance profiles, consulting ongoing clinical trial databases and recent publications is highly recommended.

References

Experimental Protocols for Phenotypic Resistance Testing

Author: Smolecule Technical Support Team. Date: February 2026

The methodologies below represent protocols that have been used in peer-reviewed research to characterize Bevirimat resistance.

In Vitro Selection of Resistant Virus

This protocol aims to mimic the natural selection of resistant mutants by serially passaging virus in the presence of sub-lethal concentrations of this compound [1].

Start Start: Mixed recombinant virus population (gag-protease) Culture Infect MAGI-CCR5 cells Start->Culture DrugPressure Culture with sub-lethal This compound concentrations Culture->DrugPressure Passage Weekly serial passage (harvest supernatant to infect new cells) DrugPressure->Passage Passage->Passage Repeat for 9+ weeks Sample Sample supernatant at each time point Passage->Sample Sequence Extract nucleic acids and perform 'deep' sequencing Sample->Sequence Identify Identify emerging resistance mutations Sequence->Identify

Key Procedures:

  • Virus Generation: Recombinant viruses are created by cloning patient-derived gag-protease amplicons into a lab strain backbone. Using a mix of 10 different recombinant viruses per group is recommended to ensure adequate quasispecies diversity [1].
  • Cell Culture & Passage: Cultures are maintained in MAGI-CCR5 cells with varying this compound concentrations. The critical step is the weekly serial passage, where 1 ml of supernatant from the previous culture is used to infect a new cell culture, continuing for at least 9 weeks [1].
  • Deep Sequencing: Nucleic acids are extracted from the viral supernatant at each passage. The CA-SP1 region is amplified and analyzed using amplicon-based deep sequencing to track the evolution of minority variants and identify emerging resistance mutations [1].
Phenotypic Susceptibility Assay

This method directly measures the resistance of a viral strain by determining how much drug is needed to inhibit its replication compared to a reference strain.

Workflow:

  • Virus Production: HEK-293T cells are transfected with molecular clones of the HIV-1 strain of interest (e.g., clade B NL4-3 or clade C isolates like K3016) in the presence of a titration series of this compound [2].
  • Virus Harvest & Analysis: Viral supernatants are collected and pelleted by ultracentrifugation. The viral particles are then lysed and analyzed by SDS-PAGE and Western blotting [2].
  • Key Readout - CA-SP1 Processing: The primary readout is the accumulation of the unprocessed CA-SP1 intermediate (p25), detected using an HIV-IgG antibody. A dose-dependent increase in p25 indicates the drug is effectively inhibiting maturation [2].
  • Infectivity Assay: To confirm that the biochemical blockage translates to a functional defect, the infectivity of virions produced from drug-treated cells is quantified using a single-round infectivity assay in TZM-bl cells, which report infection via luciferase activity [2].
  • IC₅₀ Calculation: The concentration of this compound that reduces viral infectivity by 50% is calculated. The Resistance Factor (RF) is determined as the ratio of the IC₅₀ of the test virus to the IC₅₀ of a drug-sensitive reference virus [3].

This compound Resistance Mutations and Mechanisms

The validation of any resistance test hinges on the confirmed mutations that confer resistance. The following mutations in the Gag protein, particularly in the CA and SP1 regions, are critical for interpreting test results [4] [5].

Region Amino Acid Position Resistance Mutations Prevalence & Notes
Capsid (CA) 157 P157A [4] Selected against 2nd-gen MIs; located in the Major Homology Region (MHR).
226 H226Y [4] A known BVM resistance site.
230 V230M [4] Selected against 2nd-gen MIs in subtype C.
231 L231M, L231F [4] A known BVM resistance site.
Spacer Peptide 1 (SP1) 1 A1V [4] [6] A known BVM resistance site.
3 A3T, A3V [4] A known BVM resistance site.
5 S5N [4] Selected against 2nd-gen MIs.
6-8 (QVT motif) V7A, V7M, T8Δ, T8N [6] [2] High clinical prevalence; natural polymorphisms that cause BVM resistance, especially in non-B subtypes [2].
10 G10R [4] Selected against 2nd-gen MIs.
Other 370 V370A/M/del [5] A known BVM resistance site.

Important Considerations for Test Validation

When evaluating or developing a this compound resistance test, consider these critical factors from the research:

  • Genotype-Phenotype Correlation: Machine learning models have successfully predicted BVM resistance from Gag sequence data. These models highlight that positions 369 to 376 in p2 (SP1) have the highest impact, with positions 370 and 372 being particularly important [3]. A validated test must accurately link the genotype to the observed phenotypic resistance.
  • Impact of HIV-1 Subtype: this compound is largely ineffective against HIV-1 clade C due to natural polymorphisms in the QVT motif [2]. Therefore, the validity of a resistance test may be subtype-dependent, and it is crucial to know the subtype of the virus being tested.
  • Structural Mechanism: Understanding the mechanism adds confidence to test interpretation. Structural studies show that this compound binds inside a 6-helix bundle formed by the CA-SP1 junction, stabilizing it and preventing protease cleavage [6]. Resistance mutations like SP1-A1V and SP1-V7A disrupt this binding or its effects, allowing cleavage to proceed [6].

References

bevirimat clinical trial results phase IIb outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Bevirimat Phase IIb Clinical Trial Outcomes

Trial Cohort / Description Patient Population Key Efficacy Outcomes Key Findings & Limitations
Initial Tablet Formulation (400mg) [1] 16 treatment-experienced patients failing their regimen Mean viral load reduction: 0.36 log₁₀ Poor bioavailability from tablet formulation led to lower-than-expected plasma levels and suboptimal efficacy. [1]
Oral Solution (250mg) [2] Treatment-experienced patients failing their regimen Mean viral load reduction: 0.68 log₁₀ [2] Established proof-of-concept; supported investigation of higher doses. [2]

| Oral Solution (300mg) [2] | 8 treatment-experienced patients failing their regimen | Mean viral load reduction: 1.02 log₁₀ 5 of 8 patients had >1.0 log₁₀ reduction [2] | Confirmed dose-dependent response; was well-tolerated with only mild side-effects reported. [2] | | Major Limiting Factor: Gag Polymorphisms [3] | Analysis of patient virus database | N/A | Virologic response highly dependent on baseline Gag polymorphisms. ~50% of patients lacked these polymorphisms and were likely to respond well. [3] |

Detailed Experimental Protocols

The Phase IIb trials for this compound followed a specific design and methodology to assess its efficacy and safety.

  • Study Design: The trials were randomized, double-blind, and placebo-controlled. [1] [2] They included treatment-experienced adults with HIV whose current antiretroviral regimens were failing, as evidenced by detectable viral loads. [1] [2]
  • Treatment Protocol: this compound was administered as a functional monotherapy. [1] Patients added the study drug (either this compound or a placebo) to their failing background regimen for an initial period (e.g., 14 days). [1] After this monotherapy phase, optimized background therapy was selected. [1]
  • Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels (viral load) from baseline, typically measured after the functional monotherapy period (e.g., day 14 or 15). [1] [2]
  • Pharmacokinetic Analysis: Blood samples were collected at numerous time points to measure plasma concentrations of this compound. This was crucial for understanding the relationship between the drug dose, its concentration in the body, and its antiviral effect. [4] [5]

Mechanism of Action and Resistance

This compound was the first in a novel class of drugs called maturation inhibitors. [3] [5] Its unique mechanism and the subsequent discovery of resistance are key to understanding the clinical trial results.

The following diagram illustrates how this compound disrupts the HIV maturation process.

G Gag Gag PR Viral Protease (PR) Gag->PR Cleavage CA_SP1 CA-SP1 Intermediate PR->CA_SP1 MatureCA Mature CA (p24) CA_SP1->MatureCA Final Cleavage Step ImmatureVirus Immature, Non-infectious Virus CA_SP1->ImmatureVirus When bound by this compound InfectiousVirus Mature, Infectious Virus MatureCA->InfectiousVirus This compound This compound This compound->CA_SP1 Binds to CA-SP1

The activity of this compound was compromised by naturally occurring polymorphisms in the Gag polyprotein, specifically around the CA-SP1 cleavage site and in the QVT motif of SP1. [3] [6] Patients whose viral strains carried these polymorphisms showed a poor response to the drug, which significantly limited the patient population that could benefit from it. [3] This discovery prompted the development of "second-generation" maturation inhibitors designed to overcome this resistance. [6]

Conclusion and Developer Commentary

While the 300mg oral solution showed a potent viral load reduction (1.02 log₁₀), the developer, Panacos, identified that the clinically relevant dose range was likely between 350mg and 400mg and planned to proceed to a 350mg cohort. [2] However, the dual challenges of achieving a reliable formulation and the high prevalence of pre-existing Gag polymorphisms ultimately led to the discontinuation of this compound's development. [3]

The clinical journey of this compound, while not resulting in an approved drug, provided invaluable proof-of-concept for maturation inhibition and paved the way for improved second-generation compounds.

References

Bevirimat vs. HIV Protease Inhibitors: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Bevirimat (Maturation Inhibitor) HIV Protease Inhibitors (PIs)
Target HIV-1 Gag polyprotein, specifically the CA-SP1 junction [1] [2] [3] Viral protease enzyme [4] [5]
Mechanism of Action Binds to and stabilizes the CA-SP1 site, preventing the final cleavage step by the protease. Disrupts core condensation, producing non-infectious particles [1] [2] [3]. Competitively inhibits the protease active site, blocking all cleavage events in Gag and Gag-Pol polyproteins. Results in the release of disorganized, non-infectious virions [4] [5].
Stage of Inhibition Late; viral maturation [3] Late; viral maturation [5]
Resistance Mutations Primarily in the Gag gene at the CA-SP1 cleavage site (e.g., V362I, A364V, Q369V) [6] [2]. Primarily in the protease gene (e.g., V82A, I54V) [6] [3].
Cross-Resistance Low cross-resistance with PIs. Some PI-resistant viruses with impaired CA-SP1 cleavage can be hypersensitive to this compound [6] [3]. High cross-resistance within the PI class. Can indirectly affect this compound resistance pathways due to protease-Gag co-evolution [6].
Chemical Nature Small molecule, triterpenoid derivative (C36H56O6) [1]. Primarily small molecule peptides or peptidomimetics [5].

Detailed Experimental Data and Protocols

The distinct mechanisms are supported by robust biochemical and virological data.

  • Key Experiments for this compound's Mechanism:

    • Photoaffinity Labeling & Mass Spectrometry: this compound analogs with photo-reactive groups were incubated with immature HIV-1 Virus-Like Particles (VLPs). Upon UV activation, the compound covalently crosslinked to Gag. Subsequent proteolytic digestion and mass spectrometry identified the crosslinked peptides, mapping the binding site to the CA-SP1 junction and the Major Homology Region (MHR) [2].
    • Cell-Free In Vitro Assembly Assay: A modified HIV-1 Gag protein was translated in vitro and allowed to assemble into immature-like structures. This compound's addition to this system inhibited CA-SP1 processing, demonstrating that its activity is dependent on the assembly state of Gag and not just the primary sequence [2].
    • Electron Microscopy: Virions produced from cells treated with this compound were examined by EM. The particles showed an electron-dense layer beneath the membrane and lacked a conical core, confirming a maturation defect [3].
  • Key Experiments for Protease Inhibitors:

    • Protease Activity Assays: The inhibitory potency (IC50) of PIs is typically determined using fluorogenic or chromogenic peptide substrates that mimic the natural cleavage sites in Gag. The PI's ability to reduce the protease's cleavage activity is measured [5].
    • Analysis of Gag Processing in Virions: Virus particles grown in the presence of PIs are lysed and their proteins analyzed by Western blot. Instead of seeing the mature cleavage products (p24 CA, etc.), there is an accumulation of uncleaved Gag precursors (p55) and intermediate cleavage products [5].

Visualizing the Distinct Mechanisms

The following diagram illustrates the fundamental difference in how these two drug classes inhibit the HIV-1 maturation process.

Gag Gag Polyprotein (Pr55) CleavedGag Cleaved Mature Gag Proteins Gag->CleavedGag Proteolytic Cleavage DefectiveVirus1 Non-infectious Immature Virion Gag->DefectiveVirus1  PI Blockade DefectiveVirus2 Non-infectious Immature Virion Gag->DefectiveVirus2  this compound Blockade Protease Viral Protease MatureVirus Infectious Mature Virion CleavedGag->MatureVirus PI Protease Inhibitor (PI) PI->Protease  Inhibits Enzyme This compound This compound (MI) This compound->Gag  Binds CA-SP1 Substrate

This visual guide and the supporting experimental data underscore that this compound and Protease Inhibitors, while both targeting the maturation phase, operate through orthogonal mechanisms. This makes maturation inhibitors a promising avenue for combating PI-resistant HIV-1 strains.

References

bevirimat analog comparison anti-HIV-1 potency

Author: Smolecule Technical Support Team. Date: February 2026

Bevirimat and the Quest for Improved Analogs

This compound (BVM) was the first-in-class HIV-1 maturation inhibitor. It blocks the final step of viral maturation by preventing the cleavage of the capsid protein (CA) from spacer peptide 1 (SP1), leading to the production of non-infectious viral particles [1]. Despite promising early clinical results, its development was halted in Phase IIb trials due to limited efficacy against HIV-1 strains containing natural polymorphisms in the SP1 region (e.g., V7A, T8Δ) [2] [3]. This spurred research into second-generation analogs, primarily through modifications at the C-3 and C-28 positions of the betulinic acid core structure [4] [5].

The following table summarizes key this compound analogs and their reported anti-HIV-1 potency. The primary metric for comparison is the half-maximal inhibitory concentration (IC₅₀ or EC₅₀), with lower values indicating greater potency.

Compound Key Structural Modification Reported Anti-HIV-1 Potency (IC₅₀ or EC₅₀) Notable Features / Target Strains

| This compound (BVM) | Prototype molecule | 0.0013 μM (MT-2, HIV-1 3B) [1] 0.04 μM [2] | First-in-class MI; limited activity against SP1 polymorphic strains (e.g., V7A) [2] [3] | | Compound 7 [2] | C-28 modified derivative | 0.016 μM [2] | ~2.5x more active than BVM; higher selectivity index; improved aqueous solubility [2] | | Compound 14a [3] [6] | 30-diethylphosphonate analog of BVM | 0.02 μM [3] [6] | Comparable potency to BVM; significantly higher selectivity index (SI: 3450 vs. 967) [3] [6] | | Compound 41 [5] | C-28 piperazine amide substitution | 0.0059 μM [5] | 15-fold increase in potency vs. BVM; pure maturation inhibitor without anti-entry activity [5] | | Compound 18c [7] | C-28 modified with caffeic acid & piperazine | Not specified (μM) | 3x more potent vs. wild-type (NL4-3); 51x more potent vs. BVM-resistant (NL4-3/V370A) [7] | | CV-10236 Series [4] | C-28 alkyl amine with varying linker length | Varies by linker length | Shorter carbon linkers (1C) associated with better activity vs. HIV-1 subtype B and C [4] |

Key Experimental Protocols for Evaluation

The potency data cited in this guide were generated using standardized and well-regarded virological assays. Understanding these methodologies is crucial for interpreting and comparing the results.

  • Cell-Based Antiviral Replication Assay: This is a common method to determine the IC₅₀ (Half Maximal Inhibitory Concentration).

    • Infection: Susceptible cell lines (e.g., MT-2, H9 lymphocytes) are infected with a specific strain of HIV-1 (e.g., NL4-3, HIV-1 3B) [1].
    • Compound Treatment: Infected cells are cultured in the presence of serial dilutions of the test compound [4].
    • Endpoint Measurement: After a set incubation period (e.g., 4-6 days), viral replication is quantified. This can be done by:
      • Measuring viral protein p24 levels via ELISA [1].
      • Using engineered reporter viruses (e.g., TZM-bl cells) that express luciferase upon infection, with luminescence directly correlating with viral infectivity [4].
    • Data Analysis: The IC₅₀ is calculated as the compound concentration that reduces the viral replication signal (p24 or luminescence) by 50% compared to an untreated control [4].
  • Cytotoxicity Assay (CC₅₀): To ensure that antiviral activity is not due to general cell death, the CC₅₀ (Cytotoxic Concentration 50%) is determined in parallel.

    • Uninfected cells are treated with the test compounds, and cell viability is measured after 48 hours using reagents like CellTitre-Blue, which fluoresces in metabolically active cells [4].
    • The Selectivity Index (SI), a key indicator of a compound's safety window, is calculated as SI = CC₅₀ / IC₅₀ [2] [3].

The workflow for determining antiviral activity and cytotoxicity is summarized below:

G Start Start Compound Evaluation A1 Cell-Based Antiviral Assay Start->A1 A2 Cytotoxicity Assay Start->A2 B1 Infect cells with HIV-1 (e.g., MT-2, H9 cells) A1->B1 B2 Treat uninfected cells with compound A2->B2 C1 Add serial dilutions of test compound B1->C1 C2 Add serial dilutions of test compound B2->C2 D1 Incubate for 4-6 days C1->D1 D2 Incubate for 48 hours C2->D2 E1 Measure viral replication (p24 ELISA or luciferase) D1->E1 E2 Measure cell viability (CellTitre-Blue fluorescence) D2->E2 F1 Calculate IC₅₀ E1->F1 F2 Calculate CC₅₀ E2->F2 G Calculate Selectivity Index (SI) = CC₅₀ / IC₅₀ F1->G F2->G

Structure-Activity Relationships and Mechanism

Research into second-generation analogs has revealed critical insights into how chemical structure influences function and potency.

  • Impact of C-28 Modifications: Adding specific substituents at the C-28 position is a key strategy to improve potency, particularly against resistant strains.

    • Linker Length: Studies show that for C-28 alkyl amine derivatives, shorter carbon linkers (1C) are associated with better activity against both HIV-1 subtype B and C compared to longer linkers (2C, 3C) [4].
    • Privileged Structures: Incorporating motifs like piperazine and caffeic acid at C-28 can dramatically boost activity. For example, compound 18c showed a 51-fold increase in potency against a major BVM-resistant strain (NL4-3/V370A) [7].
    • Phosphorus-Containing Groups: Introducing a phosphonate group directly to the triterpene system (e.g., compound 14a) can yield analogs with potency comparable to BVM but a much higher selectivity index, suggesting a better safety profile [3] [6].
  • Molecular Mechanism and Resistance: Advanced structural biology techniques have illuminated how these compounds work.

    • Stabilizing the Immature Lattice: this compound and its analogs bind to the C-terminal domain of the capsid protein and spacer peptide 1 (CACTD-SP1). This binding stabilizes a 6-helix bundle structure, preventing its unfolding. Since the viral protease cannot access the cleavage site hidden within this stable bundle, the crucial final step of maturation is blocked [8].
    • Resistance Explained: Polymorphisms like SP1-V7A and SP1-A1V confer resistance by altering the structure and dynamics of the CACTD-SP1 binding pocket. These changes reduce the binding affinity and stabilizing effect of the drug, allowing the viral lifecycle to proceed [8].

The following diagram illustrates this mechanism of action and the basis for resistance:

G A Wild-type HIV-1 Gag B CACTD-SP1 6-helix bundle forms in immature virion A->B Binds & stabilizes C Protease cannot access cleavage site within bundle B->C D Maturation Blocked Non-infectious Virion C->D A2 Polymorphic HIV-1 Gag (e.g., V7A, A1V) B2 Altered CACTD-SP1 structure reduces drug binding A2->B2 Reduced binding C2 6-helix bundle is less stable or unfolds more easily B2->C2 D2 Protease accesses site Cleavage proceeds C2->D2 E2 Maturation Successful Infectious Virion D2->E2

References

bevirimat selectivity index versus other triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-HIV-1 Activity and Selectivity

Compound IC50 (μM) CC50 (μM) Selectivity Index (SI)
Bevirimat (3) 0.040 31.00 775.00
Compound 4 0.160 49.50 309.37
Compound 5 0.118 48.50 411.01
Compound 6 0.170 33.90 199.41
Compound 7 0.016 33.90 2118.75
Compound 8 4.330 48.70 11.24
Betulinic Acid (2) 5.315 4.52 0.85

From the data, you can see that:

  • This compound itself has a high SI of 775, making it a strong candidate.
  • Compound 7 stands out as a highly promising analog, demonstrating both superior potency (lower IC50) and a significantly higher selectivity index (over 2100) compared to this compound [1].
  • In contrast, the parent compound, Betulinic Acid, shows very low potency and a poor safety window (SI < 1).

Experimental Protocol for Cited Data

The quantitative data in the table above was generated using the following standard methodology, as described in the review [1]:

  • Cell Line: The experiments were conducted using MT-4 cells, a human T-lymphocyte cell line highly permissive to HIV-1 infection.
  • Virus Strain: The HIV-1 NL4-3 strain was used to infect the cells.
  • Cytotoxicity Assay (CC50): The cytotoxicity of the compounds was determined using the MTT assay. This colorimetric test measures the activity of cellular enzymes that reduce MTT to formazan, reflecting the number of viable cells. The CC50 is the compound concentration that reduces cell viability by 50%.
  • Antiviral Assay (IC50): The antiviral activity was assessed by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells. The IC50 is the concentration required to achieve 50% protection of the virus-induced cell killing.
  • Selectivity Index (SI) Calculation: The SI was calculated by dividing the CC50 value by the IC50 value for each compound (SI = CC50/IC50).

Mechanism of Action: HIV-1 Maturation Inhibition

This compound and its analogs belong to a class of antivirals known as maturation inhibitors. The following diagram illustrates their unique mechanism of action, which differs from that of protease inhibitors.

G Gag HIV-1 Gag Polyprotein (CA-SP1) MIs Maturation Inhibitors (e.g., this compound) Gag->MIs 2. Binds CA-SP1 CA Mature Capsid (CA) Protein Gag->CA 1. Normal Cleavage Bundle Stabilized 6-Helix Bundle MIs->Bundle 3. Stabilizes Structure Bundle->CA 4. Blocks Protease Access

Title: this compound inhibits HIV-1 maturation

This mechanism involves:

  • Binding: this compound binds to the CA-SP1 junction region of the HIV-1 Gag polyprotein [1] [2].
  • Stabilization: It stabilizes the immature six-helix bundle (6HB) structure of the CA-SP1 domain [1] [3].
  • Inhibition: This stabilization physically prevents the viral protease from accessing and cleaving the CA-SP1 site, which is a crucial final step in viral maturation [1].
  • Result: The virus fails to form a mature, infectious capsid, leading to the production of non-infectious viral particles [3] [2].

Research Context and Further Developments

  • Clinical Setback of this compound: Despite its high SI and initial success in Phase I/IIa trials, this compound's development was halted in Phase IIb. This was primarily due to the natural polymorphism of the CA-SP1 junction in certain HIV-1 strains, which led to reduced drug efficacy in up to 50% of patients [1] [4]. This underscores that a high SI, while crucial, is not the only determinant of clinical success.
  • Ongoing Research: The search for next-generation maturation inhibitors continues. Studies are focused on designing compounds that maintain high potency and selectivity while overcoming the limitations of this compound resistance [1] [2]. For instance, one study reported a derivative from beesioside I (compound 3b) with an EC50 of 0.28 µM and a favorable therapeutic index [3]. Another study created C-28 modified this compound analogs, with compound 41 showing a significantly improved IC50 of 0.0059 µM [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

584.40768950 Da

Monoisotopic Mass

584.40768950 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S125DW66N8

Drug Indication

Investigated for use/treatment in HIV infection.

Pharmacology

Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.

Mechanism of Action

Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease.

Other CAS

174022-42-5

Metabolism Metabolites

Hepatic glucuronidation (UGT1A3-mediated)

Wikipedia

Bevirimat

Biological Half Life

56.3 to 69.5 hours

Dates

Last modified: 08-15-2023
1: Coric P, Turcaud S, Souquet F, Briant L, Gay B, Royer J, Chazal N, Bouaziz S. Synthesis and biological evaluation of a new derivative of bevirimat that targets the Gag CA-SP1 cleavage site. Eur J Med Chem. 2013 Apr;62:453-65. doi: 10.1016/j.ejmech.2013.01.013. Epub 2013 Jan 19. PubMed PMID: 23399723.
2: Dang Z, Ho P, Zhu L, Qian K, Lee KH, Huang L, Chen CH. New betulinic acid derivatives for bevirimat-resistant human immunodeficiency virus type-1. J Med Chem. 2013 Mar 14;56(5):2029-37. doi: 10.1021/jm3016969. Epub 2013 Feb 20. PubMed PMID: 23379607; PubMed Central PMCID: PMC3600082.
3: Qian K, Bori ID, Chen CH, Huang L, Lee KH. Anti-AIDS agents 90. novel C-28 modified bevirimat analogues as potent HIV maturation inhibitors. J Med Chem. 2012 Sep 27;55(18):8128-36. Epub 2012 Sep 14. PubMed PMID: 22978745; PubMed Central PMCID: PMC3478670.
4: Dang Z, Qian K, Ho P, Zhu L, Lee KH, Huang L, Chen CH. Synthesis of betulinic acid derivatives as entry inhibitors against HIV-1 and bevirimat-resistant HIV-1 variants. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5190-4. doi: 10.1016/j.bmcl.2012.06.080. Epub 2012 Jul 3. PubMed PMID: 22818973; PubMed Central PMCID: PMC3426442.
5: Nguyen AT, Feasley CL, Jackson KW, Nitz TJ, Salzwedel K, Air GM, Sakalian M. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles. Retrovirology. 2011 Dec 7;8:101. doi: 10.1186/1742-4690-8-101. PubMed PMID: 22151792; PubMed Central PMCID: PMC3267693.
6: Dybowski JN, Riemenschneider M, Hauke S, Pyka M, Verheyen J, Hoffmann D, Heider D. Improved Bevirimat resistance prediction by combination of structural and sequence-based classifiers. BioData Min. 2011 Nov 14;4:26. doi: 10.1186/1756-0381-4-26. PubMed PMID: 22082002; PubMed Central PMCID: PMC3248369.
7: Fun A, van Maarseveen NM, Pokorná J, Maas RE, Schipper PJ, Konvalinka J, Nijhuis M. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor bevirimat. Retrovirology. 2011 Aug 24;8:70. doi: 10.1186/1742-4690-8-70. PubMed PMID: 21864346; PubMed Central PMCID: PMC3184055.
8: Lu W, Salzwedel K, Wang D, Chakravarty S, Freed EO, Wild CT, Li F. A single polymorphism in HIV-1 subtype C SP1 is sufficient to confer natural resistance to the maturation inhibitor bevirimat. Antimicrob Agents Chemother. 2011 Jul;55(7):3324-9. doi: 10.1128/AAC.01435-10. Epub 2011 Apr 18. PubMed PMID: 21502630; PubMed Central PMCID: PMC3122462.
9: Keller PW, Adamson CS, Heymann JB, Freed EO, Steven AC. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice. J Virol. 2011 Feb;85(4):1420-8. doi: 10.1128/JVI.01926-10. Epub 2010 Nov 24. PubMed PMID: 21106735; PubMed Central PMCID: PMC3028903.
10: Knapp DJ, Harrigan PR, Poon AF, Brumme ZL, Brockman M, Cheung PK. In vitro selection of clinically relevant bevirimat resistance mutations revealed by

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